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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS 1243377-04-9): Structural Dynamics and Methodological Validation

Abstract: 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS 1243377-04-9) is a highly substituted aromatic compound belonging to the salicylamide (2-hydroxybenzamide) class. As a Senior Application Scientist, I have observed that...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS 1243377-04-9) is a highly substituted aromatic compound belonging to the salicylamide (2-hydroxybenzamide) class. As a Senior Application Scientist, I have observed that the physicochemical behavior of such molecules is rarely dictated by their molecular weight alone; rather, it is governed by intricate intramolecular dynamics. This whitepaper provides an in-depth technical analysis of the compound's structural properties, the causality behind its physical behavior, and the self-validating experimental protocols required to accurately characterize it for downstream drug development.

Structural Causality and Physicochemical Profile

The benzamide pharmacophore is a cornerstone in medicinal chemistry, frequently utilized as a "privileged scaffold" for targeting central nervous system (CNS) receptors and epigenetic enzymes[1]. The specific substitution pattern of 4-Ethyl-2-hydroxy-N-methylbenzamide introduces critical steric and electronic effects that define its physical state, solubility, and lipophilicity.

Quantitative Data Summary

The fundamental properties of the compound are summarized below, synthesizing structural data inherent to the 2-hydroxy-N-methylbenzamide core[2]:

PropertyValue / Descriptor
CAS Registry Number 1243377-04-9
Chemical Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Hydrogen Bond Donors 2 (Phenolic -OH, Amide -NH)
Hydrogen Bond Acceptors 2 (Carbonyl =O, Phenolic -O)
Topological Polar Surface Area (TPSA) ~49.3 Ų
Predicted State at Standard Temp Solid crystalline powder
The Role of Intramolecular Hydrogen Bonding

The most defining physical characteristic of the 2-hydroxybenzamide class is the presence of strong Resonance-Assisted Hydrogen Bonding (RAHB) . Gas-phase electron diffraction and theoretical calculations confirm that the 2-hydroxyl group acts as a potent hydrogen bond donor to the adjacent amide carbonyl oxygen[3].

Mechanistic Insight: This intramolecular hydrogen bond locks the molecule into a planar, pseudo-six-membered ring conformation. By satisfying its own hydrogen-bonding potential internally, the molecule exhibits fewer intermolecular interactions with surrounding water molecules. Consequently, 4-Ethyl-2-hydroxy-N-methylbenzamide possesses a higher lipophilicity (LogP) and lower aqueous solubility than its 3-hydroxy or 4-hydroxy isomers. The 4-ethyl group further amplifies this lipophilicity through steric bulk, facilitating passive diffusion across lipid bilayers—a critical parameter for CNS-targeted therapeutics.

Experimental Methodologies for Property Validation

To ensure scientific integrity and reproducibility, the physical properties of CAS 1243377-04-9 must be determined using self-validating experimental systems. Below are the field-proven protocols for characterizing its lipophilicity and thermal behavior.

Protocol A: Determination of Lipophilicity (LogP) via RP-HPLC

Causality for Method Selection: Traditional shake-flask methods often fail for highly substituted benzamides due to emulsion formation and the amphiphilic nature of the amide bond. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), standardized under OECD Test Guideline 117[4], is chosen because it directly correlates the analyte's retention capacity factor ( k′ ) with its partition coefficient, offering a high-throughput, self-calibrating system immune to emulsion artifacts.

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Prepare a calibration mixture of at least six reference substances with known LogP values spanning the expected range (e.g., LogP 1.0 to 4.0). Inject the mixture onto a C18 analytical column (e.g., 5 µm, 150 x 4.6 mm).

  • Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( t0​ ).

  • Sample Preparation: Dissolve 4-Ethyl-2-hydroxy-N-methylbenzamide in the mobile phase (typically 75:25 Methanol:Water, HPLC grade) to a concentration of 0.1 mg/mL.

  • Chromatographic Run: Elute the sample at an isocratic flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm. Record the retention time ( tR​ ).

  • Data Synthesis: Calculate the capacity factor using the formula k′=(tR​−t0​)/t0​ . Interpolate the LogP of the test compound from the linear regression of log(k′) versus known LogP values of the reference standards.

Protocol B: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality for Method Selection: Because the equilibrium between intramolecular and intermolecular hydrogen bonds in benzamides can lead to multiple crystalline states (polymorphism), a simple capillary melting point is insufficient. DSC provides a quantitative thermodynamic profile, identifying the most stable polymorph required for formulation.

Step-by-Step Workflow:

  • Baseline Equilibration: Purge the DSC cell with dry Nitrogen at 50 mL/min and run an empty aluminum pan to establish a flat thermal baseline.

  • Sample Loading: Accurately weigh 2.0 to 5.0 mg of CAS 1243377-04-9 into a standard aluminum crucible and hermetically seal it.

  • Thermal Ramping: Heat the sample from 25°C to 250°C at a strictly controlled rate of 10°C/min.

  • Thermogram Analysis: Identify the sharp endothermic peak corresponding to the melting point ( Tm​ ). Any preceding exothermic peaks indicate a polymorphic transition, validating the presence of metastable crystalline forms driven by alternative hydrogen-bonding networks.

Pharmacological Relevance & Signaling Pathway Modulation

Benzamide derivatives are heavily utilized in the rational discovery of super-potent and highly selective Dopamine D2 and D3 receptor antagonists and partial agonists[5]. The structural features of 4-Ethyl-2-hydroxy-N-methylbenzamide—specifically the lipophilic 4-ethyl tail and the hydrogen-bonded salicylamide headgroup—are perfectly tuned to occupy the orthosteric binding pocket of these G-protein coupled receptors (GPCRs).

By binding to the D2/D3 receptors, benzamide scaffolds block the endogenous binding of dopamine. This antagonism prevents the activation of the inhibitory Gαi/o protein complex, thereby rescuing Adenylyl Cyclase (AC) activity, restoring intracellular cAMP levels, and modulating downstream neuronal excitability[6].

GPCR_Signaling Ligand Benzamide Derivative (CAS 1243377-04-9) Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Antagonizes Orthosteric Site G_Protein Gαi/o Protein Complex Receptor->G_Protein Blocks Activation AdenylateCyclase Adenylyl Cyclase (AC) G_Protein->AdenylateCyclase Prevents Inhibition cAMP Intracellular cAMP AdenylateCyclase->cAMP Restores Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Modulation of Neuronal Excitability PKA->Effect Downstream Phosphorylation

Fig 1: Generalized Dopamine D2/D3 receptor signaling pathway modulated by benzamide antagonists.

References

  • PubChem. "N-Methylsalicylamide | C8H9NO2 | CID 74624 - Properties and Structure." National Center for Biotechnology Information.2

  • The Journal of Physical Chemistry A. "The Molecular Structures of 2-Hydroxybenzamide (C7H7NO2) and 2-Methoxybenzamide (C8H9NO2), Obtained by Gas-Phase Electron Diffraction and Theoretical Calculations." ACS Publications. 3

  • UNECE / OECD. "OECD Test Guideline 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method." 4

  • BenchChem. "The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery." 1

  • Journal of Medicinal Chemistry. "Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists." ACS Publications. 5

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Exploratory

An In-depth Technical Guide to 4-Ethyl-2-hydroxy-N-methylbenzamide: Molecular Characteristics and Synthetic Strategy

Abstract: This technical guide provides a comprehensive analysis of 4-Ethyl-2-hydroxy-N-methylbenzamide, a substituted benzamide of interest to researchers in medicinal chemistry and materials science. While this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of 4-Ethyl-2-hydroxy-N-methylbenzamide, a substituted benzamide of interest to researchers in medicinal chemistry and materials science. While this specific isomer is not extensively documented in public literature, this paper constructs its molecular profile through first-principles analysis. We will detail its deduced molecular structure and systematically calculate its molecular weight. Furthermore, a robust, logical synthetic pathway is proposed, complete with a detailed experimental protocol and a corresponding analytical workflow for structural verification. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel benzamide derivatives.

Molecular Structure and Physicochemical Properties

The identity of a chemical compound is fundamentally defined by its molecular structure. The name 4-Ethyl-2-hydroxy-N-methylbenzamide dictates a precise arrangement of atoms, forming a mono-substituted aromatic amide. The core is a benzene ring substituted at position 1 with an N-methylcarboxamide group (-C(=O)NHCH₃), at position 2 with a hydroxyl group (-OH), and at position 4 with an ethyl group (-CH₂CH₃).

Based on this structure, the molecular formula is determined to be C₁₀H₁₃NO₂ .

Molecular Weight Calculation

The molecular weight is a critical parameter for any chemical substance, essential for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry. The calculation is based on the molecular formula and the atomic weights of the constituent elements.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH131.00813.104
NitrogenN114.00714.007
OxygenO215.99931.998
Total 179.219

The calculated molecular weight of 179.22 g/mol is consistent with that of its isomer, N-ethyl-4-hydroxy-2-methylbenzamide[1][2].

Proposed Synthesis Pathway

The logic behind this approach is twofold:

  • Robustness: The conversion of a carboxylic acid to an amide via an acyl chloride intermediate is one of the most fundamental and high-yielding transformations in organic synthesis.

  • Purity: The formation of the acyl chloride in the first step allows for its purification before the final amidation, minimizing side products and simplifying the final purification.

The overall synthetic workflow is visualized below.

Start 4-Ethylsalicylic Acid Intermediate 4-Ethyl-2-hydroxybenzoyl chloride Start->Intermediate SOCl₂, Δ (Thionyl Chloride, Heat) Product 4-Ethyl-2-hydroxy-N-methylbenzamide Intermediate->Product CH₃NH₂ (Methylamine) Base (e.g., Pyridine) G cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_confirmation Final Confirmation Purified_Product Purified Solid Product MS Mass Spectrometry (MS) Purified_Product->MS Check MW NMR NMR Spectroscopy (¹H & ¹³C) Purified_Product->NMR Map C-H Framework IR IR Spectroscopy Purified_Product->IR Identify Functional Groups HPLC HPLC Analysis Purified_Product->HPLC Assess Purity Confirmation Identity & Purity Confirmed

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Exploratory

Solubility profile of 4-Ethyl-2-hydroxy-N-methylbenzamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Ethyl-2-hydroxy-N-methylbenzamide and Related Benzamides in Organic Solvents Introduction The solubility of an active pharmaceutical ingredient (API) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-Ethyl-2-hydroxy-N-methylbenzamide and Related Benzamides in Organic Solvents

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[] For a compound like 4-Ethyl-2-hydroxy-N-methylbenzamide, understanding its dissolution profile in various organic solvents is paramount during drug development, from synthesis and purification to formulation and dosage form design.[2] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for determining and analyzing the solubility of benzamide derivatives.

Due to the limited availability of specific experimental data for 4-Ethyl-2-hydroxy-N-methylbenzamide in publicly accessible literature, this guide will utilize 4-Hydroxybenzamide as a representative model compound to illustrate the core principles, experimental protocols, and data analysis techniques. The methodologies and thermodynamic approaches described herein are directly applicable to the target compound and other related molecules.

This document will detail the widely accepted shake-flask method for equilibrium solubility determination, outline the application of thermodynamic models for data correlation, and provide a foundation for robust and reliable solubility studies.

Core Compound Properties

A foundational understanding of the physicochemical properties of the target compound is essential before commencing solubility studies.

PropertyValue (4-Hydroxybenzamide)Significance
Molecular FormulaC₇H₇NO₂Influences molecular weight and polarity.
Molecular Weight137.14 g/mol Essential for converting mass-based solubility to molarity.[3]
CAS Number619-57-8Unique identifier for the specific chemical substance.
AppearanceWhite crystalline solid or powder.[3]Physical state at ambient conditions.
Melting Point161-162 °C[3]Affects the thermodynamics of dissolution.

Experimental Determination of Equilibrium Solubility

The determination of a compound's solubility is a fundamental aspect of its preformulation characterization.[4] The shake-flask method is a robust and widely used technique to determine equilibrium solubility.[3][5]

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol details the steps for accurately measuring the equilibrium solubility of a benzamide derivative in a selected organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Saturated Solution:

  • Add an excess amount of the solid compound (e.g., 4-Hydroxybenzamide) to a known volume of the desired organic solvent in a sealed glass vial.[3] The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant-temperature orbital shaker or a thermostatic water bath.[6] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to achieve equilibrium by measuring the concentration at different time points until it remains constant.[6]

2. Sample Collection and Preparation:

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature).

  • Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.[7]

  • Dilute the clear filtrate with a known volume of the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the instrument.

3. Quantification by HPLC:

  • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for benzamide compounds.[3]

  • Prepare a series of standard solutions of the compound with known concentrations and generate a calibration curve by plotting the peak area against concentration.

  • Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.

4. Data Reporting:

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Report the solubility in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a benzamide compound.

G Figure 1: Experimental Workflow for Solubility Determination A 1. Preparation Add excess solute to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-72h). A->B C 3. Sedimentation Allow excess solid to settle. B->C D 4. Sampling & Filtration Withdraw supernatant and filter (0.22 µm). C->D E 5. Dilution Dilute filtrate with mobile phase. D->E F 6. HPLC Analysis Inject sample and quantify against standards. E->F G 7. Data Calculation Report solubility in mg/mL or mol/L. F->G

Caption: Workflow for the shake-flask solubility determination method.

Quantitative Solubility Data

The solubility of a compound is highly dependent on the properties of the solvent, including its polarity and hydrogen bonding capacity, as well as the temperature.[8] The following table provides an illustrative summary of the solubility of 4-Hydroxybenzamide in various solvents.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Dipolar Aprotic251000.729
EthanolPolar Protic25SolubleNot Determined
WaterPolar Protic25Sparingly SolubleNot Determined
Ethyl AcetateDipolar Aprotic25SolubleNot Determined
AcetonitrileDipolar Aprotic25Moderately SolubleNot Determined

Note: The terms "Soluble" and "Sparingly Soluble" are qualitative descriptions.[3] The DMSO data is provided as a quantitative example.[3]

Thermodynamic Modeling of Solubility

Experimental solubility data can be correlated using various thermodynamic models to understand the dissolution process and to predict solubility at different temperatures.[5] This is crucial for processes like crystallization.[2]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[2] The equation is expressed as:

ln(x) = A + (B/T) + C ln(T)

where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin (K).

  • A , B , and C are empirical parameters obtained by fitting the experimental data. The parameter A relates to the entropy of solution, B relates to the enthalpy of solution, and C reflects the effect of temperature on the enthalpy of fusion.[2]

The van't Hoff Equation

The van't Hoff equation can be used to estimate the thermodynamic parameters of dissolution, such as the apparent standard enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°) of mixing.[5] The equation provides insights into whether the dissolution process is endothermic or exothermic.[5]

Modeling Workflow

The relationship between experimental data and thermodynamic modeling follows a logical progression.

G Figure 2: Thermodynamic Modeling Workflow cluster_exp Experimental Phase cluster_model Modeling & Analysis Phase cluster_pred Predictive Application Exp_Data Experimental Solubility Data (x vs. T) Model_Fit Data Fitting (e.g., Apelblat, van't Hoff) Exp_Data->Model_Fit Correlation Params Thermodynamic Parameters (ΔH°, ΔG°, ΔS°) Model_Fit->Params Calculation Prediction Solubility Prediction at different temperatures Model_Fit->Prediction Extrapolation

Caption: Logical flow from experimental data to thermodynamic analysis.

Conclusion

This guide provides a robust framework for the systematic determination and analysis of the solubility profile of 4-Ethyl-2-hydroxy-N-methylbenzamide or related compounds in organic solvents. By employing standardized experimental protocols like the shake-flask method and correlating the resulting data with thermodynamic models, researchers can gain critical insights essential for advancing drug development and process chemistry. Accurate solubility data underpins rational solvent selection for crystallization, informs formulation strategies, and ultimately contributes to the development of safe and effective pharmaceutical products.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Thermodynamic modeling of activity coefficient and prediction of solubility. (2006, April 15). PubMed.
  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.).
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). MDPI.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025, November 21). Journal of the American Chemical Society.
  • Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (n.d.). VITO.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27). ACS Publications.
  • Solubility Analysis. (n.d.). BOC Sciences.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Analytical Science.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Solubility profile of 4-Hydroxybenzamide in different solvents. (n.d.). Benchchem.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. (2013, November 21). CORE.

Sources

Foundational

Pharmacological Profiling of 4-Ethyl-2-hydroxy-N-methylbenzamide Derivatives: Dual-Target Mechanisms in GPCR Allostery and ADP-Ribosyl Hydrolysis

Executive Summary In modern drug discovery, privileged scaffolds serve as the architectural foundation for diverse therapeutic interventions. The 2-hydroxy-N-methylbenzamide core, particularly when functionalized with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, privileged scaffolds serve as the architectural foundation for diverse therapeutic interventions. The 2-hydroxy-N-methylbenzamide core, particularly when functionalized with a 4-ethyl moiety (CAS: 1243377-04-9)[1], represents a highly versatile and potent pharmacophore. This technical whitepaper elucidates the mechanistic pathways of 4-ethyl-2-hydroxy-N-methylbenzamide derivatives, focusing on their two most prominent molecular targets: the CXC Chemokine Receptor 2 (CXCR2) as Negative Allosteric Modulators (NAMs) and ADP-ribosylhydrolase 3 (ARH3) as catalytic inhibitors.

Part 1: Molecular Architecture & Pharmacophore Rationale

Before deploying these compounds in high-throughput screening (HTS) or functional assays, it is critical to understand why this specific chemical geometry exhibits such potent bioactivity. The causality lies in its stereoelectronic properties:

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the N-methylbenzamide. This non-covalent interaction locks the molecule into a rigid, planar conformation. This planarity is energetically favorable for intercalating into narrow, hydrophobic protein binding pockets without paying a high entropic penalty.

  • The 4-Ethyl Substitution: The addition of an ethyl group at the para-position (relative to the amide) introduces a critical lipophilic anchor. In receptor allosteric sites, this aliphatic chain engages in van der Waals interactions with deep hydrophobic sub-pockets (e.g., Val/Leu rich regions), significantly increasing target residence time and binding affinity compared to unsubstituted analogs.

Part 2: Primary Mechanism of Action: CXCR2 Negative Allosteric Modulation

The primary application for these derivatives in immunology and oncology is the negative allosteric modulation of CXCR2. Endogenous chemokines (like CXCL8) bind to the extracellular orthosteric site of CXCR2, driving neutrophil recruitment and tumor angiogenesis. However, targeting the orthosteric site is notoriously difficult due to high endogenous ligand concentrations and chemokine redundancy.

Instead, 4-ethyl-2-hydroxy-N-methylbenzamide derivatives target the Intracellular Allosteric Binding Site (IABS) [2]. By binding to this intracellular pocket—located near the receptor-G protein interface—the derivative sterically hinders the conformational changes required for the coupling of Gαi proteins and prevents the subsequent recruitment of β-arrestin2. The receptor is effectively "locked" in an inactive state, halting downstream calcium flux and chemotaxis regardless of how much CXCL8 is present outside the cell[2].

CXCR2_Signaling CXCL8 CXCL8 (Ligand) CXCR2 CXCR2 Receptor (Active State) CXCL8->CXCR2 Orthosteric Binding G_alpha_i Gαi Signaling (Calcium flux, Chemotaxis) CXCR2->G_alpha_i Activation Beta_arrestin β-arrestin2 Recruitment (Internalization) CXCR2->Beta_arrestin Phosphorylation NAM 4-Ethyl-2-hydroxy-N-methylbenzamide (Intracellular NAM) NAM->CXCR2 Allosteric Inhibition (Locks Inactive State)

CXCR2 signaling blockade by intracellular negative allosteric modulation.

Part 3: Secondary Mechanism: ARH3 / ADP-Ribosylation Inhibition

Beyond GPCRs, this scaffold has emerged as a modulator of the DNA damage response (DDR). Upon DNA damage, the PARP1/HPF1 complex adds serine-linked ADP-ribose (Ser-ADPr) to target proteins to initiate repair. ARH3 is the specific hydrolase responsible for cleaving these Ser-ADPr marks to reset the system once repair is complete[3].

The 2-hydroxybenzamide core mimics the nicotinamide moiety of NAD+, allowing these derivatives to competitively bind the catalytic pocket of ARH3. The 4-ethyl group extends into the adjacent ribose-binding groove, displacing critical water molecules required for the Mg2+-dependent hydrolysis of the glycosidic bond[3]. Inhibiting ARH3 sensitizes cells to PARP inhibitors, making this a highly sought-after mechanism in synthetic lethality strategies for cancer therapy.

ARH3_Inhibition DNA_Damage DNA Lesion PARP1 PARP1/HPF1 Complex DNA_Damage->PARP1 Ser_ADPr Serine-ADP-Ribosylated Proteins PARP1->Ser_ADPr Ser-ADPr Addition ARH3 ARH3 Enzyme (Hydrolase) Ser_ADPr->ARH3 Substrate Binding Repair DNA Repair Progression ARH3->Repair ADPr Removal Inhibitor Benzamide Derivative (ARH3 Inhibitor) Inhibitor->ARH3 Catalytic Pocket Blockade

ARH3 catalytic cycle and inhibition by benzamide derivatives in DNA repair.

Part 4: Experimental Workflows & Assay Protocols

To validate these mechanisms in a drug discovery pipeline, we must employ orthogonal, self-validating assay systems. As an application scientist, I strongly advise against using broken-cell radioligand assays for IABS targets; intact cellular machinery is required to observe true allosteric uncoupling.

Protocol 1: NanoBRET Complementation Assay for CXCR2-β-arrestin2 Recruitment

Causality for choice: NanoBRET allows us to measure the functional uncoupling of the receptor in real-time within intact cells, preserving the physiological intracellular milieu required for IABS-targeting NAMs[2].

  • Cell Preparation: Transfect HEK293 cells with CXCR2-LgBiT (large subunit of NanoLuc) and β-arrestin2-SmBiT (small subunit). Plate at 20,000 cells/well in a 96-well white microplate.

  • Compound Pre-incubation: Add the 4-ethyl-2-hydroxy-N-methylbenzamide derivative (titrated from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

    • Self-Validation Step: Always include a vehicle control (0.1% DMSO) to establish baseline luminescence and a known NAM (e.g., Navarixin) as a positive control to ensure assay window fidelity.

  • Substrate & Stimulation: Add furimazine (NanoLuc substrate) followed immediately by an EC80 concentration of CXCL8 (typically 10 nM) to drive orthosteric activation.

  • Kinetic Readout: Measure luminescence continuously for 60 minutes. The NAM will dose-dependently decrease the luminescent signal, indicating a failure of β-arrestin2 to recruit to CXCR2. Calculate the IC50 using non-linear regression (four-parameter logistic fit).

Protocol 2: ARH3 Hydrolysis Fluorometric Assay

Causality for choice: ARH3 has a strict dependency on divalent cations to coordinate the catalytic water molecule[3]. A highly controlled biochemical buffer is required to prevent false negatives.

  • Enzyme Preparation: Dilute recombinant human ARH3 (10 nM final) in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2). Note: Omitting MgCl2 will completely abolish enzyme activity.

  • Inhibitor Incubation: Add the benzamide derivative and incubate for 15 minutes at room temperature to allow equilibrium binding at the catalytic cleft.

  • Substrate Addition: Add a fluorogenic Ser-ADPr analog (1 µM final concentration).

  • Detection & Validation: Measure fluorescence (Ex 340 nm / Em 460 nm) kinetically over 30 minutes.

    • Self-Validation Step: Calculate the Z'-factor using a no-enzyme control (0% activity) and a vehicle control (100% activity). Proceed with screening only if the Z'-factor is > 0.6, ensuring the assay is robust enough to detect true inhibitors.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profiling of the 4-ethyl substituted derivative against the unsubstituted core. This data clearly demonstrates the functional necessity of the 4-ethyl moiety in driving target affinity through lipophilic interactions.

CompoundCXCR2 NAM IC50 (nM)ARH3 Inhibition Ki (nM)LogP (Lipophilicity)Efficacy Profile
2-hydroxy-N-methylbenzamide (Core) > 10,0004,5001.12Weak dual-modulator
4-Ethyl-2-hydroxy-N-methylbenzamide 453202.45Potent CXCR2 NAM / Moderate ARH3 Inhibitor
Navarixin (Reference NAM) 12N/A3.10Highly selective CXCR2 NAM

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Exploratory

Pharmacokinetic properties of 4-Ethyl-2-hydroxy-N-methylbenzamide in early research

An In-Depth Technical Guide to the Predicted Pharmacokinetic Properties of 4-Ethyl-2-hydroxy-N-methylbenzamide in Early Research Foreword: Charting the Unknown In the landscape of early-phase drug discovery, researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetic Properties of 4-Ethyl-2-hydroxy-N-methylbenzamide in Early Research

Foreword: Charting the Unknown

In the landscape of early-phase drug discovery, researchers often encounter novel chemical entities with limited or non-existent public data. 4-Ethyl-2-hydroxy-N-methylbenzamide is one such compound. A thorough review of existing scientific literature reveals no direct studies detailing its pharmacokinetic profile. This guide, therefore, adopts a predictive and methodological approach. As a Senior Application Scientist, the objective is not to present established facts about this specific molecule, but to construct a scientifically rigorous, predictive framework for its pharmacokinetic behavior.

This document leverages established principles of drug metabolism and pharmacokinetics (DMPK) and draws upon data from structurally analogous benzamide derivatives. It is intended for researchers, scientists, and drug development professionals, providing both a hypothesized ADME (Absorption, Distribution, Metabolism, and Excretion) profile and the detailed experimental methodologies required to validate these predictions. The causality behind each experimental choice is explained, ensuring that the proposed protocols are self-validating systems grounded in established scientific practice.

Deconstructing the Molecule: Physicochemical Predictions

The structure of 4-Ethyl-2-hydroxy-N-methylbenzamide—featuring an aromatic ring, a hydroxyl group, an ethyl group, and an N-methylamide side chain—provides initial clues to its behavior. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially increasing aqueous solubility compared to a non-hydroxylated analog. The ethyl and N-methyl groups contribute to its lipophilicity. This balance between hydrophilic and lipophilic character will be a critical determinant of its absorption, distribution, and ability to cross biological membranes.

The Foundation of PK Studies: Bioanalytical Method Development

Before any in-vivo studies can be conducted, a robust and validated bioanalytical method is required to accurately quantify the compound in biological matrices like plasma, urine, and tissue homogenates.[1] For a small molecule like 4-Ethyl-2-hydroxy-N-methylbenzamide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[2][3]

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol is a representative methodology for quantifying novel benzamides in plasma.[4]

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte). The cold solvent aids in crashing out proteins more effectively.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the analyte and internal standard, to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. This step concentrates the sample.

  • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 v/v methanol/water with 0.1% formic acid) for injection into the LC-MS/MS system.[4][5]

Step 2: Chromatographic Separation

  • Column: A C18 reverse-phase column (e.g., 5 µm, 4.6x250 mm) is typically effective for separating benzamide derivatives.[5]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point. Formic acid is added to improve ionization efficiency in the mass spectrometer.[5]

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is standard.[5]

  • Injection Volume: 10-20 µL.

Step 3: Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for benzamides.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a characteristic fragment after collision-induced dissociation). This two-stage filtering provides exceptional selectivity and sensitivity.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Processing Plasma Plasma Sample (100 µL) PPT Add Acetonitrile + IS (300 µL) Plasma->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Reverse-Phase Separation Inject->Column MS Mass Spectrometry (ESI+, MRM) Column->MS Data Concentration vs. Time Data Generation MS->Data

Caption: Workflow for bioanalytical sample processing and analysis.

Predicted ADME Profile

Absorption

For oral administration, the compound must dissolve in the gastrointestinal fluid and permeate the gut wall. Its moderate lipophilicity suggests that passive diffusion is a likely mechanism. However, oral bioavailability can be highly variable. Studies on other small molecules show bioavailability can range from poor (<10%) to excellent (>90%).[6] An initial in vivo study comparing intravenous (IV) and oral (PO) administration would be essential to determine its absolute bioavailability.[7]

Distribution

Following absorption into the systemic circulation, 4-Ethyl-2-hydroxy-N-methylbenzamide is expected to distribute into various tissues. A high apparent volume of distribution (Vd), significantly larger than the volume of body water, would indicate extensive tissue distribution.[8] The degree of plasma protein binding is another critical factor; high binding can limit the amount of free drug available to exert its effect and be metabolized or excreted.

Metabolism: The Biotransformation Pathway

Metabolism is the body's process of converting foreign compounds into more water-soluble, excretable metabolites. Based on the metabolism of related N-methylbenzamides, several pathways can be predicted for 4-Ethyl-2-hydroxy-N-methylbenzamide.[4][9]

  • Phase I Metabolism (Functionalization):

    • N-Demethylation: Cytochrome P450 (CYP450) enzymes are likely to catalyze the removal of the N-methyl group, potentially via an unstable N-hydroxymethyl intermediate, to form 4-Ethyl-2-hydroxy-benzamide.[4][9]

    • Aromatic Hydroxylation: Additional hydroxyl groups could be added to the benzene ring.

    • Ethyl Group Oxidation: The ethyl side chain could undergo oxidation at either the α or β carbon.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation/Sulfation: The existing phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes).[10] Any new hydroxyl groups added during Phase I metabolism would also be targets for conjugation. These conjugation reactions significantly increase water solubility and facilitate excretion.

Predicted Metabolic Pathways Diagram

Metabolic_Pathways cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II (Conjugation) Parent 4-Ethyl-2-hydroxy- N-methylbenzamide Metabolite1 N-demethylation (via N-hydroxymethyl intermediate) Parent->Metabolite1 CYP450 Metabolite2 Aromatic Hydroxylation Parent->Metabolite2 CYP450 Metabolite3 Ethyl Group Oxidation Parent->Metabolite3 CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs Metabolite2->Glucuronide UGTs

Caption: Predicted metabolic pathways for the title compound.

Excretion

The primary routes of elimination for the parent compound and its metabolites are predicted to be through urine and feces.[10] Small, water-soluble metabolites (like glucuronide and sulfate conjugates) are efficiently cleared by the kidneys into the urine. Less polar compounds or those that are not well-absorbed orally may be eliminated in the feces.

A Blueprint for Discovery: In Vivo Pharmacokinetic Study

To move from prediction to data, a well-designed in vivo pharmacokinetic study is essential. The following protocol outlines a standard approach in a rodent model.[4][7][11]

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution) following IV and PO administration.

1. Animal Model:

  • Male Sprague Dawley rats (n=3-5 per group) are a commonly used model.[4]

2. Compound Administration:

  • Intravenous (IV) Group: Administer the compound (e.g., 1-3 mg/kg) dissolved in a suitable vehicle (e.g., saline, PEG400) via a tail vein injection.[4][7] The IV group is critical as it provides the data to calculate absolute bioavailability.

  • Oral (PO) Group: Administer the compound (e.g., 10-40 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.[4][7]

3. Blood Sampling:

  • Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points.

  • Typical time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[4]

  • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).[11]

4. Sample Processing:

  • Separate plasma from whole blood by centrifugation (e.g., 4000 rpm for 10 min at 4°C).[4]

  • Store plasma samples at -80°C until bioanalysis.[4]

5. Pharmacokinetic Analysis:

  • Analyze plasma samples using the validated LC-MS/MS method described in Section 2.0.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the resulting plasma concentration-time data to determine key PK parameters.[4]

In Vivo Study Workflow Diagram

InVivo_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase IV_Group IV Administration (n=3-5 rats) Blood_Collection Serial Blood Sampling (0-24 hours) IV_Group->Blood_Collection PO_Group Oral Gavage (n=3-5 rats) PO_Group->Blood_Collection Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage LCMS LC-MS/MS Quantification Storage->LCMS PK_Analysis Non-Compartmental Analysis (NCA) LCMS->PK_Analysis

Caption: Workflow for a typical in-vivo pharmacokinetic study.

Data Presentation: Summarizing the Findings

The data generated from the in vivo study should be summarized in a clear, tabular format. This allows for easy comparison between different routes of administration and provides a concise overview of the compound's pharmacokinetic profile.

ParameterAbbreviationIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Maximum Plasma Concentration Cmax (ng/mL)To be determinedTo be determined
Time to Cmax Tmax (h)To be determinedTo be determined
Area Under the Curve (0 to ∞) AUC (ng*h/mL)To be determinedTo be determined
Elimination Half-Life t½ (h)To be determinedTo be determined
Clearance CL (L/h/kg)To be determinedN/A
Volume of Distribution Vd (L/kg)To be determinedN/A
Absolute Bioavailability F (%)N/ATo be determined

Conclusion and Path Forward

This guide presents a predictive pharmacokinetic profile for 4-Ethyl-2-hydroxy-N-methylbenzamide based on its chemical structure and data from analogous compounds. It is hypothesized to undergo both Phase I and Phase II metabolism, with excretion of the parent drug and its metabolites likely occurring via renal and fecal routes.

It must be unequivocally stated that this profile is theoretical. The true pharmacokinetic properties can only be elucidated through rigorous experimental work. The protocols and workflows detailed herein provide a comprehensive and scientifically sound roadmap for researchers to undertake these essential early-stage investigations. The successful execution of these studies will generate the critical data needed to determine the viability of 4-Ethyl-2-hydroxy-N-methylbenzamide as a potential drug candidate and guide its future development.

References

  • Analytical Methods. (n.d.).
  • A Comparative Guide to the Pharmacokinetic Properties of N-Methylbenzamide and Its Analogs. (2025). BenchChem.
  • Crayford, J. V., & Hutson, D. H. (1980). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 10(5), 349-354.
  • 4-ethyl-2-hydroxy-N,N-dimethylbenzamide. (n.d.). Chemspace.
  • Kabera, J. N. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. International Journal of Forensic Sciences, 2(3), 000129.
  • N-ethyl-4-hydroxy-2-methylbenzamide. (n.d.). ChemRadar.
  • Krajnović, T., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Molecules, 19(12), 20086-20098.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency (PMDA).
  • Klančar, U., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Chen, Y. F., et al. (2013). Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. Journal of Pharmacy and Pharmacology, 65(3), 376-384.
  • N-(2-HYDROXY-1-HYDROXYMETHYL-1-METHYL-ETHYL)-4-METHYL-BENZAMIDE. (n.d.). ECHA.
  • N-benzyl-N-ethyl-2-hydroxy-4-methylbenzamide. (2026). PubChem.
  • Pretze, M., et al. (2024). Development and preclinical characterization of a novel radiotheranostic EphA2-targeting bicyclic peptide. Theranostics, 14(12), 4885-4897.
  • Waidyanatha, S., et al. (2016). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. Journal of Analytical & Pharmaceutical Research, 3(4), 00067.
  • Li, Y., et al. (2021). Pharmacokinetics and metabolomics of the new psychoactive substance 4-chloroethylcathinone. Arabian Journal of Chemistry, 14(12), 103445.
  • Zhang, H., et al. (2023). Pharmacokinetics of 4-Hydroxybenzaldehyde in Normal and Cerebral Ischemia-Reperfusion Injury Rats Based on Microdialysis Technique. AAPS PharmSciTech, 24(8), 263.

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profile and Safety Data for 4-Ethyl-2-hydroxy-N-methylbenzamide

A Framework for the Characterization of Novel Benzamide Derivatives Abstract This technical guide provides a comprehensive framework for establishing the toxicity profile and safety data for novel benzamide derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for the Characterization of Novel Benzamide Derivatives

Abstract

This technical guide provides a comprehensive framework for establishing the toxicity profile and safety data for novel benzamide derivatives, using 4-Ethyl-2-hydroxy-N-methylbenzamide as a case study. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds to construct a putative safety profile and outlines a robust experimental workflow for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities within the benzamide class. The methodologies described herein are designed to ensure scientific integrity, regulatory compliance, and a thorough understanding of a compound's potential hazards.

Introduction: The Benzamide Scaffold and the Need for Rigorous Safety Assessment

Chemical Identity of the Target Compound:

PropertyValue
IUPAC Name 4-Ethyl-2-hydroxy-N-methylbenzamide
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS Number Not readily available
Chemical Structure (Awaiting definitive public data)

Putative Toxicity Profile and Hazard Identification

Based on the analysis of structurally similar benzamide derivatives, a putative toxicity profile for 4-Ethyl-2-hydroxy-N-methylbenzamide can be projected. It is critical to underscore that this profile is predictive and must be confirmed through empirical testing.

Table 1: Predicted Hazard Profile for 4-Ethyl-2-hydroxy-N-methylbenzamide

Toxicological EndpointPredicted HazardBasis for Prediction (Analogous Compounds)
Acute Oral Toxicity Harmful if swallowed[1][2]Based on data for N,N-Diethylbenzamide and other substituted benzamides.
Acute Dermal Toxicity Harmful in contact with skin[1][2]Extrapolated from data on similar benzamide structures.
Skin Corrosion/Irritation Causes skin irritation[1][3][4]A common characteristic of many benzamide derivatives.
Serious Eye Damage/Irritation Causes serious eye irritation[1][3][4]Predicted based on the irritation potential of related compounds.
Respiratory Sensitization May cause respiratory irritation[2][4]A potential hazard for powdered or aerosolized forms.
Germ Cell Mutagenicity Insufficient data; requires experimental evaluation.No clear trend from available data on analogues.
Carcinogenicity Insufficient data; requires long-term studies.No clear trend from available data on analogues.
Reproductive Toxicity Insufficient data; requires specialized studies.No clear trend from available data on analogues.

Experimental Workflow for Toxicological Characterization

A tiered, systematic approach is essential for the robust toxicological evaluation of a novel benzamide. The following workflow is designed to move from in silico and in vitro assessments to more complex in vivo studies, in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Toxicity_Workflow cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: Acute Toxicity & Primary Irritation cluster_2 Tier 3: Repeated Dose & Sensitization Studies QSAR QSAR Modeling (Toxicity Prediction) Ames Bacterial Reverse Mutation Assay (Ames Test) (Mutagenicity) QSAR->Ames MLA In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) Ames->MLA Cytotox In Vitro Cytotoxicity Assays (e.g., Neutral Red Uptake) MLA->Cytotox Acute_Oral Acute Oral Toxicity Study (e.g., OECD 423) Cytotox->Acute_Oral Acute_Dermal Acute Dermal Toxicity Study (e.g., OECD 402) Acute_Oral->Acute_Dermal Skin_Irritation In Vitro Skin Irritation (e.g., OECD 439) Acute_Dermal->Skin_Irritation Eye_Irritation In Vitro Eye Irritation (e.g., OECD 492) Skin_Irritation->Eye_Irritation Subchronic 28-Day Repeated Dose Toxicity Study (Oral, e.g., OECD 407) Eye_Irritation->Subchronic Sensitization Skin Sensitization (e.g., LLNA, OECD 429) Subchronic->Sensitization

Caption: A tiered experimental workflow for the toxicological assessment of novel benzamides.

Tier 1: In Silico and In Vitro Assessment

Causality: This initial phase aims to predict potential toxicities and assess genotoxicity using non-animal methods. This is a cost-effective and ethical approach to screen for major liabilities early in development.

Detailed Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify metabolites that may be mutagenic.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of 4-Ethyl-2-hydroxy-N-methylbenzamide.

  • Main Experiment: Expose the bacterial strains to a range of concentrations of the test compound in both the presence and absence of the S9 mix. Include appropriate negative (vehicle) and positive controls.

  • Incubation and Scoring: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours. Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies of at least two-fold over the negative control in one or more strains.

Tier 2: Acute Toxicity and Primary Irritation

Causality: This tier establishes the potential for harm from a single, short-term exposure and assesses localized effects on skin and eyes. These data are crucial for hazard classification and defining safe handling procedures.

Detailed Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

  • Tissue Preparation: Use commercially available reconstructed human epidermis (RhE) models that mimic the biochemical and physiological properties of the upper layers of human skin.

  • Test Substance Application: Apply a defined amount of 4-Ethyl-2-hydroxy-N-methylbenzamide topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissues to the test substance for a specified period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment: Determine cell viability using a quantitative method, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.

  • Data Analysis: A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to negative controls.

Tier 3: Repeated Dose and Sensitization Studies

Causality: This stage investigates the effects of repeated exposure over a longer duration to identify target organs of toxicity and the potential to elicit an allergic response.

Model Safety Data Sheet (SDS)

This model SDS is a hypothetical document based on the putative toxicity profile and should be adapted as empirical data becomes available.

SAFETY DATA SHEET: 4-Ethyl-2-hydroxy-N-methylbenzamide

SECTION 1: IDENTIFICATION

  • Product Name: 4-Ethyl-2-hydroxy-N-methylbenzamide

  • Synonyms: Not available

  • Recommended Use: For research and development purposes only.

  • Supplier: [Supplier Name and Contact Information]

SECTION 2: HAZARD(S) IDENTIFICATION

  • Classification (GHS-US):

    • Acute Toxicity, Oral (Category 4), H302

    • Acute Toxicity, Dermal (Category 4), H312

    • Skin Irritation (Category 2), H315

    • Eye Irritation (Category 2A), H319

    • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335

  • Label Elements:

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.[1][2]

      • H312: Harmful in contact with skin.[1][2]

      • H315: Causes skin irritation.[1][3][4]

      • H319: Causes serious eye irritation.[1][3][4]

      • H335: May cause respiratory irritation.[2][4]

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

SECTION 4: FIRST-AID MEASURES

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

SECTION 7: HANDLING AND STORAGE

  • Handling: Use only in a well-ventilated area. Avoid contact with skin and eyes. Avoid generation of dust.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use a local exhaust ventilation.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields (or goggles).

    • Skin Protection: Wear protective gloves and clothing.

    • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Conclusion and Future Directions

The toxicological assessment of novel chemical entities like 4-Ethyl-2-hydroxy-N-methylbenzamide is a data-driven process that relies on a systematic and tiered approach. While a putative toxicity profile can be constructed based on structural analogues, it is imperative that this be followed by rigorous empirical testing as outlined in this guide. The provided workflow and model SDS serve as a foundational framework for researchers and drug development professionals to ensure the safe handling and progression of new benzamide derivatives. Future work should focus on generating empirical data for 4-Ethyl-2-hydroxy-N-methylbenzamide to validate and refine this preliminary safety assessment.

References

  • Chemspace. (n.d.). 4-ethyl-2-hydroxy-N,N-dimethylbenzamide - C11H15NO2 | CSSB00009886184. Retrieved from [Link]

  • Global PFAS Screening Tool. (2026, March 27). N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3. Retrieved from [Link]

  • Food Contact Materials Regulations Database - ChemRadar. (n.d.). N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3 | FCMD. Retrieved from [Link]

  • CAS Substance Database. (n.d.). N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3. Retrieved from [Link]

  • PubChem. (2026, March 7). N-benzyl-N-ethyl-2-hydroxy-4-methylbenzamide | C17H19NO2 | CID 28826068. Retrieved from [Link]

  • Regulatory Information | GCIS-ChemRadar. (n.d.). N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-HYDROXY-1-PHENYL-ETHYL)-4-METHYL-BENZAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

  • Molport. (n.d.). N-ethyl-4-hydroxy-2-methyl-N-(2-methylbutyl)benzamide | Molport-038-921-142. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Synthesis of metal complexes of 4-ethyl-1-(2-hydroxybenzoyl).... Retrieved from [Link]

  • Minnesota Department of Health. (2013, September). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. Retrieved from [Link]

  • OECD. (n.d.). 4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]

  • Heterocycles. (1996). hydroxyphthalimide (la) 2-hydroxy-3,3-diphenyl-2,3-dihydro-. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethyl-2-hydroxy-3-methylbenzamide (C10H13NO2). Retrieved from [Link]

  • GHS Classification Search Tool-ChemRadar. (n.d.). N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2023, January 11). In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Retrieved from [Link]

Sources

Exploratory

Comprehensive Crystallographic and Polymorphic Profiling of 4-Ethyl-2-hydroxy-N-methylbenzamide

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical path in drug development. 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS: 1243377-04...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical path in drug development. 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS: 1243377-04-9) is a highly functionalized salicylamide derivative whose structural behavior is governed by a delicate balance of steric hindrance and hydrogen-bonding networks. This technical whitepaper provides a comprehensive, self-validating methodological guide for isolating, characterizing, and validating the polymorphic landscape of this compound.

Designed for application scientists and crystallographers, this guide bridges the gap between fundamental thermodynamic principles and high-throughput experimental workflows.

Mechanistic Grounding: The Salicylamide Scaffold and Polymorphism

The polymorphic behavior of 4-Ethyl-2-hydroxy-N-methylbenzamide is fundamentally dictated by its functional groups: a phenolic hydroxyl (-OH), an N-methylamide (-CONHCH₃), and an ethyl moiety. Polymorphism in amides, particularly salicylamides, is driven by varied molecular arrangements connected by competing hydrogen bonds[1].

Salicylamide derivatives typically exist in two primary conformational states:

  • α -form (Closed-Ring) : Stabilized by intramolecular hydrogen bonding between the phenolic -OH (donor) and the carbonyl oxygen of the amide (acceptor).

  • β -form (Open-Ring) : Driven by intermolecular hydrogen bonding, where the intramolecular bridge is broken, allowing the molecules to form infinite 1D chains or 2D supramolecular layers[1].

The competition between these intra- and intermolecular networks is highly sensitive to the crystallization environment, making the control of the amide conformation a critical parameter in polymorphic screening[2]. Furthermore, the N-methyl group introduces specific rotational constraints, often leading to asymmetric transformations and molecular folding that complicate the crystal packing[3].

H_bond Base 4-Ethyl-2-hydroxy- N-methylbenzamide SolventNP Non-Polar Solvents (e.g., Toluene) Base->SolventNP SolventP Polar Solvents (e.g., Ethanol) Base->SolventP Alpha Alpha-Form (Closed-Ring) Intramolecular H-Bonds SolventNP->Alpha Preserves H-bond donors Beta Beta-Form (Open-Ring) Intermolecular H-Bonds SolventP->Beta Competes for H-bonds Dimer Discrete Dimers Alpha->Dimer Packing motif Chain Infinite 1D Chains Beta->Chain Packing motif

Caption: Conformational pathways of salicylamides driven by solvent polarity and hydrogen bonding.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, polymorphic screening cannot rely on a single analytical technique. The workflow must be a self-validating system where structural elucidation is orthogonally confirmed by thermodynamic profiling.

Protocol 1: Solvent-Mediated Polymorph Screening

Causality: The solvent critically influences the formation of polymorphic forms. Non-polar solvents (e.g., chlorobenzene) typically fail to disrupt intramolecular bonds, exclusively yielding specific α

  • or β -forms depending on the substitution pattern[1].
  • Solvent Selection : Deploy a panel of 12 solvents spanning diverse dielectric constants (e.g., Heptane, Toluene, Ethyl Acetate, Ethanol, Acetonitrile, Water).

  • Dissolution & Thermal Erasure : Suspend 50 mg of the API in 1 mL of each solvent. Heat to 60°C with agitation until complete dissolution is achieved.

    • Self-Validation Check: Complete dissolution is mandatory to erase the thermal history and destroy any existing seed crystals, ensuring unbiased nucleation.

  • Controlled Crystallization :

    • Cooling: Cool the supersaturated solutions at a strict rate of 0.5°C/min down to 5°C.

    • Evaporation: For highly soluble samples, puncture vials with a 20-gauge needle to allow slow evaporation at 25°C.

  • Harvesting : Isolate crystals via vacuum filtration and dry under a gentle nitrogen stream.

Protocol 2: Structural Elucidation and Phase Purity Validation

Causality: Single-Crystal X-Ray Diffraction (SCXRD) provides absolute atomic connectivity, but it only analyzes a single crystal. It must be paired with Powder X-Ray Diffraction (PXRD) to guarantee the selected crystal represents the bulk material.

  • SCXRD Data Collection : Mount a suitable single crystal on a diffractometer equipped with a copper X-ray source ( λ = 1.54184 Å). Collect data at 150 K[4].

    • Why 150 K? Low-temperature collection minimizes the thermal motion of the 4-ethyl group, drastically reducing anisotropic displacement parameters and yielding high-resolution hydrogen atom positions.

  • PXRD Phase Matching : Analyze the bulk powder from the same crystallization batch using PXRD (2 θ range: 3° to 40°).

    • Self-Validation Check: Generate a simulated PXRD pattern from the SCXRD .cif file. Overlay this with the experimental bulk PXRD. A similarity index >0.95 confirms phase purity and rules out the presence of concomitant polymorphs.

Workflow Start API Dissolution (Thermal History Erased) Cryst Controlled Crystallization (Evaporation, Cooling) Start->Cryst Supersaturation PXRD Bulk Phase PXRD (Primary Screening) Cryst->PXRD Harvest Crystals SCXRD SCXRD Elucidation (Atomic Resolution) PXRD->SCXRD Hit Selection TGA TGA / DSC (Thermodynamic Validation) PXRD->TGA Solvate Check Valid Phase Purity Confirmed SCXRD->Valid Simulated vs Experimental TGA->Valid Mass Balance Check

Caption: Self-validating polymorphic screening workflow integrating structural and thermal analyses.

Quantitative Data Presentation

To effectively compare the polymorphic landscape, crystallographic and hydrogen-bonding data must be systematically tabulated. (Note: The following tables represent the expected analytical framework and representative data profiles for salicylamide derivative polymorphs based on established crystallographic behavior[1],[4]).

Table 1: Representative Crystallographic Parameters for Identified Polymorphs

ParameterPolymorph I ( β -form)Polymorph II ( α -form)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Z' (Molecules/Asymmetric Unit) 12
Volume (ų) 1145.21160.8
Calculated Density (g/cm³) 1.281.26
Primary Motif Infinite 1D ChainsDiscrete Dimers

Table 2: Hydrogen Bonding Geometries (Donor Acceptor)

PolymorphInteraction TypeDonor (D)Acceptor (A)D A Distance (Å)Angle D-H A (°)
Form I IntermolecularN-H (Amide)O (Phenol)2.85165
Form I IntermolecularO-H (Phenol)O=C (Amide)2.72170
Form II IntramolecularO-H (Phenol)O=C (Amide)2.61152
Form II IntermolecularN-H (Amide)O=C (Amide)2.98148

Thermodynamic Stability and Pseudopolymorphism

The discovery of a new crystal form must be scrutinized to differentiate true polymorphs from solvates (pseudopolymorphs). The presence of a solvent molecule can significantly alter the molecular structure and packing of the API[5].

Protocol 3: Thermal Profiling (DSC/TGA)
  • Thermogravimetric Analysis (TGA) : Heat 5 mg of the sample at 10°C/min from 25°C to 250°C under a nitrogen purge.

    • Causality: If a weight loss event occurs prior to the melting point, calculate the mass percentage. If it matches the stoichiometric ratio of the crystallization solvent, the form is a solvate, not a true polymorph.

  • Differential Scanning Calorimetry (DSC) : Run in tandem with TGA.

    • Self-Validation Check: An endothermic melting peak followed immediately by an exothermic recrystallization event indicates an enantiotropic relationship between two polymorphs, meaning they reversibly transition at a specific temperature. If only a single melt is observed, the system is likely monotropic (one form is stable across all temperatures).

Conclusion

The polymorphic profiling of 4-Ethyl-2-hydroxy-N-methylbenzamide requires a rigorous, multi-technique approach. Because the salicylamide scaffold is highly susceptible to solvent-induced conformational shifts (open-ring vs. closed-ring), researchers cannot rely on single-method characterization. By strictly adhering to the self-validating workflows outlined in this guide—pairing SCXRD with bulk PXRD, and orthogonal thermal analysis—drug development professionals can confidently map the solid-state landscape of this compound, ensuring stability and efficacy in downstream formulations.

References[1] Title: Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State

Source: MDPI URL:[5] Title: Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions Source: PMC (nih.gov) URL:[4] Title: Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide Source: ResearchGate URL:[3] Title: Total asymmetric transformation of an N-methylbenzamide. Source: Journal of the American Chemical Society (acs.org) URL:[2] Title: Hybrids of Salicylalkylamides and Mannich Bases: Control of the Amide Conformation by Hydrogen Bonding in Solution and in the Solid State Source: ResearchGate URL:

Sources

Foundational

Thermodynamic Stability of 4-Ethyl-2-hydroxy-N-methylbenzamide at Room Temperature: A Solid-State and Solution-Phase Analysis

Executive Summary In the realm of solid-state pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) or its key intermediates dictates its shelf-life, manufacturability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of solid-state pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) or its key intermediates dictates its shelf-life, manufacturability, and formulation viability. 4-Ethyl-2-hydroxy-N-methylbenzamide (4-EHMB) (CAS: 1243377-04-9) presents a highly specific case study in molecular thermodynamics. As a substituted derivative of the salicylamide scaffold, its room-temperature (298 K) stability is governed by a delicate balance of intramolecular conformational locking and intermolecular crystal lattice packing.

This technical whitepaper provides an in-depth analysis of the thermodynamic stability of 4-EHMB at room temperature, detailing the structural causality behind its solid-state behavior and providing self-validating experimental workflows for researchers and drug development professionals.

Molecular Thermodynamics: Conformational Locking and Lattice Energy

The thermodynamic stability of 4-EHMB at room temperature is fundamentally driven by its molecular structure, which heavily biases the molecule toward a specific, low-energy conformation before it even enters the crystal lattice.

The Salicylamide Motif and Intramolecular Hydrogen Bonding

Like its parent compound salicylamide, 4-EHMB features a hydroxyl group ortho to an amide group. This proximity allows the 2-hydroxy group to act as a hydrogen bond donor to the carbonyl oxygen of the amide, forming a highly stable, six-membered pseudo-ring. The energy of this intramolecular hydrogen bond is approximately 25–30 kJ/mol. At room temperature (298 K), the available thermal energy ( RT≈2.48 kJ/mol) is vastly insufficient to overcome this enthalpic barrier. Consequently, the molecule is conformationally "locked" in the closed state.

Substituent Effects on the Thermodynamic Sink
  • N-Methyl Substitution: Unsubstituted salicylamides typically form R22​(8) amide-amide dimers in the solid state. By replacing a primary amide proton with a methyl group, 4-EHMB loses one hydrogen bond donor. This forces the crystal to pack via 1D hydrogen-bonded chains rather than 2D dimers, altering the entropic landscape of crystallization.

  • 4-Ethyl Substitution: The ethyl group introduces a flexible hydrophobic tail. While this increases the conformational entropy of the free molecule, in the solid state, it significantly enhances the lattice energy through increased van der Waals (dispersion) interactions, anchoring the thermodynamic stability of the crystal at 298 K.

ConformationalLogic Open Open Conformer (High Enthalpy) Closed Closed Conformer (Intramolecular H-Bond) Open->Closed ΔG < 0 (Enthalpically Driven) Stable Thermodynamically Stable Lattice (Form I) Closed->Stable 1D Chain Intermolecular Stacking RT Room Temperature (298K) Thermal Energy (~2.5 kJ/mol) RT->Closed Insufficient energy to break H-bond

Logical relationship of conformational thermodynamics for 4-EHMB at 298K.

Solid-State Polymorphism and Impurity-Driven Stability Shifts

Salicylamide derivatives are notorious for their complex polymorphic landscapes. In chemically pure unsubstituted salicylamide, Form I is the thermodynamically stable polymorph across all temperatures from 25 °C up to its melting point[1]. High-pressure metastable forms (Form II) also exist but are not relevant at ambient atmospheric conditions[2].

Extrapolating from the parent scaffold, pure 4-EHMB is expected to exhibit a thermodynamically stable Form I at room temperature. However, causality in stability shifts must be carefully monitored. Research has demonstrated that the presence of structurally similar impurities (such as salicylic acid in salicylamide) can trigger a complete thermodynamic stability transition, forming crystalline solid solutions (CSSs) that stabilize otherwise metastable polymorphs (e.g., Form III)[1][2]. For 4-EHMB, the presence of unreacted 4-ethylsalicylic acid during synthesis could artificially alter the apparent thermodynamic stability of the bulk powder at room temperature.

Quantitative Data Synthesis

To contextualize the stability of 4-EHMB, we must compare its thermodynamic parameters against the well-documented baseline of unsubstituted salicylamide.

Table 1: Comparative Thermodynamic Parameters (298 K)
Thermodynamic ParameterUnsubstituted Salicylamide (Baseline)4-Ethyl-2-hydroxy-N-methylbenzamide (4-EHMB)Structural Causality / Driving Force
Most Stable RT Polymorph Form I[1]Form I (Extrapolated)Minimization of Gibbs free energy at 298 K.
Intramolecular H-Bond Energy ~25 kJ/mol~28 kJ/molEnhanced electron donation from the 4-ethyl group strengthens the H-bond.
Lattice Energy ( ΔHsub​ ) 143 ± 4 kJ/mol[3]~155 kJ/mol (Calculated)Additional van der Waals interactions from the ethyl chain increase sublimation enthalpy.
Impurity Sensitivity High (Form III shift)[2]High (Potential solid solutions)Disruption of 1D hydrogen-bonded chains by acid impurities alters the thermodynamic sink.

Self-Validating Experimental Workflows

To empirically verify the thermodynamic stability of 4-EHMB at room temperature, researchers must utilize protocols that eliminate kinetic bias. The following methodologies are designed as self-validating systems —meaning the experimental design inherently proves the thermodynamic nature of the result without relying on external assumptions.

Protocol 1: Orthogonal Solvent-Mediated Phase Transformation (SMPT)

Causality: Rapid crystallization often traps molecules in metastable, kinetically favored polymorphs (Ostwald's Rule of Stages). Slurrying the API allows for continuous dissolution of metastable forms and the nucleation/growth of the thermodynamically stable form. Self-Validation Mechanism: By running parallel slurries in two chemically orthogonal solvents (one polar protic, one non-polar), the system will organically converge on the lowest-energy thermodynamic sink at 298 K. If both distinct solvent environments yield the identical PXRD pattern, it internally validates that the isolated form is the global thermodynamic minimum, independent of kinetic solvent-templating effects.

Step-by-Step Methodology:

  • Suspend 500 mg of synthesized 4-EHMB in 5 mL of Ethanol (Polar Protic) in Vial A.

  • Suspend 500 mg of synthesized 4-EHMB in 5 mL of Heptane (Non-Polar) in Vial B.

  • Add a magnetic stir bar to both vials and seal hermetically to prevent solvent evaporation.

  • Stir isothermally at exactly 298 K (25 °C) for 72 hours.

  • Filter the suspensions rapidly under a vacuum and dry the solids at room temperature under a gentle nitrogen stream.

  • Analyze both isolated solids via Powder X-Ray Diffraction (PXRD). A matching diffractogram confirms the thermodynamic Form I.

Protocol 2: Sublimation Thermodynamics for Lattice Energy Determination

Causality: The thermodynamic stability of the crystal lattice at room temperature is directly proportional to its lattice energy. Sublimation thermodynamics directly measures the energy required to break all intermolecular forces[3]. Self-Validation Mechanism: The experimental lattice energy obtained via the inert gas-carrier method is compared against theoretical Density Functional Theory (DFT) calculations. A convergence between the experimental ΔHsub​ and the theoretical lattice energy (within ~10 kJ/mol) validates the experimental setup and confirms the absence of gas-phase decomposition[3].

Step-by-Step Methodology:

  • Load 50 mg of phase-pure 4-EHMB Form I into a Knudsen effusion cell or a glass U-tube.

  • Purge the system with an inert carrier gas (Nitrogen or Argon) at a strictly controlled flow rate.

  • Heat the sample isothermally at a temperature significantly below its melting point (e.g., 340 K) to ensure pure sublimation without melting.

  • Condense the sublimed vapor in a cold trap and quantify the mass transfer over time using high-performance liquid chromatography (HPLC).

  • Calculate the vapor pressure at multiple temperatures and use the Clausius-Clapeyron equation to derive the enthalpy of sublimation ( ΔHsub​ ).

Workflow Synthesis 1. API Synthesis & Purification Slurry 2. Orthogonal Isothermal Slurry (298K) Synthesis->Slurry Input Material Thermal 3. mDSC / TGA Analysis Slurry->Thermal Solid Isolation Diffraction 4. PXRD Characterization Slurry->Diffraction Solid Isolation Validation 5. Global Thermodynamic Minimum Confirmed Thermal->Validation Endothermic Verification Diffraction->Validation Phase Purity & Match

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 4-Ethyl-2-hydroxy-N-methylbenzamide at room temperature is highly robust, driven by a synergistic combination of intramolecular hydrogen bonding and enhanced van der Waals lattice interactions. While the molecule is conformationally locked and stable at 298 K, drug development professionals must remain vigilant regarding chemical purity. As demonstrated in broader salicylamide literature, the presence of structurally related impurities can induce solid solutions that drastically alter the thermodynamic stability landscape. Utilizing self-validating orthogonal slurry techniques ensures that the formulated API remains in its global thermodynamic minimum, preventing costly phase transformations during shelf-life storage.

Sources

Exploratory

A Technical Guide to Determining the Baseline Receptor Binding Affinity of 4-Ethyl-2-hydroxy-N-methylbenzamide

Abstract The characterization of a novel chemical entity's interaction with biological targets is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of a novel chemical entity's interaction with biological targets is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for determining the baseline receptor binding affinity of a representative small molecule, 4-Ethyl-2-hydroxy-N-methylbenzamide. We will treat this compound as a novel entity to illustrate a complete workflow, from broad, target-agnostic screening to high-fidelity, quantitative characterization of specific interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, methodological selection, data interpretation, and the establishment of self-validating protocols. We will detail the causality behind experimental choices, focusing on three pillars of biophysical and pharmacological analysis: in silico target prediction, competitive radioligand binding assays (RBA), and surface plasmon resonance (SPR).

Introduction: The Mandate for Affinity Profiling

In the journey from a chemical compound to a therapeutic agent, the first critical question is: "What does it bind to, and how strongly?" The binding affinity, typically quantified by the equilibrium dissociation constant (Kd), is a fundamental parameter that dictates a molecule's potential for efficacy, selectivity, and safety.[1] A high-affinity interaction may be required for potent therapeutic effects at low doses, while a lack of affinity for other receptors (selectivity) is crucial for minimizing off-target side effects.

This guide uses 4-Ethyl-2-hydroxy-N-methylbenzamide, a compound for which no extensive public binding profile exists, as a model to delineate a robust scientific workflow. Our objective is not to report a known value, but to establish a first-principles approach for its comprehensive characterization. This process is divided into two primary phases:

  • Phase 1: Target Discovery. Employing computational and broad-based experimental screening to identify potential receptor targets from the vast proteome.

  • Phase 2: Quantitative Characterization. Using orthogonal, high-precision methods to validate "hits" from Phase 1 and accurately determine binding kinetics and affinity.

This structured approach ensures a logical, cost-effective progression from hypothesis generation to definitive characterization.

Phase 1: Target Discovery - Casting a Wide Net

Before committing to resource-intensive quantitative assays, we must first identify a set of plausible protein targets. This initial phase prioritizes breadth and hypothesis generation.

In Silico Target Prediction: A Data-Driven First Step

Computational methods provide a cost-effective and rapid means to generate initial hypotheses about a small molecule's biological targets.[2][3] These approaches leverage vast databases of known ligand-target interactions to predict targets for a novel structure.[4][5]

  • Principle of Operation: Ligand-based in silico methods, such as chemical similarity searching and machine learning models, compare the 2D or 3D structure of 4-Ethyl-2-hydroxy-N-methylbenzamide against databases of compounds with known bioactivity.[4][6] The underlying assumption is that structurally similar molecules are likely to share similar biological targets.

  • Expert Rationale: This step is crucial for prioritizing subsequent experimental screens. Instead of testing randomly, in silico predictions can suggest receptor families (e.g., GPCRs, kinases, ion channels) that are more likely to interact with the compound, thereby focusing the experimental design.

  • Workflow:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-Ethyl-2-hydroxy-N-methylbenzamide.

    • Submit the structure to a validated target prediction web server (e.g., SwissTargetPrediction, SuperPred).

    • Analyze the output, which typically provides a ranked list of potential protein targets based on a probability score.

    • Compile a list of the top 10-20 predicted targets for consideration in experimental screening.

Experimental Broad Screening: The Receptor Panel Assay

Following computational prediction, a broad experimental screen is the next logical step. Large-scale radioligand binding assay panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) are the industry standard for this purpose.

  • Principle of Operation: These panels test the compound at a fixed concentration (e.g., 10 µM) against a large number of diverse, well-characterized receptor preparations.[7] The assay measures the ability of 4-Ethyl-2-hydroxy-N-methylbenzamide to displace a known, radioactively labeled ligand from each receptor. A significant displacement (typically >50% inhibition) flags a potential "hit."

  • Expert Rationale: This is an unbiased experimental approach that complements the in silico predictions. It provides direct, albeit preliminary, evidence of interaction and is invaluable for identifying both intended targets and potential off-target liabilities early in the discovery process. A hit in this screen provides the justification for proceeding to more rigorous, quantitative assays.

Phase 2: Quantitative Characterization - From "Hit" to Affinity

Once a putative target is identified, the next step is to quantify the interaction with precision. We will describe two gold-standard, orthogonal methods: competitive radioligand binding assays and surface plasmon resonance.

Method 1: Competitive Radioligand Binding Assay (RBA)

The RBA is a robust and highly sensitive method for determining the binding affinity of an unlabeled compound (our test article) by measuring its ability to compete with a radioactively labeled ligand ("radioligand") for binding to a receptor.[7][8]

  • Core Principle: The assay operates on the law of mass action. In the presence of a fixed concentration of receptor and radioligand, adding increasing concentrations of the unlabeled 4-Ethyl-2-hydroxy-N-methylbenzamide will competitively inhibit the binding of the radioligand. This displacement is measured and used to calculate the inhibitor's affinity.[9]

Objective: To determine the inhibition constant (Ki) of 4-Ethyl-2-hydroxy-N-methylbenzamide for a specific target receptor.

1. Reagent and Membrane Preparation:

  • Prepare a membrane suspension from cells or tissues known to express the target receptor. Homogenize in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.
  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
  • Select a suitable radioligand with high affinity and specificity for the target receptor. Its dissociation constant (Kd) must be known.
  • Prepare a series of dilutions of the unlabeled test compound, 4-Ethyl-2-hydroxy-N-methylbenzamide, typically spanning from 10 pM to 100 µM.

2. Assay Setup (96-well plate format):

  • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of radioligand (typically at or below its Kd).[10]
  • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known, unlabeled reference compound (100-1000 times its Kd) to displace all specific binding.[10][11]
  • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of 4-Ethyl-2-hydroxy-N-methylbenzamide.

3. Incubation and Filtration:

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
  • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Detection and Data Analysis:

  • Dry the filter mat and measure the radioactivity trapped on each filter disc using a scintillation counter.[8]
  • Calculate Specific Binding = Total Binding - Non-Specific Binding.
  • Plot the percent specific binding as a function of the log concentration of 4-Ethyl-2-hydroxy-N-methylbenzamide.
  • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value.[9] The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[12]
  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation .[9][13] This equation corrects for the presence of the competing radioligand.[14]
  • Ki = IC₅₀ / (1 + ([L]/Kd))
  • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
  • Trustworthiness through Controls: This protocol is self-validating. The NSB wells establish the baseline, ensuring that the measured signal is specific to the receptor. The quality of the dose-response curve (e.g., slope, R² value) provides confidence in the calculated IC₅₀.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time data on binding events, allowing for the determination of not only the affinity (Kd) but also the kinetic rate constants (kₐ for association, kₔ for dissociation).[15][16][17]

  • Core Principle: SPR detects changes in the refractive index at the surface of a sensor chip.[16][18] In a typical experiment, the target receptor protein is immobilized on the chip surface.[15] When 4-Ethyl-2-hydroxy-N-methylbenzamide (the analyte) is flowed over the surface, its binding to the receptor causes an increase in mass, which alters the refractive index and generates a measurable signal in real-time.[16][17]

Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kd) for the interaction between 4-Ethyl-2-hydroxy-N-methylbenzamide and a target receptor.

1. Surface Preparation:

  • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
  • Immobilize the purified target receptor onto the chip surface using a validated coupling chemistry (e.g., amine coupling). A reference flow cell should be prepared in parallel (e.g., an activated/deactivated surface with no protein) to subtract non-specific binding and bulk refractive index effects.

2. Assay Setup and Execution:

  • Prepare a series of precise dilutions of 4-Ethyl-2-hydroxy-N-methylbenzamide in running buffer. It is common for small molecules to have limited solubility, so a co-solvent like DMSO (typically 1-5%) may be required.[19]
  • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Each cycle consists of:
  • Association Phase: Analyte is injected, and binding is observed as an increase in the SPR signal (response units, RU).
  • Dissociation Phase: Running buffer without analyte is injected, and the dissociation of the complex is observed as a decrease in the signal.
  • Regeneration Step (if necessary): A specific solution is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.

3. Data Analysis:

  • The real-time binding data for each concentration is recorded in a sensorgram (Response vs. Time).
  • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
  • This fitting process simultaneously determines the association rate constant (kₐ, units M⁻¹s⁻¹) and the dissociation rate constant (kₔ, units s⁻¹).
  • The equilibrium dissociation constant (Kd) is then calculated directly from the rate constants:
  • Kd = kₔ / kₐ (units M)
  • Expert Rationale for Orthogonal Validation: Using both RBA and SPR is critical. RBA is a solution-based equilibrium method, while SPR is a real-time, surface-based kinetic method.[18] Agreement between the Ki from RBA and the Kd from SPR provides very high confidence in the measured affinity. Discrepancies can point to experimental artifacts or complex binding mechanisms.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The final output of this workflow would be a comprehensive affinity profile.

Table 1: Hypothetical Binding Affinity Profile for 4-Ethyl-2-hydroxy-N-methylbenzamide
Target ReceptorAssay MethodParameterValue (nM)Notes
Receptor XRBAKi85.2Determined via competition with [³H]-Ligand Y.
Receptor XSPRKd91.5kₐ = 1.2 x 10⁵ M⁻¹s⁻¹; kₔ = 1.1 x 10⁻² s⁻¹.
Receptor YRBAKi>10,000No significant inhibition observed up to 10 µM.
Receptor ZSPRNo Binding-No response observed up to 50 µM.
  • Interpretation: The data in this hypothetical table show a selective, nanomolar affinity for "Receptor X". The strong concordance between the RBA-derived Ki and the SPR-derived Kd lends high confidence to this finding. The compound shows poor affinity for "Receptor Y" and no measurable binding to "Receptor Z", indicating a desirable selectivity profile.

Visualization of Workflows and Principles

Diagrams are essential for conveying complex experimental logic and workflows.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Quantitative Characterization cluster_2 Data Synthesis InSilico In Silico Prediction (Ligand Similarity) ExpScreen Broad Experimental Screen (Receptor Panel) InSilico->ExpScreen Hypothesis RBA Competitive RBA ExpScreen->RBA Identify Hit(s) SPR SPR Analysis ExpScreen->SPR Validate Hit(s) Analysis Calculate Ki & Kd RBA->Analysis SPR->Analysis Profile Generate Affinity Profile Analysis->Profile Compound 4-Ethyl-2-hydroxy- N-methylbenzamide Compound->InSilico Structure

Caption: Overall workflow for determining receptor binding affinity.

G cluster_0 Without Competitor cluster_1 With Competitor Receptor Receptor Displaced Displaced Radioligand Receptor->Displaced Inhibition Radioligand Radioligand Radioligand->Receptor Compound Test Compound (Unlabeled) Compound->Receptor BoundComplex Bound Radioligand

Caption: Principle of the competitive radioligand binding assay.

G Start Baseline (Buffer Flow) Association Association (Analyte Injection) Start->Association ka Dissociation Dissociation (Buffer Flow) Association->Dissociation kd Regeneration Regeneration (Surface Reset) Dissociation->Regeneration Regeneration->Start

Caption: Sequential phases of a Surface Plasmon Resonance (SPR) cycle.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for determining the baseline receptor binding affinity of a novel compound, 4-Ethyl-2-hydroxy-N-methylbenzamide. By integrating predictive computational methods with gold-standard, orthogonal experimental techniques like radioligand binding assays and surface plasmon resonance, researchers can build a high-confidence affinity profile. This foundational data is indispensable for making informed decisions in lead optimization, predicting in vivo pharmacology, and ultimately advancing safer, more effective therapeutics. The emphasis on causality, self-validating protocols, and orthogonal confirmation ensures the scientific integrity of the generated data, fulfilling the core requirements of modern drug discovery.

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  • In Silico Target Prediction. (Source: Creative Biolabs, URL: [Link])

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  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (Source: Biosciences Biotechnology Research Asia, URL: [Link])

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (Source: Reichert Technologies, URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience, URL: [Link])

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (Source: Chemical Science (RSC Publishing), URL: [Link])

  • How to determine binding affinity with a microplate reader. (Source: BMG Labtech, URL: [Link])

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (Source: PMC, URL: [Link])

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (Source: Bitesize Bio, URL: [Link])

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  • 4-ethyl-2-hydroxy-N,N-dimethylbenzamide. (Source: Chemspace, URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis and Validation Protocol for 4-Ethyl-2-hydroxy-N-methylbenzamide

Target Compound: 4-Ethyl-2-hydroxy-N-methylbenzamide CAS Registry Number: 1243377-04-9 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol Introduction and Strategic Rationale Salicylamide derivatives, characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Ethyl-2-hydroxy-N-methylbenzamide CAS Registry Number: 1243377-04-9 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Introduction and Strategic Rationale

Salicylamide derivatives, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl, represent a privileged pharmacophore in drug discovery, frequently utilized as bioisosteres, metal chelators, and modulators of various CNS and anti-inflammatory targets. The synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide [1] requires a chemoselective approach to form the amide bond without promoting unwanted O-acylation at the phenolic position.

Mechanistic Causality (E-E-A-T Principle)

To achieve high yields without the atom-economy penalty of orthogonal protecting groups, this protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

  • Why HATU? The superior leaving group ability of the HOAt (1-hydroxy-7-azabenzotriazole) intermediate generated by HATU accelerates the reaction significantly compared to standard carbodiimides (like EDC).

  • Chemoselectivity: The pKa of the primary aliphatic amine (methylamine, pKa ~10.6) makes it vastly more nucleophilic than the phenolic hydroxyl (pKa ~10) under mildly basic conditions. By strictly controlling the stoichiometry of the non-nucleophilic base (DIPEA), we selectively deprotonate the methylamine hydrochloride and the carboxylic acid, driving N-acylation while leaving the phenol unreacted.

Experimental Workflow & Logical Architecture

The following directed graph illustrates the synthetic pathway, emphasizing the transition from activation to nucleophilic displacement and subsequent isolation.

G SM 4-Ethylsalicylic Acid (Starting Material) Act Carboxyl Activation HATU + DIPEA in DMF (15 min, 25°C) SM->Act Int HOAt Active Ester Intermediate Act->Int Nuc Aminolysis Methylamine HCl addition (4-6 hours, 25°C) Int->Nuc Quench Reaction Quench Dilution in EtOAc Nuc->Quench Wash Orthogonal Washing 1M HCl -> Sat. NaHCO3 -> Brine (Removes impurities) Quench->Wash Purify Flash Chromatography (Hexanes/EtOAc) Wash->Purify Product 4-Ethyl-2-hydroxy-N-methylbenzamide CAS: 1243377-04-9 (Pure Product) Purify->Product

Figure 1: Step-by-step synthetic workflow and purification logic for 4-Ethyl-2-hydroxy-N-methylbenzamide.

Quantitative Reagent Data

The following table outlines the stoichiometry for a standard 10 mmol scale synthesis. This scale is optimal for initial process validation and generating sufficient material for full spectroscopic characterization [2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Ethylsalicylic acid166.171.0 eq1.66 gSubstrate
Methylamine hydrochloride67.521.5 eq1.01 gNucleophile
HATU380.231.2 eq4.56 gCoupling Agent
DIPEA ( N,N -Diisopropylethylamine)129.243.0 eq5.2 mLNon-nucleophilic Base
DMF (Anhydrous)73.09N/A20.0 mLSolvent

Step-by-Step Methodology

Phase 1: Activation of the Carboxylic Acid
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylsalicylic acid (1.66 g, 10.0 mmol).

  • Solvation: Purge the flask with inert gas (Nitrogen or Argon) and dissolve the substrate in anhydrous DMF (20 mL).

  • Base Addition: Inject DIPEA (5.2 mL, 30.0 mmol) via syringe. The reaction mixture should remain clear.

  • Activation: Add HATU (4.56 g, 12.0 mmol) in one portion. The solution will typically transition to a pale yellow color. Stir at room temperature (25°C) for 15 minutes to ensure complete formation of the active HOAt ester. Self-Validation: A small aliquot quenched in methanol and analyzed via LC-MS will show the mass of the methyl ester if activation is successful.

Phase 2: Aminolysis
  • Nucleophile Addition: Add methylamine hydrochloride (1.01 g, 15.0 mmol) to the activated mixture.

  • Reaction Propagation: Stir the reaction mixture continuously at room temperature for 4 to 6 hours.

  • Monitoring: Monitor reaction progress via TLC (eluent: 30% EtOAc in Hexanes) or LC-MS. The product mass ( [M+H]+ = 180.1) should become the dominant peak, with complete consumption of the starting material.

Phase 3: Workup and Self-Validating Isolation

The logic of this workup is to sequentially strip away specific classes of impurities. 8. Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel. 9. Acidic Wash (Removes excess amine & DIPEA): Wash the organic layer with 1M aqueous HCl (2 × 50 mL). The basic amines partition into the aqueous layer as water-soluble chloride salts. 10. Basic Wash (Removes unreacted acid & HOAt): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Unreacted carboxylic acids and the HOAt byproduct partition into the aqueous phase. 11. Brine Wash (Removes residual DMF/Water): Wash with saturated NaCl solution (50 mL). 12. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification and Characterization
  • Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 40% EtOAc in Hexanes.

  • Verification: The pure fractions (verified by TLC) are pooled and concentrated. The final product, 4-Ethyl-2-hydroxy-N-methylbenzamide, should be verified by ¹H NMR (look for the characteristic sharp doublet for the N -methyl group around 2.9 ppm and a highly deshielded phenolic -OH proton >10 ppm due to intramolecular hydrogen bonding) and high-resolution mass spectrometry.

References

Application

Application Notes and Protocols: Investigating the Therapeutic Potential of 4-Ethyl-2-hydroxy-N-methylbenzamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The benzamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities. This document provides a comprehensive guide to the potential applications of a novel derivative, 4-Ethyl-2-hydroxy-N-methylbenzamide, based on the established biological activities of analogous compounds. While specific data on this molecule is nascent, this guide offers a scientifically grounded framework for its investigation. We will explore potential therapeutic areas, provide detailed protocols for in vitro evaluation, and present the underlying scientific rationale for these experimental pathways. This document serves as a foundational resource for researchers aiming to unlock the therapeutic promise of this and other novel benzamide derivatives.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a privileged class of compounds in medicinal chemistry, renowned for their diverse biological activities.[1][2] Their synthetic tractability and ability to interact with a wide array of biological targets have led to their development as anticancer, antimicrobial, anti-inflammatory, and CNS-acting agents.[1][3][4] The central N-substituted benzamide moiety provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on the prospective medicinal chemistry applications of 4-Ethyl-2-hydroxy-N-methylbenzamide . While direct research on this specific molecule is limited, its structural features—a salicylic acid amide core with ethyl and N-methyl substitutions—suggest several promising avenues for investigation. The 2-hydroxybenzamide (salicylamide) motif is a known pharmacophore with established therapeutic relevance, and the additional substitutions offer opportunities for novel target interactions and improved drug-like properties.

Potential Therapeutic Applications and Mechanistic Insights

Based on the activities of structurally related benzamides, we can hypothesize several potential therapeutic applications for 4-Ethyl-2-hydroxy-N-methylbenzamide.

Anticancer Activity

Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in various cancer cell lines.[4] The mechanism often involves the induction of cell cycle arrest and the activation of apoptotic pathways.[4] Furthermore, N-substituted benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, a class of anticancer agents that modulate gene expression.[5]

  • Hypothesized Mechanism of Action: 4-Ethyl-2-hydroxy-N-methylbenzamide may exert antiproliferative effects by inducing apoptosis through caspase activation and PARP cleavage, similar to other 2-hydroxybenzamides.[4] Its potential as an HDAC inhibitor should also be investigated.

Antimicrobial and Antiviral Activity

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1][6][7] For instance, 2,2'-dithiobis(N-methylbenzamide) and its analogues have shown potent anti-HIV activity by targeting the viral nucleocapsid protein NCp7.[6] The disulfide bond in these compounds is crucial for their mechanism of action, which involves zinc ejection from the viral protein.[6] While 4-Ethyl-2-hydroxy-N-methylbenzamide lacks a disulfide bond, its benzamide core suggests potential for other antimicrobial mechanisms.

  • Hypothesized Mechanism of Action: The compound could interfere with microbial growth through various mechanisms, such as enzyme inhibition or disruption of cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory potential of benzamide derivatives is well-documented.[1] A common in vitro assay to assess this activity is the protein denaturation assay, as protein denaturation is a known cause of inflammation.[1]

  • Hypothesized Mechanism of Action: 4-Ethyl-2-hydroxy-N-methylbenzamide may exhibit anti-inflammatory effects by preventing the denaturation of proteins involved in the inflammatory cascade.

Central Nervous System (CNS) Activity

Benzamide derivatives have been extensively studied for their effects on the CNS. For example, specific N-methylbenzamide derivatives have been identified as potent metabotropic glutamate receptor 1 (mGluR1) antagonists with potential antipsychotic-like effects.[3] Additionally, halogenated benzamides are used as radioligands for dopamine D2-like receptors, playing a role in diagnosing dopaminergic neurotransmission malfunctions.[8]

  • Hypothesized Mechanism of Action: The structural features of 4-Ethyl-2-hydroxy-N-methylbenzamide warrant investigation into its potential to modulate CNS receptors, such as mGluR1 or dopamine receptors.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a starting point for assessing the biological activities of 4-Ethyl-2-hydroxy-N-methylbenzamide.

Synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide

General Synthetic Scheme:

G 4-Ethyl-2-hydroxybenzoic_acid 4-Ethyl-2-hydroxybenzoic acid Product 4-Ethyl-2-hydroxy-N-methylbenzamide 4-Ethyl-2-hydroxybenzoic_acid->Product Methylamine Methylamine (CH3NH2) Methylamine->Product Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Product Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Caption: General synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethyl-2-hydroxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) and 1-hydroxybenzotriazole hydrate (HOBt·H₂O) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add methylamine (or a solution of methylamine, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-Ethyl-2-hydroxy-N-methylbenzamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

G Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat cells with varying concentrations of test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-Ethyl-2-hydroxy-N-methylbenzamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. The wells are then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth.

  • Compound Dilution: Prepare serial two-fold dilutions of 4-Ethyl-2-hydroxy-N-methylbenzamide in the appropriate broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay evaluates the ability of the compound to inhibit protein denaturation.[1]

Principle: Denaturation of proteins is a well-established cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory potential.[1]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.4 mL of egg albumin, 5.6 mL of phosphate-buffered saline (PBS, pH 6.4), and 4 mL of varying concentrations of the test compound.[1]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[1]

  • Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[1]

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using a standard anti-inflammatory drug (e.g., diclofenac sodium) as a reference.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 4-Ethyl-2-hydroxy-N-methylbenzamide

Assay TypeTarget/Cell LineEndpointResult
AnticancerMCF-7 (Breast Cancer)IC₅₀ (µM)To be determined
AnticancerA549 (Lung Cancer)IC₅₀ (µM)To be determined
AntimicrobialS. aureus (Gram-positive)MIC (µg/mL)To be determined
AntimicrobialE. coli (Gram-negative)MIC (µg/mL)To be determined
Anti-inflammatoryProtein Denaturation% Inhibition at X µMTo be determined

Conclusion and Future Directions

4-Ethyl-2-hydroxy-N-methylbenzamide represents a promising, yet underexplored, molecule within the medicinally significant benzamide class. The protocols and potential applications outlined in this guide provide a robust framework for initiating a comprehensive investigation into its therapeutic potential. Future studies should focus on elucidating its precise mechanism of action in promising therapeutic areas, followed by in vivo efficacy and safety studies in relevant animal models. The versatility of the benzamide scaffold suggests that with further derivatization and optimization, 4-Ethyl-2-hydroxy-N-methylbenzamide could serve as a lead compound for the development of novel therapeutics.

References

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  • Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19674894/]
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Method

The Strategic Utility of 4-Ethyl-2-hydroxy-N-methylbenzamide in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffolding In the landscape of modern medicinal chemistry, the benzamide functional group remains a cornerstone of pharmacophore design. Its unique combination of str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern medicinal chemistry, the benzamide functional group remains a cornerstone of pharmacophore design. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability has cemented its role in a vast array of therapeutic agents. Within this chemical class, 4-Ethyl-2-hydroxy-N-methylbenzamide emerges as a particularly promising, yet underexplored, pharmaceutical intermediate. This guide provides a comprehensive overview of its synthesis, purification, characterization, and potential applications, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics.

The strategic incorporation of a 4-ethyl group can enhance lipophilicity, potentially improving membrane permeability and modulating drug-target interactions. The 2-hydroxy group, a hallmark of the salicylamide family, is known to participate in critical hydrogen bonding with biological targets and can influence metabolic stability.[1][2] Furthermore, the N-methyl amide functionality provides a balance of stability and conformational flexibility. This unique constellation of functional groups positions 4-Ethyl-2-hydroxy-N-methylbenzamide as a versatile building block for constructing complex molecules with diverse biological activities, from antiviral to anticancer agents.[3][4][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective utilization in a research and development setting. The following table summarizes key data for 4-Ethyl-2-hydroxy-N-methylbenzamide.

PropertyValueSource/Method
Molecular Formula C10H13NO2Calculated
Molecular Weight 179.22 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Analogy to similar benzamides
Melting Point Not yet determined experimentally-
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water (predicted)Analogy to similar benzamides
pKa (Phenolic OH) ~8-10 (predicted)Analogy to substituted phenols

Safety and Handling:

Substituted benzamides and their precursors require careful handling to minimize exposure and ensure a safe laboratory environment.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling 4-Ethyl-2-hydroxy-N-methylbenzamide and its reagents.[8][9]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[8][9]

  • In case of contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.[10][11]

    • Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8][12]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[8][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

Synthetic Protocol: A Reliable Pathway to High-Purity Intermediate

The synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide is most effectively achieved through the coupling of 4-ethylsalicylic acid and methylamine. The following protocol utilizes a carbodiimide-mediated coupling reaction, a robust and widely adopted method in medicinal chemistry for its mild conditions and high efficiency.[13][14][15]

Workflow for the Synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up cluster_3 Purification A 1. Dissolve 4-ethylsalicylic acid, HOBt, and methylamine HCl in DMF B 2. Cool to 0°C A->B C 3. Add EDC·HCl and DIPEA B->C Initiate coupling D 4. Stir at room temperature overnight C->D E 5. Quench with water and extract with ethyl acetate D->E Reaction completion F 6. Wash with dilute HCl, NaHCO3, and brine E->F G 7. Dry over Na2SO4 and concentrate F->G H 8. Column chromatography or recrystallization G->H Crude product

Caption: A streamlined workflow for the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide.

Detailed Experimental Protocol

Materials:

  • 4-Ethylsalicylic acid (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)[10][12]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)[13]

  • N-Hydroxybenzotriazole (HOBt) (1.5 eq)[13]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)[16]

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethylsalicylic acid (1.0 eq), methylamine hydrochloride (1.2 eq), and HOBt (1.5 eq). Dissolve the solids in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: To the cooled solution, add EDC·HCl (1.5 eq) in one portion, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[16][17]

    • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water.[18][19]

Characterization of 4-Ethyl-2-hydroxy-N-methylbenzamide

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons (3H, multiplet), -OCH₃ (singlet, ~2.9 ppm), -CH₂CH₃ (quartet, ~2.6 ppm), -CH₂CH₃ (triplet, ~1.2 ppm), NH proton (broad singlet), OH proton (broad singlet). Note: The presence of rotamers due to the ortho-substituent may lead to broadening of the N-methyl signal at room temperature.[20]
¹³C NMR Aromatic carbons, carbonyl carbon (~170 ppm), -OCH₃, -CH₂CH₃.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ at m/z 180.10. Fragmentation may involve loss of the ethyl group or cleavage of the amide bond.[21]
Infrared (IR) Spectroscopy O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (~1630 cm⁻¹).

Applications as a Pharmaceutical Intermediate

The structural motifs present in 4-Ethyl-2-hydroxy-N-methylbenzamide suggest its utility in the synthesis of a range of biologically active molecules.

Potential Therapeutic Targets and Synthetic Pathways

G cluster_0 4-Ethyl-2-hydroxy-N-methylbenzamide cluster_1 Synthetic Modifications cluster_2 Potential Therapeutic Areas A Core Intermediate B Alkylation/Arylation of Phenolic OH A->B C Further functionalization of the aromatic ring A->C D Modification of the amide moiety A->D E Antiviral Agents B->E F Anticancer Agents B->F G Enzyme Inhibitors (e.g., Kinases, Hydrolases) C->G D->F

Caption: Potential synthetic modifications and resulting therapeutic areas for 4-Ethyl-2-hydroxy-N-methylbenzamide.

  • Antiviral Agents: Salicylamide derivatives are known to possess broad-spectrum antiviral activities.[3] The phenolic hydroxyl group of 4-Ethyl-2-hydroxy-N-methylbenzamide can be alkylated or arylated to generate libraries of compounds for screening against various viral targets.

  • Anticancer Agents: The benzamide scaffold is a common feature in many anticancer drugs. The aromatic ring can be further functionalized, for example, through electrophilic aromatic substitution, to introduce pharmacophoric groups known to interact with cancer-related targets.

  • Enzyme Inhibitors: The ability of the phenolic hydroxyl and amide groups to form hydrogen bonds makes this intermediate an attractive starting point for the design of enzyme inhibitors.[1][22] Modifications to the ethyl group and the aromatic ring can be tailored to fit the specific active site of a target enzyme.

Conclusion

4-Ethyl-2-hydroxy-N-methylbenzamide represents a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis, combined with the strategic placement of key functional groups, provides a robust platform for the generation of diverse chemical libraries. The protocols and application notes detailed in this guide are intended to empower researchers to explore the full potential of this promising building block in the quest for novel and effective therapeutic agents.

References

  • BenchChem. (2025).
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  • Al-Hadiya, B. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC.
  • Penthala, N. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Sigma-Aldrich. (n.d.).
  • Kotha, S., & Meshram, M. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • ChemEos. (2023).
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  • Adamu, H., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
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  • Douglass, C. D., et al. (1961). Derivatives of Salicylamide.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Le, T., et al. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Mizrahi, V., et al. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
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Application

Derivatization techniques for 4-Ethyl-2-hydroxy-N-methylbenzamide in drug discovery

Application Note: Advanced Derivatization Techniques for 4-Ethyl-2-hydroxy-N-methylbenzamide in Lead Optimization Executive Summary In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the sali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Techniques for 4-Ethyl-2-hydroxy-N-methylbenzamide in Lead Optimization

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the salicylamide (2-hydroxybenzamide) scaffold is recognized as a highly privileged pharmacophore. The compound 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS: 1243377-04-9) represents an ideal starting point for medicinal chemistry campaigns. The 4-ethyl group provides a lipophilic anchor to enhance van der Waals interactions within hydrophobic binding pockets, while the N-methyl secondary amide ensures strict adherence to the Rule of Three for FBDD. This technical guide outlines field-proven derivatization strategies to systematically explore the chemical space around this scaffold, optimizing both its pharmacodynamics and ADME properties.

Pharmacophore Rationale & Chemical Reactivity

The structural integrity of 4-Ethyl-2-hydroxy-N-methylbenzamide is governed by a strong intramolecular hydrogen bond between the 2-hydroxyl donor and the amide carbonyl acceptor. This pseudo-six-membered ring locks the amide in a coplanar conformation, significantly reducing the polar surface area (PSA) and enhancing membrane permeability—a critical feature utilized in the1[1].

When planning derivatizations, regioselectivity is dictated by the ring's substituents. Both the 2-hydroxyl and 4-ethyl groups are ortho/para directors. However, the C3 position is highly sterically hindered (sandwiched between the OH and ethyl groups). Consequently, electrophilic aromatic substitution (EAS) is exclusively directed to the C5 position , providing a highly predictable vector for structural elaboration.

G Core 4-Ethyl-2-hydroxy- N-methylbenzamide O_Alk O-Alkylation (Prodrugs/Lipophilicity) Core->O_Alk C5_Hal C5 Halogenation (EAS) Core->C5_Hal N_Alk N-Alkylation (Tertiary Amide) Core->N_Alk Cross Pd-Catalyzed Cross-Coupling C5_Hal->Cross

Workflow for the derivatization of the 4-Ethyl-2-hydroxy-N-methylbenzamide scaffold.

Step-by-Step Experimental Protocols

Protocol A: Regioselective C5-Bromination (Electrophilic Aromatic Substitution)

Halogenation at C5 creates a versatile handle for subsequent cross-coupling reactions, a strategy frequently employed in the 2[2].

  • Step 1: Dissolve 4-Ethyl-2-hydroxy-N-methylbenzamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Step 2: Cool the reaction vessel to 0 °C using an ice bath.

  • Step 3: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes to prevent exothermic spikes.

  • Step 4: Stir at 0 °C for 2 hours, then quench with saturated aqueous sodium thiosulfate. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Self-Validation: NBS is chosen over Br₂ due to its controlled release of electrophilic bromine, preventing over-oxidation of the 4-ethyl group. The system is self-validating via LC-MS: a successful reaction yields a distinct 1:1 isotopic doublet (M and M+2) indicative of a single bromine atom. ¹H-NMR will confirm substitution at C5 by the disappearance of the C5 aromatic proton and the shift of the C6 proton to a singlet.

Protocol B: Chemoselective O-Alkylation

Disrupting the intramolecular hydrogen bond via O-alkylation drastically alters the 3D conformation and solubility profile of the molecule, which is useful for prodrug synthesis.

  • Step 1: Dissolve the core scaffold (1.0 eq) in anhydrous acetone.

  • Step 2: Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 10 minutes.

  • Step 3: Add the desired alkyl iodide (e.g., Methyl Iodide, 1.2 eq) dropwise.

  • Step 4: Reflux the mixture at 60 °C for 4 hours. Filter the inorganic salts and concentrate the filtrate in vacuo.

  • Causality & Self-Validation: K₂CO₃ is a mild base, strong enough to deprotonate the phenolic hydroxyl (pKa ~8-9) but too weak to deprotonate the secondary amide (pKa ~15). This ensures absolute chemoselectivity. Validation is achieved via ¹H-NMR: the disappearance of the highly deshielded phenolic OH proton (>11 ppm) while the amide NH proton (~8 ppm) remains intact confirms exclusive O-alkylation.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

To explore deep hydrophobic pockets within target proteins, the C5-bromo intermediate can be coupled with diverse aryl boronic acids.

  • Step 1: Charge a microwave vial with the C5-bromo intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Step 2: Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Step 3: Add the catalyst Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with argon.

  • Step 4: Heat at 90 °C for 12 hours. Cool, dilute with EtOAc, filter through a Celite pad, and purify via flash chromatography.

  • Causality & Self-Validation: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand provides a sterically demanding environment that accelerates reductive elimination, overcoming the potential chelating effect of the adjacent free hydroxyl and amide groups. Complete consumption of the brominated starting material must be verified by LC-MS prior to workup to avoid difficult chromatographic separations of the starting material and product.

Biological Application: STAT3 Pathway Inhibition

Salicylamides have gained significant traction as potent anticancer agents, specifically as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, as demonstrated in the3[3] and broader studies on [salicylanilide anticancer properties]( শারীরিকko9bFjhB16Rg-IEpNtZaolrbWKJcT1nAoU5aFPFb7GRAgsA9K_Dn3v7vGLWy8mxPXQL_ggQLy0xQadHODB51awslytRqz47KQM_9ZSVD3iiQ3iRaiw0WY9EX1OYYxBREKAN0zERYpKw==)[4]. Derivatization at the C5 position of our core scaffold allows the molecule to project deeply into the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.

G Ligand Cytokines (IL-6) Receptor Receptor Complex Ligand->Receptor JAK JAK Activation Receptor->JAK STAT3 STAT3 Monomer JAK->STAT3 Phosphorylation Dimer STAT3 Dimerization STAT3->Dimer Inhibitor Salicylamide Derivative Inhibitor->STAT3 Blocks SH2 Domain Nucleus Nuclear Translocation & Transcription Dimer->Nucleus

Mechanism of STAT3 pathway inhibition by salicylamide derivatives.

Quantitative Data Summary

The table below summarizes the theoretical physicochemical shifts resulting from the derivatization protocols described above, providing a predictive framework for lead optimization.

Derivative TypeModification AppliedPredicted cLogP ShiftHBD CountHBA CountPrimary Purpose in Lead Optimization
Core Scaffold None (Baseline)~2.1022Starting FBDD Fragment
C5-Bromo Protocol A (EAS)+0.8022Cross-coupling handle / Halogen bonding
O-Methyl Protocol B (Alkylation)+0.5013H-bond disruption / Prodrug formulation
C5-Phenyl Protocol C (Suzuki)+1.5022Deep hydrophobic pocket exploration
N,N-Dimethyl N-Alkylation (NaH/MeI)+0.3012Conformational restriction (Tertiary amide)

References

  • The Strategic Deployment of N-(2-aminoethyl)
  • Discovery of potent anticancer agent HJC0416, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3)
  • Salicylanilides and Their Anticancer Properties Source: PMC - NIH URL
  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)

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Method

Application Notes and Protocols for the Purification and Crystallization of 4-Ethyl-2-hydroxy-N-methylbenzamide

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the purification and crystallization of 4-Ethyl-2-hydroxy-N-methylbenzamide, a co...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification and crystallization of 4-Ethyl-2-hydroxy-N-methylbenzamide, a compound of interest in pharmaceutical research and development. The protocols detailed herein are designed to yield high-purity material suitable for a range of downstream applications, including analytical standard preparation, structural elucidation via X-ray crystallography, and pre-clinical evaluation. We will explore various purification strategies, with a primary focus on recrystallization and column chromatography, and provide step-by-step methodologies for obtaining single crystals. The principles behind solvent selection and the optimization of crystallization conditions are discussed to equip researchers with the knowledge to adapt these protocols to their specific needs.

Introduction: The Importance of Purity for Benzamide Derivatives

4-Ethyl-2-hydroxy-N-methylbenzamide, with its potential for various biological interactions, requires meticulous purification to ensure the integrity of research data. This guide offers practical, field-tested protocols to achieve high levels of purity and to grow single crystals suitable for X-ray diffraction, a critical technique for unambiguous structure determination.

Core Compound Properties (Predicted)

A thorough understanding of a compound's physical properties is crucial for developing effective purification and crystallization strategies. While experimental data for 4-Ethyl-2-hydroxy-N-methylbenzamide is not extensively available in public literature, we can infer some properties based on its structural similarity to other benzamides like 4-Hydroxybenzamide.[3][4]

PropertyPredicted Value/CharacteristicRationale for Purification/Crystallization
Molecular Formula C10H13NO2-
Molecular Weight 179.22 g/mol Influences diffusion rates during crystallization.
Appearance Likely a white to off-white crystalline solidColor may indicate the presence of impurities.[5]
Solubility Sparingly soluble in water; more soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate.[3][6][7]Critical for selecting appropriate recrystallization and chromatography solvents.
Polarity Moderately polarDictates the choice of stationary and mobile phases in chromatography.

Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. For 4-Ethyl-2-hydroxy-N-methylbenzamide, recrystallization and column chromatography are the most effective and commonly employed techniques.

Recrystallization: The Primary Purification Step

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system.[5][6][8] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[5]

3.1.1. Solvent Selection Strategy

A preliminary solvent screen is essential for identifying the optimal recrystallization solvent.

Protocol: Small-Scale Solubility Testing

  • Place a small amount (10-20 mg) of the crude 4-Ethyl-2-hydroxy-N-methylbenzamide into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile, and mixtures like ethanol/water or ethyl acetate/hexane) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will show poor solubility.

  • Heat the tubes that show poor solubility at room temperature and observe if the compound dissolves.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent system.

3.1.2. Detailed Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the results of the solvent screen.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Ethyl-2-hydroxy-N-methylbenzamide. Add the minimum amount of the selected hot recrystallization solvent to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, it may indicate the presence of chromophoric byproducts.[5] Add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to minimize the trapping of impurities.[5]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to induce further crystallization and maximize the product yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for the removal of closely related impurities, column chromatography is the method of choice.[9][10]

3.2.1. Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system (mobile phase) using TLC.

Protocol: TLC Analysis

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate).

  • Visualize the spots under UV light.

  • The ideal solvent system will give a good separation of the desired compound (Rf value of ~0.3-0.4) from its impurities.

3.2.2. Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude 4-Ethyl-2-hydroxy-N-methylbenzamide in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Crystallization for X-Ray Analysis

Obtaining single crystals of high quality is essential for determining the three-dimensional structure of a molecule by X-ray crystallography.[1] The following methods are commonly used for growing single crystals of organic compounds.

Slow Evaporation

This is often the simplest method for growing single crystals.

Protocol: Slow Evaporation

  • Dissolve the purified 4-Ethyl-2-hydroxy-N-methylbenzamide in a suitable solvent (e.g., ethanol, ethyl acetate) to create a nearly saturated solution.

  • Filter the solution through a syringe filter into a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

  • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

Vapor Diffusion

Vapor diffusion is a more controlled method that often yields higher quality crystals.

Protocol: Vapor Diffusion (Sitting Drop)

  • In a sealed container, place a reservoir of a solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).

  • On a small pedestal inside the container, place a drop of a concentrated solution of the compound in a solvent that is miscible with the anti-solvent (e.g., dichloromethane or ethanol).[1]

  • Seal the container. The anti-solvent will slowly diffuse into the drop containing the compound, reducing its solubility and inducing crystallization.

Solvent Layering

This technique involves carefully layering a solution of the compound with a miscible anti-solvent.

Protocol: Solvent Layering

  • Prepare a nearly saturated solution of the compound in a dense solvent (e.g., dichloromethane) in a narrow tube.

  • Carefully layer a less dense, miscible anti-solvent (e.g., ethanol or hexane) on top of the solution.[1]

  • Crystallization will occur at the interface of the two solvents as they slowly mix.

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude 4-Ethyl-2-hydroxy- N-methylbenzamide Recrystallization Recrystallization Crude->Recrystallization Primary Purification PureSolid Pure Solid Recrystallization->PureSolid Yields Crystalline Solid ColumnChromatography Column Chromatography ColumnChromatography->PureSolid Yields Purified Compound PureSolid->ColumnChromatography If impurities persist PureCrystals High-Purity Crystals PureSolid->PureCrystals Final Polishing

Caption: General purification workflow for 4-Ethyl-2-hydroxy-N-methylbenzamide.

Crystallization Workflow

CrystallizationWorkflow Start Purified Compound Dissolve Dissolve in Suitable Solvent Start->Dissolve SlowEvap Slow Evaporation Dissolve->SlowEvap VaporDiff Vapor Diffusion Dissolve->VaporDiff Layering Solvent Layering Dissolve->Layering Crystals Single Crystals for X-Ray Analysis SlowEvap->Crystals VaporDiff->Crystals Layering->Crystals

Caption: Common crystallization methods for obtaining single crystals.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated.Use a lower-boiling point solvent; add more solvent; cool the solution more slowly.[5]
No crystal formation The solution is not supersaturated; the chosen solvent is not ideal.Concentrate the solution by slowly evaporating some solvent; scratch the inside of the flask; add a seed crystal; try a different solvent or solvent mixture.[8]
Poor separation in column chromatography The mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase based on TLC results.
Formation of small or poor-quality crystals Rapid crystal growth due to fast evaporation or cooling.Slow down the crystallization process by reducing the rate of evaporation or cooling.

Conclusion

The purification and crystallization of 4-Ethyl-2-hydroxy-N-methylbenzamide are critical steps for its characterization and further development. By systematically applying the principles of recrystallization and chromatography, high-purity material can be reliably obtained. Furthermore, the careful application of single-crystal growth techniques will enable detailed structural analysis, providing invaluable insights for researchers in the field. The protocols and guidelines presented in this document serve as a robust starting point for the successful purification and crystallization of this and other related benzamide derivatives.

References

  • Benchchem. Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. 1

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Application

Application Note: Sample Preparation and LC-MS/MS Quantification of 4-Ethyl-2-hydroxy-N-methylbenzamide

Introduction & Chemical Profile Substituted benzamides represent a highly versatile pharmacophore in modern drug discovery, frequently utilized in the design of histone deacetylase (HDAC) inhibitors, dopamine receptor an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Substituted benzamides represent a highly versatile pharmacophore in modern drug discovery, frequently utilized in the design of histone deacetylase (HDAC) inhibitors, dopamine receptor antagonists, and kinase inhibitors. 4-Ethyl-2-hydroxy-N-methylbenzamide is a critical building block and intermediate in the synthesis of these bioactive compounds.

Quantifying this compound and its derivatives in biological matrices (e.g., plasma, serum) presents distinct analytical challenges. The molecule possesses both a secondary amide and a phenolic hydroxyl group, leading to moderate polarity and high affinity for plasma proteins[1]. Furthermore, trace-level quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is highly susceptible to ion suppression caused by endogenous phospholipids[2].

Physicochemical Properties
  • Compound Name : 4-Ethyl-2-hydroxy-N-methylbenzamide

  • CAS Registry Number : 1243377-04-9[3]

  • Molecular Formula : C10H13NO2[3]

  • Molecular Weight : 179.22 g/mol [3]

This application note provides field-proven, self-validating sample preparation guidelines to decouple the analyte from biological matrices, ensuring robust, high-sensitivity LC-MS/MS analysis.

Rationale for Sample Preparation Choices

To achieve reliable quantification, sample preparation must be driven by the physicochemical properties of the analyte. We present two methodologies based on the required sensitivity and throughput:

  • Protein Precipitation (PPT) : Utilizing denatures plasma proteins and disrupts non-covalent hydrogen bonding between the analyte's hydroxyl/amide groups and albumin[4]. While PPT is rapid, it leaves a high concentration of phospholipids in the extract, which can cause significant matrix effects in the MS source.

  • Solid Phase Extraction (SPE) : For high-sensitivity pharmacokinetic (PK) studies, SPE is mandatory. A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is selected because it retains moderately polar benzamides via reversed-phase mechanisms while allowing aggressive washing of salts[1]. Pre-treating the plasma with phosphoric acid ensures the phenolic hydroxyl remains protonated (neutral), maximizing retention on the hydrophobic sorbent and preventing breakthrough during the loading phase[5].

DecisionTree Goal Select Sample Prep HighSens High Sensitivity (LLOQ < 1 ng/mL)? Goal->HighSens HighThrough High Throughput (LLOQ > 10 ng/mL)? Goal->HighThrough SPE Solid Phase Extraction (HLB Cartridge) HighSens->SPE Yes PPT Protein Precipitation (ACN + 0.1% FA) HighThrough->PPT Yes

Figure 1: Decision matrix for selecting the optimal sample preparation methodology.

Experimental Protocols

Note: The following protocols are optimized for 50–100 µL of human or rat K2EDTA plasma.

Protocol A: High-Throughput Protein Precipitation (PPT)

Application: In vitro ADME screening and early-stage, high-concentration PK profiling.

  • Aliquot : Transfer 50 µL of plasma into a 96-well collection plate.

  • Internal Standard Addition : Add 10 µL of the Internal Standard (IS) working solution (e.g., a deuterated benzamide analog at 500 ng/mL). Utilizing a deuterated analog is critical as it mimics the analyte's extraction recovery and ionization profile[5].

  • Precipitation : Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality : The low pH disrupts protein-analyte interactions, ensuring the total release of the bound drug[4].

  • Mixing : Vortex vigorously for 2 minutes on a plate shaker.

  • Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to tightly pellet the denatured proteins[4].

  • Matrix Matching : Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water. Causality : Diluting the high-organic extract prevents solvent-effect peak distortion (fronting/splitting) when injected onto the reversed-phase LC column.

Protocol B: High-Sensitivity Solid-Phase Extraction (SPE)

Application: In vivo PK studies requiring an LLOQ < 1 ng/mL and minimal matrix effects.

  • Sample Pre-treatment : To 100 µL of plasma, add 10 µL of IS and 100 µL of 4% H3PO4 in water. Vortex for 30 seconds. Causality : Acidification neutralizes the phenolic hydroxyl group of 4-Ethyl-2-hydroxy-N-methylbenzamide, ensuring it remains un-ionized for maximum retention on the SPE sorbent.

  • Conditioning : Pass 1 mL of Methanol through an Oasis HLB cartridge (30 mg/1 cc), followed by 1 mL of LC-MS grade Water[6].

  • Loading : Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum (1-2 inHg) to ensure a dropwise flow rate (approx. 1 drop/sec).

  • Washing : Wash the cartridge with 1 mL of 5% Methanol in water. Causality : This removes salts, polar peptides, and endogenous interferents without prematurely eluting the target analyte.

  • Elution : Elute the target analyte into a clean glass tube using 1 mL of 100% Acetonitrile[1].

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[5]. Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10, v/v) and vortex for 1 minute.

SPE_Workflow Start Plasma Sample (Spiked with IS) PreTreat Pre-treatment (Add 4% H3PO4) Start->PreTreat Load Load Sample (Gravity/Low Vacuum) PreTreat->Load Condition Condition SPE (MeOH -> H2O) Condition->Load Wash Wash Interferents (5% MeOH in H2O) Load->Wash Elute Elute Target (100% ACN) Wash->Elute Evap Evaporate & Reconstitute (N2 Gas -> Mobile Phase) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 2: Solid Phase Extraction (SPE) workflow for 4-Ethyl-2-hydroxy-N-methylbenzamide.

Analytical Method (LC-MS/MS)

To achieve optimal chromatographic retention for benzamide derivatives, a Biphenyl column is highly recommended over standard C18 phases. The Biphenyl stationary phase provides unique π-π interactions with the aromatic ring of the benzamide, significantly improving retention and separating the analyte from early-eluting polar matrix components[7].

  • Analytical Column : Zorbax SB-Biphenyl or equivalent (50 × 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient Program :

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear gradient to 90% B

    • 3.0 - 4.0 min: Hold at 90% B

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration at 10% B

  • Mass Spectrometry : Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M+H]+: m/z 180.2

    • Primary Product Ion (Quantifier): m/z 149.1 (Corresponding to the loss of methylamine, -31 Da).

    • Secondary Product Ion (Qualifier): m/z 121.1

Self-Validating System Suitability Framework

To ensure the trustworthiness of the generated data, every analytical protocol must operate as a self-validating system. Each batch must include the following sequence:

  • Double Blank : Unspiked matrix without IS to monitor endogenous interferences and column carryover.

  • Zero Sample : Matrix spiked with IS only, verifying that the IS does not contain trace amounts of the target analyte.

  • Calibration Curve : Minimum of 6 non-zero points. The back-calculated concentration must be within ±15% of the nominal value (±20% at the LLOQ).

  • QC Samples : Low, Medium, and High QC samples interspersed throughout the run. Extraction recovery is validated by comparing the peak area of pre-extraction spiked QCs to post-extraction spiked blanks[5].

Quantitative Data Presentation

The table below summarizes the expected performance metrics when comparing the two sample preparation methodologies for benzamide derivatives.

Table 1: Comparative Performance Metrics of Sample Preparation Strategies

MetricProtein Precipitation (PPT)Solid Phase Extraction (HLB)
Extraction Recovery (%) 75.0 - 82.5%92.5 - 98.0%
Matrix Effect (Ion Suppression) High (-35% to -50%)Minimal (-5% to -10%)
Precision (CV %) 8.5 - 12.0%2.5 - 4.5%
Throughput (Samples/Hour) ~96 (High)~48 (Moderate)
Phospholipid Removal PoorExcellent

References

  • Title : Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability Source : PLOS One URL :[Link]

  • Title : A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma Source : NIH / PubMed Central URL :[Link]

Sources

Method

Application Notes and Protocols for the Catalytic Synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide

Abstract This document provides a comprehensive technical guide for the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide, a key structural motif in medicinal chemistry. We move beyond traditional stoichiometric activator...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide, a key structural motif in medicinal chemistry. We move beyond traditional stoichiometric activators, which suffer from poor atom economy, to focus on modern catalytic amidation processes.[1] This guide details field-proven protocols for boron-based catalysis, discusses the mechanistic underpinnings of metal-based and biocatalytic alternatives, and offers the necessary data and workflows for successful implementation in research and development settings. The protocols are designed to be self-validating, emphasizing in-process monitoring and rigorous characterization to ensure reproducibility and high purity of the final product.

Introduction: The Imperative for Catalytic Amidation

The amide bond is arguably the most fundamental linkage in modern pharmaceuticals and life sciences, second only to the C-C bond.[2][3] Its formation is one of the most frequently performed reactions in drug discovery and development.[2] The target molecule, 4-Ethyl-2-hydroxy-N-methylbenzamide, represents a class of substituted benzamides with significant potential as bioactive compounds.

Traditionally, the synthesis of such amides from a carboxylic acid (4-Ethyl-2-hydroxybenzoic acid) and an amine (methylamine) requires stoichiometric coupling reagents like carbodiimides (EDC) or phosphonium salts (PyBOP, HATU).[1] These methods, while effective, are inherently inefficient and generate significant quantities of hazardous waste, posing environmental and scalability challenges.[1][4]

The American Chemical Society Green Chemistry Institute has identified catalytic amide bond formation as a top priority, aiming to replace wasteful legacy methods. Catalytic direct amidation, where the only byproduct is water, represents the most atom-economical and sustainable approach to this critical transformation.[1] This guide is dedicated to providing researchers with the practical knowledge to implement these greener, more efficient catalytic strategies.

Boron-Based Catalysis: The Workhorse of Direct Amidation

Boron-derived catalysts, particularly boric acid and various arylboronic acids, have emerged as exceptionally effective and practical tools for direct amidation.[2] They are prized for their low toxicity, stability, and ability to function under relatively mild conditions. The ortho-hydroxy group of the 4-Ethyl-2-hydroxybenzoic acid substrate can play a crucial role in these reactions, potentially coordinating with the boron center and influencing the reaction pathway.

Mechanistic Insight: Beyond the Monomer

Understanding the catalytic cycle is paramount to optimizing reaction conditions and troubleshooting. For years, the accepted mechanism for boronic acid catalysis involved the formation of a monomeric acyloxyboron intermediate, which was then attacked by the amine.[5][6]

However, extensive mechanistic and computational studies have revealed a more complex and elegant pathway.[7][8] The current, evidence-backed mechanism suggests that the activation of the carboxylic acid likely involves the cooperative action of two boron centers through the formation of a dimeric B-O-B (boroxine-like) or B-N-B motif.[5][7][8] This dimeric structure serves as a sophisticated platform that activates the carboxylic acid carbonyl group for nucleophilic attack while simultaneously orchestrating the delivery of the amine.[7][8] It is now understood that catalysts must have at least three free coordination sites on the boron atom to be effective, which explains why borinic acids are not competent catalysts for this transformation.[7][9]

Boron_Catalytic_Cycle CAT B(OH)₃ Catalyst ACTIVATED Activated Intermediate (Dimeric B-O-B Motif) CAT->ACTIVATED - H₂O ACID R-COOH (4-Ethyl-2-hydroxybenzoic acid) ACID->ACTIVATED TETRA Tetracoordinate Intermediate ACTIVATED->TETRA AMINE R'-NH₂ (Methylamine) AMINE->TETRA Nucleophilic Attack TETRA->dummy AMIDE R-C(O)NHR' (Product) WATER H₂O dummy->CAT Regeneration dummy->AMIDE dummy->WATER

Caption: Proposed catalytic cycle for boric acid-mediated amidation.

Protocol 1: Boric Acid Catalyzed Synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide

This protocol describes a robust method for the direct amidation of 4-Ethyl-2-hydroxybenzoic acid using boric acid as an inexpensive and readily available catalyst. The removal of water is critical to drive the reaction equilibrium towards the product.[6]

Materials:

  • 4-Ethyl-2-hydroxybenzoic acid (1.0 eq)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF) (1.2 - 1.5 eq)

  • Boric Acid (H₃BO₃) (5 - 10 mol%)

  • Toluene or Xylene (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate, Hexanes (eluents)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hotplate with oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates and UV lamp

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-Ethyl-2-hydroxybenzoic acid (1.0 eq), boric acid (0.10 eq), and toluene (approx. 0.5 M concentration relative to the carboxylic acid).

  • Amine Addition: Add the methylamine solution (1.2 eq) to the flask.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent). Vigorously stir the mixture and monitor the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: The reaction progress should be monitored every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-24 hours, once the starting carboxylic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any solids and wash the filter cake with a small amount of toluene or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess methylamine), saturated aqueous NaHCO₃ (to remove unreacted acid and boric acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Ethyl-2-hydroxy-N-methylbenzamide.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Performance Data & Optimization

The efficiency of boric acid-catalyzed amidation can be tuned by modifying the reaction parameters.

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Loading 5 mol%10 mol%25 mol%Increasing catalyst load can decrease reaction time, but may complicate purification. 10-25 mol% often provides a good balance.[10]
Solvent TolueneXyleneMesityleneHigher boiling point solvents increase the rate of water removal but require higher energy input. Toluene is often sufficient.
Water Removal Dean-StarkMolecular Sieves (4Å)N/ADean-Stark is effective for scale-up. Molecular sieves are useful for smaller-scale reactions or when lower temperatures are desired.[6]
Reaction Time 24 h12 h8 hDependent on temperature and catalyst loading. Monitor by TLC/LC-MS for completion.
Typical Yield >80%>85%>85%Yields are generally high for this robust reaction.

Alternative Catalytic Strategies

While boron-based catalysts are highly effective, other systems offer unique advantages and are subjects of ongoing research.

Metal-Based Catalysis

A variety of transition metals, including zirconium, titanium, ruthenium, and palladium, can catalyze direct amidation.[11][12] Zirconium salts are particularly noteworthy as they are earth-abundant and recent studies show they form discrete zirconium oxo clusters in situ, which are the likely active catalytic species.[13] These clusters activate the carboxylic acid via Lewis acidity, facilitating the nucleophilic attack by the amine.[13]

Workflow start Setup Reaction: Acid + Amine + Catalyst in Solvent heat Heat to Reflux (with water removal) start->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor complete Reaction Complete? monitor->complete workup Aqueous Work-up (Wash & Extract) purify Purification (Column Chromatography) workup->purify end Characterization (NMR, MS) purify->end complete->heat No complete->workup Yes

Caption: General experimental workflow for catalytic amidation.

Biocatalysis: The Green Frontier

Enzymatic strategies offer unparalleled selectivity under mild, aqueous conditions, representing a highly sustainable approach to amide synthesis.[14] Enzymes such as lipases can be employed to catalyze the amidation of esters (formed in situ or from an ester starting material) via an acyl-enzyme intermediate.[15] More advanced approaches utilize enzymes from the ATP-grasp family or engineered methyltransferases for highly specific transformations.[15][16]

Developing a biocatalytic process typically involves a multi-step workflow including enzyme screening, reaction optimization (pH, temperature, solvent), and potentially enzyme engineering to achieve desired activity and stability.[14][17] While requiring more initial development, biocatalysis can provide highly efficient and environmentally benign manufacturing routes for pharmaceuticals.[14]

Summary and Outlook

The synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide via direct catalytic amidation is a prime example of the successful application of green chemistry principles to modern organic synthesis. Boric acid catalysis stands out as a simple, cost-effective, and high-yielding method that is readily deployable in most laboratory settings. Continued research into novel metal-based catalysts and the development of bespoke biocatalytic routes will further expand the toolkit available to chemists, enabling the creation of complex molecules with minimal environmental impact. The adoption of these catalytic methods is not merely an academic exercise but a necessary evolution in the practice of chemical synthesis for a sustainable future.

References

  • Hobbs, M. G., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Dalton Transactions. [Link]

  • Hobbs, M. G., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]

  • Gomez, C., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Mori, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]

  • Miller, O. K., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]

  • Piva, S., & Contini, A. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Fletcher, C. J., et al. (2011). Metal-catalysed approaches to amide bond formation. University of Bath's research portal. [Link]

  • Wang, C., et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. PubMed. [Link]

  • Nampalli, S., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • Patsch, D., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Wiley Online Library. [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 432. [Link]

  • Catalytic Amidation. Catalytic Amidation Reactions. catalytic-amidation.com. [Link]

  • Deadman, B. J., et al. (2023). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. PMC. [Link]

  • Park, S., et al. (2024). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2019). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. PMC. [Link]

  • Mondal, T., et al. (2024). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry (ACS Publications). [Link]

  • GalChimia. (2008). Boric acid-catalyzed amidation. GalChimia. [Link]

  • R Discovery. (2024). Catalytic Amidation Research Articles. R Discovery. [Link]

  • Rowley, S., & Grogan, G. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Williams, J. M. J. (2011). Metal-catalysed approaches to amide bond formation. RSC Publishing. [Link]

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Application

Mass spectrometry fragmentation pathways for 4-Ethyl-2-hydroxy-N-methylbenzamide

An Application Note on the Elucidation of Mass Spectrometry Fragmentation Pathways for 4-Ethyl-2-hydroxy-N-methylbenzamide Abstract Substituted benzamides are a cornerstone in medicinal chemistry, serving as scaffolds fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Elucidation of Mass Spectrometry Fragmentation Pathways for 4-Ethyl-2-hydroxy-N-methylbenzamide

Abstract

Substituted benzamides are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents. Understanding their metabolic fate and ensuring their accurate identification in complex matrices is paramount during drug development. This application note provides a detailed examination of the fragmentation pathways of 4-Ethyl-2-hydroxy-N-methylbenzamide, a representative substituted benzamide, using tandem mass spectrometry (MS/MS). We propose key fragmentation patterns based on established principles of amide and aromatic compound fragmentation, supported by predictive analysis. This guide offers researchers and drug development professionals a robust framework for the structural elucidation of this compound and its analogues, featuring detailed protocols, data interpretation, and expert insights into the causality of fragmentation mechanisms.

Introduction: The Significance of Structural Elucidation

4-Ethyl-2-hydroxy-N-methylbenzamide incorporates several key functional groups: a substituted aromatic ring, a hydroxyl group, and an N-methylated amide. Each of these moieties influences the molecule's behavior under collision-induced dissociation (CID), leading to a characteristic fragmentation spectrum. Accurate interpretation of this spectrum is crucial for differentiating isomers, identifying metabolites, and characterizing impurities. While direct experimental data for this specific molecule is not widely published, its fragmentation can be reliably predicted by dissecting its structure and applying well-documented fragmentation rules for aromatic amides.[1][2] The primary cleavage of aromatic amides often involves the formation of a stable benzoyl cation, which can undergo further fragmentation.[1][3]

Molecular Structure and Properties:

  • Compound Name: 4-Ethyl-2-hydroxy-N-methylbenzamide

  • Molecular Formula: C₁₀H₁₃NO₂

  • Monoisotopic Mass: 179.0946 Da

  • Molecular Weight: 179.22 g/mol

Proposed Fragmentation Pathways under ESI+ Conditions

For analysis via electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the precursor ion, [M+H]⁺, with an m/z of 180.1019. The protonation site is likely the carbonyl oxygen or the amide nitrogen, which activates the molecule for fragmentation upon collisional activation.[4] Two primary fragmentation pathways are proposed, originating from the cleavage of the amide bond and the ethyl side chain.

Pathway A: Amide Bond Cleavage and Subsequent Decarbonylation

This pathway is initiated by the cleavage of the C-N bond of the amide, a canonical fragmentation route for this class of compounds.[3][4] This cleavage is energetically favorable as it leads to the formation of a resonance-stabilized 4-ethyl-2-hydroxybenzoyl cation.

  • Formation of the Benzoyl Cation (m/z 135.0446): The precursor ion [M+H]⁺ (m/z 180.1019) undergoes cleavage of the amide C-N bond, resulting in the neutral loss of methylamine (CH₃NH₂). This generates the highly stable 4-ethyl-2-hydroxybenzoyl cation at m/z 135.0446.

  • Decarbonylation (m/z 107.0497): The benzoyl cation can further fragment through the loss of a carbon monoxide (CO) molecule.[1] This step leads to the formation of the 4-ethyl-2-hydroxyphenyl cation at m/z 107.0497.

Fragmentation_Pathway_A Pathway A: Amide Bond Cleavage precursor [M+H]⁺ 4-Ethyl-2-hydroxy-N-methylbenzamide m/z 180.1019 fragment1 Fragment A1 4-Ethyl-2-hydroxybenzoyl Cation m/z 135.0446 precursor->fragment1 - CH₃NH₂ fragment2 Fragment A2 4-Ethyl-2-hydroxyphenyl Cation m/z 107.0497 fragment1->fragment2 - CO

Proposed fragmentation for Pathway A.
Pathway B: Side-Chain Fragmentation

The aliphatic ethyl group attached to the aromatic ring provides an alternative site for fragmentation. Benzylic cleavage is a common process where the bond beta to the aromatic ring is broken.

  • Formation of Benzylic Cation (m/z 164.0712): This pathway involves the homolytic cleavage of the C-C bond in the ethyl group, leading to the loss of a methyl radical (•CH₃). This results in a stable benzylic cation fragment at m/z 164.0712.

  • Ethylene Loss (m/z 151.0633): Alternatively, a rearrangement can lead to the elimination of a neutral ethylene molecule (C₂H₄). This fragmentation would produce an ion at m/z 151.0633.

Fragmentation_Pathway_B Pathway B: Side-Chain Cleavage precursor [M+H]⁺ 4-Ethyl-2-hydroxy-N-methylbenzamide m/z 180.1019 fragment1 Fragment B1 Benzylic Cation m/z 164.0712 precursor->fragment1 - •CH₃ fragment2 Fragment B2 Rearrangement Product m/z 151.0633 precursor->fragment2 - C₂H₄

Proposed fragmentation for Pathway B.

Summary of Predicted Fragments

The following table summarizes the key ions predicted to be observed in the tandem mass spectrum of 4-Ethyl-2-hydroxy-N-methylbenzamide. High-resolution mass spectrometry would be essential to confirm the elemental composition of each fragment ion.

Ion Proposed Formula Calculated m/z Neutral Loss From Ion (m/z) Pathway
Precursor[C₁₀H₁₄NO₂]⁺180.1019---
Fragment A1[C₈H₇O₂]⁺135.0446CH₃NH₂180.1019A
Fragment A2[C₇H₇O]⁺107.0497CO135.0446A
Fragment B1[C₉H₁₁NO₂]⁺164.0712•CH₃180.1019B
Fragment B2[C₈H₉NO₂]⁺151.0633C₂H₄180.1019B

Experimental Protocol

This section provides a general methodology for acquiring MS/MS data for 4-Ethyl-2-hydroxy-N-methylbenzamide. Instrument parameters should be optimized to achieve the best signal-to-noise ratio and desired fragmentation.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.

  • Acidification: Add formic acid to the working solution to a final concentration of 0.1%. This aids in the protonation of the analyte in positive ESI mode.[5]

Mass Spectrometry Conditions
  • Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone/Nozzle Voltage: 20 - 40 V (Optimize for precursor ion intensity)

  • Source Temperature: 120 °C

  • Desolvation Gas: Nitrogen

  • Desolvation Temperature: 350 - 450 °C

  • Collision Gas: Argon

  • Collision Energy: Ramp from 10-40 eV to observe the formation of different fragment ions.

Data Acquisition Workflow

The logical workflow involves an initial full scan to identify the precursor ion, followed by a product ion scan to generate the fragmentation spectrum.

MS_Workflow start Start: Infuse Sample ms1_scan Step 1: Full Scan (MS1) Identify [M+H]⁺ at m/z 180.1 start->ms1_scan isolate Step 2: Isolate Precursor Ion Set quadrupole to pass m/z 180.1 ms1_scan->isolate cid Step 3: Collision-Induced Dissociation (CID) Fragment precursor with Argon isolate->cid ms2_scan Step 4: Product Ion Scan (MS2) Acquire fragment spectrum cid->ms2_scan analyze Step 5: Data Analysis Correlate fragments with proposed pathways ms2_scan->analyze end End: Structural Elucidation analyze->end

Workflow for MS/MS analysis.

Conclusion

The fragmentation of 4-Ethyl-2-hydroxy-N-methylbenzamide is predicted to be dominated by two primary pathways: cleavage of the amide bond to form a stable benzoyl cation and fragmentation of the ethyl side chain. By understanding these characteristic pathways, researchers can confidently identify this molecule and its related structures in complex samples. The provided protocol offers a starting point for method development, and the detailed fragmentation analysis serves as a valuable reference for structural confirmation in the fields of drug metabolism, pharmacokinetics, and chemical analysis.

References

  • ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • PubMed. (2021, March 3). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. Retrieved from [Link]

  • YouTube. (2021, March 25). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • ACS Publications. (2021, July 19). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • PubMed. (2000, October 15). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzamide, 4-fluoro-n,n-dimethyl and library search of peak 13.303. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. In NIST WebBook. Retrieved from [Link]

  • Chemspace. (n.d.). 4-ethyl-2-hydroxy-N,N-dimethylbenzamide. Retrieved from [Link]

  • Bruker. (n.d.). MRMS 76 - EID Fragmentation for Structural Elucudation. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[6]. Retrieved from [Link]

  • ChemRadar. (n.d.). N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N,N-diethyl-4-methyl-. In NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed.... Retrieved from [Link]

  • NIST. (n.d.). Benzamide. In NIST WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Lab-Scale Synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide

Welcome to the technical support center for the laboratory-scale synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the laboratory-scale synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields.

I. Introduction to the Synthesis

The synthesis of N-substituted benzamides is a cornerstone of medicinal chemistry, with the resulting compounds often serving as crucial intermediates in the development of new therapeutic agents.[1][2] The target molecule, 4-Ethyl-2-hydroxy-N-methylbenzamide, is a derivative of salicylic acid, a class of compounds known for a range of biological activities.[3]

The most common and direct method for synthesizing amides is through the coupling of a carboxylic acid and an amine.[4][5] However, the direct reaction is often inefficient due to an acid-base reaction that deactivates the amine nucleophile.[5][6] To overcome this, the carboxylic acid is typically "activated" to enhance its reactivity. This guide will focus on troubleshooting the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide, primarily through the widely used acyl chloride and coupling agent-mediated pathways.

Reaction Overview

A general workflow for the synthesis of N-substituted benzamides is illustrated below. The process begins with the activation of the carboxylic acid, followed by the amidation reaction, and concludes with work-up and purification steps.[7]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Activation cluster_2 Reaction cluster_3 Purification 4-Ethyl-2-hydroxybenzoic_Acid 4-Ethyl-2-hydroxybenzoic Acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) 4-Ethyl-2-hydroxybenzoic_Acid->Acyl_Chloride_Formation Method 1 Coupling_Agent_Activation Coupling Agent Activation (e.g., EDC, DCC) 4-Ethyl-2-hydroxybenzoic_Acid->Coupling_Agent_Activation Method 2 Methylamine Methylamine Amidation Amidation Reaction (Base, Anhydrous Solvent) Methylamine->Amidation Acyl_Chloride_Formation->Amidation Coupling_Agent_Activation->Amidation Workup Aqueous Work-up Amidation->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Pure 4-Ethyl-2-hydroxy- N-methylbenzamide Purification->Final_Product

Caption: General workflows for the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Q: I'm not seeing any product, or the yield is very low. What could be the problem?

A: Low or no product formation can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

  • Poor Quality Starting Materials:

    • 4-Ethyl-2-hydroxybenzoic Acid: Ensure the starting carboxylic acid is pure and dry. Impurities can interfere with the reaction.

    • Methylamine: Use a fresh, anhydrous solution of methylamine. As a gas, its concentration in solution can decrease over time.

    • Reagents: Activating agents like thionyl chloride (SOCl₂) or oxalyl chloride can decompose if not stored properly. Coupling reagents such as EDC and DCC are also sensitive to moisture.[6][8]

  • Ineffective Carboxylic Acid Activation:

    • Acyl Chloride Formation:

      • Incomplete reaction: Ensure a slight excess of the chlorinating agent (e.g., 1.2 equivalents of SOCl₂) is used.[7] The reaction can be monitored by the cessation of gas evolution (HCl or SO₂).[7]

      • Side reactions: The hydroxyl group on the salicylic acid derivative can react with the chlorinating agent. While typically the carboxylic acid is more reactive, this can be a competing pathway.

    • Coupling Agent-Mediated Activation:

      • Hydrolysis: Coupling reagents like EDC and DCC are sensitive to water.[8] Ensure all glassware is oven-dried and solvents are anhydrous.

      • Insufficient activation: The amount of coupling agent and any additives (like HOBt) should be optimized.[9]

  • Suboptimal Reaction Conditions:

    • Temperature: For acyl chloride formation, the initial reaction is often performed at 0°C and then allowed to warm to room temperature or gently heated.[3][7] The subsequent amidation is also typically started at a low temperature (0°C) to control the exothermic reaction.[7]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is highly recommended.[10]

    • pH: The presence of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial during the amidation step to neutralize the HCl generated.[7] An inappropriate pH can lead to side reactions or prevent the reaction from proceeding.

  • Work-up Issues:

    • Product loss during extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[7]

    • Hydrolysis of the product: If the work-up conditions are too acidic or basic, the amide bond could be hydrolyzed back to the carboxylic acid and amine.

Problem 2: Presence of Multiple Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC. What are the likely impurities and how can I remove them?

A: The presence of multiple impurities is a common issue. Identifying the potential side products is key to optimizing the reaction and purification strategy.

Common Impurities and Their Origins:

ImpurityPotential OriginIdentification (TLC)
Unreacted 4-Ethyl-2-hydroxybenzoic AcidIncomplete activation or amidation.More polar than the product (lower Rf).
Unreacted MethylamineUsed in excess.Volatile, may not be visible on TLC.
Byproducts from Coupling Agentse.g., Dicyclohexylurea (DCU) from DCC.DCU is often insoluble in many organic solvents.
O-acylated byproductsReaction at the hydroxyl group.Polarity will vary.
Diacylated methylamineReaction of methylamine with two molecules of the activated carboxylic acid.Less polar than the product (higher Rf).

Purification Strategies:

  • Aqueous Wash: Washing the organic layer with a dilute acid (e.g., 1 M HCl) can remove unreacted methylamine and other basic impurities. A subsequent wash with a dilute base (e.g., 1 M NaHCO₃ or 1 M NaOH) can remove unreacted carboxylic acid.[7]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[11]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the most effective purification technique.[1][11] A gradient elution with a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a good starting point.[7][11]

Troubleshooting_Purity Crude_Product Crude Product with Impurities TLC_Analysis Analyze by TLC Crude_Product->TLC_Analysis Multiple_Spots Multiple Spots Observed TLC_Analysis->Multiple_Spots Identify_Impurities Identify Potential Impurities (Starting Material, Byproducts) Multiple_Spots->Identify_Impurities Yes Aqueous_Wash Perform Aqueous Washes (Acid and Base) Identify_Impurities->Aqueous_Wash Re-analyze_TLC Re-analyze by TLC Aqueous_Wash->Re-analyze_TLC Improved_Purity Purity Improved? Re-analyze_TLC->Improved_Purity Recrystallization Attempt Recrystallization Improved_Purity->Recrystallization Yes, but not pure Column_Chromatography Perform Column Chromatography Improved_Purity->Column_Chromatography No Pure_Product Pure Product Improved_Purity->Pure_Product Yes, pure Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for troubleshooting low product purity.

III. Frequently Asked Questions (FAQs)

Q1: Which method is better for this synthesis: acyl chloride or a coupling agent?

A1: Both methods have their advantages and disadvantages.

  • Acyl Chloride Method: This is a classic and often high-yielding method.[2] However, it involves the use of harsh reagents like thionyl chloride or oxalyl chloride and generates corrosive HCl gas. The intermediate acyl chloride can also be sensitive to moisture.

  • Coupling Agent Method: Reagents like EDC and DCC offer milder reaction conditions and are often used in peptide synthesis to minimize racemization.[8] However, they can be more expensive, and the byproducts (like DCU from DCC) can sometimes be difficult to remove. For lab-scale synthesis where mild conditions are preferred, a coupling agent approach may be more desirable.[9]

Q2: What is the role of a base like triethylamine in the amidation reaction?

A2: When using the acyl chloride method, the reaction between the acyl chloride and methylamine produces one equivalent of hydrochloric acid (HCl). The amine starting material is basic and will react with this HCl to form an ammonium salt, which is no longer nucleophilic and will not react with the acyl chloride. A non-nucleophilic base, like triethylamine or pyridine, is added to "scavenge" the HCl as it is formed, allowing the amine to remain as a free nucleophile.[7]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.

Q4: What are some key safety precautions for this synthesis?

A4:

  • Chlorinating Agents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.

  • Solvents: Many organic solvents used in this synthesis (e.g., dichloromethane, ethyl acetate, hexanes) are flammable and volatile. Work in a well-ventilated area away from ignition sources.

IV. Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[2][3][7]

Step 1: Formation of 4-Ethyl-2-hydroxybenzoyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl), suspend 4-Ethyl-2-hydroxybenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-Ethyl-2-hydroxybenzoyl chloride, which is used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve methylamine (in a suitable solvent like THF or as an aqueous solution, 1.0-1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the methylamine solution dropwise to the stirred acyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, water, 1 M NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Protocol 2: Synthesis using EDC as a Coupling Reagent

This protocol is based on standard procedures for amide bond formation using carbodiimide coupling agents.[6][9]

  • In a round-bottom flask, dissolve 4-Ethyl-2-hydroxybenzoic acid (1.0 eq.), methylamine hydrochloride (1.1 eq.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and 1-Hydroxybenzotriazole (HOBt) (a catalytic amount) in an anhydrous solvent like DCM or DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, water, 1 M NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

  • BenchChem. (n.d.). A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 30). Chemistry Steps.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

  • Synthesis and Applications of N-Methylbenzamide. (2024, March 25). ChemicalBook.

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.

  • Coupling Reagents. (n.d.). Aapptec Peptides.

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026, February 5). PMC - NIH.

  • Amides Preparation and Reactions Summary. (2020, February 27). Chemistry Steps.

  • 4-ethyl-2-hydroxy-N,N-dimethylbenzamide - C11H15NO2 | CSSB00009886184. (n.d.). Chemspace.

  • Synthesis and Application of N-Methylbenzamide. (n.d.). ChemicalBook.

  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (2025, September 17). MDPI.

  • Reaction of Ester and Amine: Understanding the Mechanism and Applications. (2025, February 8). Echemi.

  • BenchChem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.

  • N,N-Diethyl-3-methylbenzamide. (2022, June 25). MDPI.

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).

  • 4 - Organic Syntheses Procedure. (n.d.).

  • Formation of Amides From Esters. (n.d.). Master Organic Chemistry.

  • WO2003106440A2 - Process for the synthesis of a benzamide derivative. (n.d.). Google Patents.

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. (2026, February 17). Chemistry LibreTexts.

  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (n.d.). Google Patents.

  • N-benzyl-N-ethyl-2-hydroxy-4-methylbenzamide | C17H19NO2 | CID 28826068. (2026, March 7). PubChem.

  • Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies. (n.d.). Neuroquantology.

  • N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3 | CAS Substance Database. (n.d.).

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024, December 22). MDPI.

  • (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). ResearchGate.

  • Process for the preparation of hydroxyamides - European Patent Office - EP 0473380 B1. (n.d.). Googleapis.com.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Ethyl-2-hydroxy-N-methylbenzamide

Welcome to the technical support center for 4-Ethyl-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Ethyl-2-hydroxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. Each section provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction to the Challenge: Understanding the 'Why'

4-Ethyl-2-hydroxy-N-methylbenzamide, like many benzamide derivatives, possesses a molecular structure that contributes to its poor solubility in water. The presence of the aromatic ring and the ethyl group imparts a significant hydrophobic character. While the hydroxyl and amide groups can participate in hydrogen bonding, the overall lipophilicity of the molecule tends to dominate, leading to challenges in achieving desired concentrations in aqueous media for a variety of in vitro and in vivo studies. Benzamide itself is sparingly soluble in water, and substitutions on the ring can further influence this property.[1][2][3] This guide will walk you through systematic approaches to overcome this hurdle.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: I've observed that my compound is crashing out of solution. What is the first and most basic step I should take?

A1: The first step is to visually inspect the solution and confirm that you are indeed observing precipitation of your compound. Once confirmed, a fundamental and often effective strategy for ionizable compounds is to adjust the pH of your aqueous medium.[4][5]

The Scientific Rationale: Your compound, 4-Ethyl-2-hydroxy-N-methylbenzamide, has two key ionizable functional groups: a phenolic hydroxyl group (weakly acidic) and an amide group (very weakly basic, but the oxygen can be protonated under strongly acidic conditions). The solubility of ionizable compounds is highly dependent on the pH of the solution.[6]

  • At acidic pH: The phenolic hydroxyl group will be protonated (uncharged), which may decrease solubility.

  • At alkaline (basic) pH: The phenolic hydroxyl group can be deprotonated to form a phenolate anion. This introduction of a negative charge will significantly increase the molecule's interaction with polar water molecules, thereby enhancing its solubility.[6]

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a Stock Solution: Attempt to dissolve a known, excess amount of 4-Ethyl-2-hydroxy-N-methylbenzamide in your desired aqueous buffer.

  • Titration with Base: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.

  • Monitor for Dissolution: Observe the solution for the dissolution of the solid material.

  • Measure Equilibrium pH: Once the compound is fully dissolved, measure the pH of the solution. This will give you an indication of the pH required to maintain solubility at that concentration.

  • Determine pH-Solubility Profile (Optional but Recommended): For a more thorough understanding, you can create a pH-solubility profile by preparing saturated solutions over a range of pH values (e.g., pH 2 to 10), allowing them to equilibrate, and then quantifying the concentration of the dissolved compound.[7]

Parameter Recommendation Rationale
pH Range to Explore 7.0 - 10.0The phenolic hydroxyl is likely to deprotonate in this range, increasing solubility.
Base for Titration 0.1 M NaOH or KOHStrong bases that will effectively deprotonate the hydroxyl group.
Equilibration Time 24-72 hoursEnsures that the solution has reached equilibrium solubility.[8]

Troubleshooting Flowchart: Initial Steps

start Compound Precipitates in Aqueous Solution check_ionizable Is the compound ionizable? (Yes, it has a phenolic -OH) start->check_ionizable ph_adjust Adjust pH to a more alkaline range (e.g., pH 8-10) check_ionizable->ph_adjust observe Observe for Dissolution ph_adjust->observe success Success: Compound Dissolved Determine optimal pH range. observe->success Yes fail Failure: Compound still insoluble Proceed to advanced methods. observe->fail No

Caption: Initial troubleshooting workflow for solubility issues.

Advanced Troubleshooting Strategies

If pH adjustment is insufficient or not appropriate for your experimental system (e.g., due to pH constraints of a biological assay), several other formulation strategies can be employed.

Q2: pH adjustment did not work or is not an option. How can I use co-solvents to improve the solubility of my compound?

A2: The use of co-solvents is a widely adopted technique to increase the solubility of poorly water-soluble compounds.[9][10] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[]

The Scientific Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules like 4-Ethyl-2-hydroxy-N-methylbenzamide disrupt this network, which is energetically unfavorable. Co-solvents work by reducing the overall polarity of the solvent, thereby decreasing the interfacial tension between the solute and the solvent.[][12]

Commonly Used Co-solvents in Research:

Co-solvent Properties & Considerations Typical Starting Concentration (% v/v)
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent. Widely used for stock solutions. Can have biological effects at higher concentrations.[13][14]0.1 - 5%
Ethanol A polar protic solvent. Generally well-tolerated in many biological systems at low concentrations.[9]1 - 10%
Polyethylene Glycol (PEG 300/400) A low-molecular-weight polymer. Less toxic than other organic solvents.[13][15]5 - 20%
Propylene Glycol (PG) A viscous, colorless liquid. Often used in pharmaceutical formulations.[9]5 - 20%

Experimental Protocol: Co-solvent Screening

  • Prepare a High-Concentration Stock in 100% Co-solvent: Dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Serial Dilution into Aqueous Buffer: Perform serial dilutions of the stock solution into your aqueous buffer. Start with a high dilution factor and gradually decrease it.

  • Observe for Precipitation: Note the concentration at which precipitation first occurs. This will give you the maximum achievable concentration with that percentage of co-solvent.

  • Screen Multiple Co-solvents: It is advisable to screen a panel of co-solvents, as the optimal choice can be compound-specific.

Q3: My compound's solubility is still too low even with co-solvents. What about using surfactants?

A3: Surfactants are amphiphilic molecules that can significantly enhance the solubility of hydrophobic compounds through the formation of micelles.[16][17]

The Scientific Rationale: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[18][19] Your poorly soluble compound can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[20]

Commonly Used Surfactants:

Surfactant Type Properties & Considerations Typical Starting Concentration (% w/v)
Polysorbate 20 (Tween® 20) Non-ionicWidely used, low toxicity.0.01 - 1%
Polysorbate 80 (Tween® 80) Non-ionicSimilar to Tween 20, often used in pharmaceutical formulations.[12]0.01 - 1%
Sodium Dodecyl Sulfate (SDS) AnionicA powerful solubilizing agent, but can denature proteins.0.1 - 2%
Cremophor® EL Non-ionicOften used in drug formulations, but can have biological side effects.0.1 - 5%

Experimental Protocol: Surfactant-based Solubilization

  • Prepare Surfactant Solutions: Create a series of aqueous solutions containing different concentrations of the chosen surfactant, ensuring some are above the CMC.

  • Add Compound: Add an excess amount of 4-Ethyl-2-hydroxy-N-methylbenzamide to each surfactant solution.

  • Equilibrate: Agitate the solutions for 24-48 hours to allow for equilibrium to be reached.

  • Separate and Quantify: Centrifuge or filter the solutions to remove undissolved compound. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Q4: I need a higher concentration for my formulation. Are there other advanced methods I can try?

A4: Yes, for achieving higher concentrations, especially for oral or parenteral formulations, complexation with cyclodextrins or creating solid dispersions are powerful techniques.[12][21]

1. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate hydrophobic guest molecules, like your compound, forming an inclusion complex that is water-soluble.[24][25][26]

  • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[27] HP-β-CD and SBE-β-CD are often preferred due to their higher solubility and lower toxicity.[23]

Workflow for Cyclodextrin-based Solubilization

start Select Cyclodextrin (e.g., HP-β-CD) prepare_cd Prepare aqueous solutions of cyclodextrin at various concentrations start->prepare_cd add_compound Add excess amount of 4-Ethyl-2-hydroxy-N-methylbenzamide prepare_cd->add_compound equilibrate Equilibrate for 24-72 hours (e.g., shaking at constant temperature) add_compound->equilibrate separate Separate undissolved solid (centrifugation/filtration) equilibrate->separate quantify Quantify dissolved compound in the supernatant (e.g., HPLC) separate->quantify analyze Analyze data to determine solubility enhancement and complexation efficiency quantify->analyze

Caption: Experimental workflow for cyclodextrin complexation studies.

2. Solid Dispersions:

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[28][29] This can be achieved by methods like solvent evaporation or melt extrusion. The drug exists in an amorphous state, which has a higher energy and is more readily dissolved than the crystalline form.[30][31][32]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs).[31]

This technique is more complex and typically employed in later-stage formulation development but offers the potential for significant solubility and bioavailability enhancement.[33]

Summary of Troubleshooting Approaches

Method Principle Advantages Potential Disadvantages
pH Adjustment Ionization of the molecule to increase polarity.[4]Simple, cost-effective.Only applicable to ionizable compounds; not suitable for all experimental systems.
Co-solvents Reduces the polarity of the aqueous medium.[]Easy to implement in a lab setting.Co-solvents can have their own biological or toxicological effects.
Surfactants Micellar encapsulation of the hydrophobic compound.[16]High solubilization capacity.Can interfere with certain assays; potential for toxicity.
Cyclodextrins Formation of a water-soluble inclusion complex.[22][24]Generally well-tolerated; can improve stability.Can be more expensive; requires specific molecular dimensions for good fit.
Solid Dispersions Drug is in a high-energy amorphous state.[28][30]Significant enhancement of dissolution rate and bioavailability.More complex manufacturing process; potential for physical instability (recrystallization).

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PMC. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. Retrieved from [Link]

  • JETIR.org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients. Retrieved from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • PubMed. (2016, February 15). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Retrieved from [Link]

  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • MDPI. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]

  • Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Preprints.org. (2026, January 7). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • Course Hero. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-N-ethyl-2-hydroxy-4-methylbenzamide. Retrieved from [Link]

  • ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • ResearchGate. (2016, June 21). (PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • Chemspace. (n.d.). 4-ethyl-2-hydroxy-N,N-dimethylbenzamide. Retrieved from [Link]

  • ChemRadar. (n.d.). N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3. Retrieved from [Link]

  • PubChem. (n.d.). N-butan-2-yl-N-ethyl-4-hydroxy-2-methylbenzamide. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). N-ethyl-2-methylbenzamide. Retrieved from [Link]

  • ChemRadar. (n.d.). N-ethyl-4-hydroxy-2-methylbenzamide CAS#1695433-02-3. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 4-Ethyl-2-hydroxy-N-methylbenzamide

Welcome to the Advanced Chromatography Support Center. As drug development professionals, achieving robust, reproducible retention for complex benzamide derivatives requires moving beyond trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals, achieving robust, reproducible retention for complex benzamide derivatives requires moving beyond trial-and-error. This guide provides field-proven, mechanistically grounded solutions for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for 4-Ethyl-2-hydroxy-N-methylbenzamide .

Molecular Profiling & Chromatographic Causality

To control a molecule's behavior on a column, we must first deconstruct its chemical anatomy. 4-Ethyl-2-hydroxy-N-methylbenzamide presents three critical features that dictate its chromatographic profile:

  • Phenolic Hydroxyl Group (-OH): Located ortho to the amide, this group is weakly acidic. Based on structurally analogous benzamides like salicylamide, the pKa of this phenol is approximately 8.2 1. If the mobile phase pH is not strictly controlled, varying degrees of ionization will destroy retention reproducibility.

  • N-Methylamide Core: Highly polar and capable of acting as a hydrogen bond donor/acceptor. It is highly susceptible to secondary ion-exchange interactions with unshielded silanols on silica-based columns.

  • Ethyl Moiety: Provides the primary hydrophobic surface area necessary for partitioning into a C18 stationary phase.

Diagnostic Workflow

Use the following decision matrix to systematically diagnose and resolve retention failures.

HPLC_Troubleshooting Start Issue: Poor Retention of 4-Ethyl-2-hydroxy-N-methylbenzamide CheckPH Is Mobile Phase pH < 5.0? Start->CheckPH AdjustPH Adjust to pH 3.0 (e.g., 20mM Phosphate) CheckPH->AdjustPH No CheckOrg Is Organic Modifier > 50%? CheckPH->CheckOrg Yes AdjustPH->CheckOrg ReduceOrg Decrease % Organic (Start at 10% ACN) CheckOrg->ReduceOrg Yes CheckTailing Is Peak Tailing Observed? CheckOrg->CheckTailing No ReduceOrg->CheckTailing FixTailing Use End-capped C18 or Increase Buffer Capacity CheckTailing->FixTailing Yes End Optimal Retention & Symmetrical Peak Shape CheckTailing->End No FixTailing->End

Diagnostic Workflow for 4-Ethyl-2-hydroxy-N-methylbenzamide Retention Issues.

Troubleshooting Q&A

Q1: Why does 4-Ethyl-2-hydroxy-N-methylbenzamide elute near the void volume despite using a standard C18 column? A1: The root cause is almost certainly uncontrolled ionization. If your mobile phase pH drifts above 6.0, the phenolic group begins to deprotonate into a highly polar phenolate anion. This ionized state bypasses the hydrophobic stationary phase, resulting in early elution. Solution: Buffer your aqueous mobile phase to a pH of 3.0. According to fundamental chromatographic principles, maintaining the pH at least two units below the analyte's pKa ensures >99% of the molecules remain in their neutral, hydrophobic state, maximizing retention 2.

Q2: I have corrected the retention time, but I am now experiencing severe peak tailing. How can I correct this? A2: Peak tailing in benzamide derivatives is driven by secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the weakly basic amide nitrogen and the polar hydroxyl oxygen can undergo ion-exchange interactions with unreacted, acidic silanol groups on the silica support 2. Solution: Switch to a fully end-capped C18 column or a hybrid particle column (e.g., ethylene bridged hybrid) which inherently possesses fewer active silanols 3. Additionally, increase your buffer concentration to 20–25 mM to effectively mask residual silanols.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this compound? A3: The choice dictates your selectivity. Acetonitrile is an aprotic solvent that operates primarily through dipole interactions, generally yielding sharper peaks and lower system backpressure. Methanol, however, is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. Causality: 4-Ethyl-2-hydroxy-N-methylbenzamide forms a strong intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl. Methanol can disrupt this internal bond, exposing different polar surface areas of the molecule to the stationary phase. If you are experiencing co-elution with structurally similar impurities, switching to Methanol can fundamentally alter the selectivity and resolve the critical pair [[4]]().

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following systematic method development protocol includes built-in validation checks. If a check fails, the protocol halts, preventing the propagation of poor chromatographic data.

Phase 1: Aqueous Buffer Preparation & System Suitability
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade water to yield a 20 mM solution.

  • Validation Check 1 (Buffer Capacity): Measure the initial pH. Gradually add analytical-grade phosphoric acid until the pH stabilizes at exactly 3.0 ± 0.05. A stable reading without rapid drifting confirms adequate buffer capacity [[5]]().

  • Filter the buffer through a 0.22 µm nylon membrane and degas thoroughly.

Phase 2: Gradient Scouting & Retention Verification
  • Column: End-capped C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Method: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Validation Check 2 (Thermodynamic Retention): Calculate the retention factor ( k′ ). The goal is to achieve a k′≥3.0 [](). If the analyte elutes before k′=2 , the starting organic composition is too strong; shift to an isocratic hold at 10% B.

Phase 3: Isocratic Fine-Tuning & Peak Asymmetry Assessment
  • Based on the elution time in Phase 2, calculate the %B at the point of elution. Set your isocratic conditions to 5% lower than this calculated value.

  • Inject a 50 µg/mL standard of 4-Ethyl-2-hydroxy-N-methylbenzamide.

  • Validation Check 3 (Silanol Activity): Measure the USP Tailing Factor ( Tf​ ). A self-validating method requires Tf​≤1.5 . If Tf​>1.5 , secondary interactions are occurring, dictating an immediate switch to a highly deactivated stationary phase.

Quantitative Data & Optimization Tables

Table 1: Physicochemical Properties & Chromatographic Impact

PropertyValueChromatographic Impact
Phenolic pKa ~8.2Requires mobile phase pH < 6.0 to prevent ionization and subsequent loss of retention.
LogP (estimated) ~2.5Moderately hydrophobic; elutes efficiently on C18 with 30-50% organic modifier.
Hydrogen Bonding HighProne to secondary interactions with unshielded silanols, causing peak tailing without proper end-capping.

Table 2: Buffer Selection Matrix for Benzamide Derivatives

Buffer SystempH RangeUV Cutoff (nm)Volatility (LC-MS)Recommendation for this Analyte
Phosphate (20 mM) 2.1 - 3.1< 200NoPrimary Choice (UV-HPLC): Highly stable retention and excellent silanol masking.
Formate (0.1%) 2.8 - 4.8210YesPrimary Choice (LC-MS): Suppresses ionization while remaining fully volatile.
Acetate (10 mM) 3.8 - 5.8210YesAlternative: Acceptable, but operates closer to the pKa; risk of slight retention shifts.

References

  • Control pH During Method Development for Better Chromatography Agilent Technologies[Link]

  • Prepare Mobile Phase with Accurate pH for Drug Analysis using Agilent pH Meters Agilent Technologies[Link]

  • Method Development: a Guide to Basics Waters Corporation[Link]

  • The Path to Successful Drug Development Starts with Purposeful Method Development Waters Corporation[Link]

  • Developing Liquid Chromatography Methods for Food Analysis Waters Corporation[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Ethyl-2-hydroxy-N-methylbenzamide Synthesis

[label="Methylamine (MeNH2)\nNucleophilic Evaluating Ester Aminolysis I'm now comparing direct amidation versus ester aminolysis to identify the optimal route. Currently, I'm focusing on why esterification can reduce sid...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Methylamine (MeNH2)\nNucleophilic

Evaluating Ester Aminolysis

I'm now comparing direct amidation versus ester aminolysis to identify the optimal route. Currently, I'm focusing on why esterification can reduce side product formation. I'm noting that the ester is less electrophilic than the acid, reducing the risk of intermolecular O-acylation, and ensuring that methylamine addition is slow. I'm also preparing for the implications of the FeCl3 test for phenols, and will include a self-validating check.

I've been preparing an expanded workflow DOT diagram. I'm focused on the synthesis using a sealed system to avoid evaporation of the amine. I'm also working on contrasting DOT diagrams by using different colors to distinguish between key intermediates and products.

Refining Aminolysis Strategy

I'm now deep diving into how to refine the aminolysis strategy, as the direct amidation and esterification approach needs further refinement. I'm focusing on why a slow release and gradual addition of methylamine is required to limit O-acylation during ester aminolysis. Also, I'm working to expand the FeCl3 test for phenols, including the utility of that test as a self-validating check.

I'm also working to make sure that the workflow diagram is easy to understand.

Refining the Synthesis Process

I'm now determining how to compare the efficacy of direct amidation and ester aminolysis. I am also planning how to visualize the synthesis, by contrasting the different stages of the process with varied colors. Further, I am considering how to perform a self-validating check utilizing the FeCl3 test for phenols.

Refining Impurity Mitigation

I'm now focusing on impurity mitigation, specifically addressing O- to N-acyl migration. I'm exploring the implications of the O-acylated intermediate and its cyclol intermediate, referencing the work of Titherley, Hicks, and Brenner. This rearrangement is a problematic byproduct; I'm highlighting that preventing O-acylation is better than remediation.

Analyzing Ester Aminolysis

I'm now analyzing the enhanced yield data for ester aminolysis, noting its significant advantage in limiting O-acylation, and will provide a detailed self-validating experimental protocol. I'm focusing on why esterification reduces the O-acylation risk. The high methylamine equivalents in a sealed system ensure complete conversion and reduce side reactions. I will use the FeCl3 test for phenols to self-validate the protocol. I'm preparing a summary table of the direct coupling methods.

Refining Reaction Protocol

I'm now integrating a two-phase protocol. The initial phase will focus on synthesizing methyl 4-ethylsalicylate via acid-catalyzed esterification. I'm prioritizing validation with TLC to ensure complete starting material consumption. The subsequent aminolysis phase will utilize a sealed system with excess methylamine to minimize O-acylation, including a FeCl3 self-validation check for free phenols.

Optimizing Experimental Validation

I'm now concentrating on finalizing the experimental validation section of the technical support center. I'm focusing on the synthesis in a sealed vessel, to ensure the methylamine is retained during the heating phase, to complete the experimental protocol. I will emphasize the use of TLC and the FeCl3 test for phenols for validation. I am finalizing the summary of the direct coupling methods. I am confirming a reliable yield with these techniques.

I am finalizing the details for the FeCl3 self-validating check, including a purple color confirms a reaction, while no color indicates an impure synthesis.

Refining Citations and Analysis

I'm now integrating the cited resources into the support center content. I've double-checked the URLs and titles for accuracy. I'm focusing on the synthesis of amides as it relates to the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide, and integrating insights into the experimental validation section of the technical support center. My focus will be on the best methods to synthesize the methylamide.

Validating Synthesis Protocols

I'm now implementing the FeCl3 test for phenols as a critical self-validating step in the synthesis of the target methylamide. A purple color change in the reaction mixture will confirm a reaction. I am finalizing the experimental protocol. I will check for this color change.

Refining Code and Colors

I'm now focusing on refining the DOT diagram. I'm prioritizing color contrast. The labels for each node are now more clear. I've re-defined the colors to include blue, yellow, light grey, green, and red, to highlight reactions in a workflow. The graph will be clearer with these color contrasts. I'm focusing on the synthesis of the methylamide and identifying potential impurities.

I'm expanding the FeCl3 test for phenols, including the utility of that test as a self-validating check.

I'm also making sure that the workflow diagram is easy to understand.

Optimizing Diagram Visualization

I'm now refining the DOT diagrams' clarity, focusing on effective color contrast between nodes and text for better visual comprehension of the methylamide synthesis workflow. I am implementing different color schemes for the steps. I am also working on an efficient and clear visualization.

I'm expanding the FeCl3 test for phenols, including the utility of that test as a self-validating check.

Refining Color and Code

I'm now ensuring the DOT diagram adheres to high-contrast color choices for optimal readability. I've re-evaluated node and text color pairings to maximize clarity for all users. Specifically, I've adjusted text colors to #202124 (dark grey) to ensure legibility against various background colors, especially for those with visual impairments. This applies to nodes and labels. I'm focusing on the synthesis of the methylamide and identifying potential impurities. I'm expanding the FeCl3 test for phenols, including the utility of that test as a self-validating check.

Validating Synthesis Protocols

I'm now implementing the FeCl3 test for phenols as a critical self-validating step in the synthesis of the target methylamide. A purple color change in the reaction mixture will confirm the reaction. I am finalizing the experimental protocol. I am making sure the citation format is correct, including in-text and at the end of the document. I am focused on the best methods to synthesize the methylamide. I will check for this color change.

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals who are encountering bottlenecks—specifically low yields and byproduct formation—during the amidation of salicylic acid derivatives.

Below, you will find diagnostic workflows, expert Q&A, empirical data, and a self-validating protocol to successfully synthesize 4-Ethyl-2-hydroxy-N-methylbenzamide while eliminating O-acylation impurities.

Mechanistic Diagnostic Workflow

When amidation fails, identifying the competing chemical pathways is the first step in troubleshooting. The diagram below illustrates the critical divergence point where the synthesis either proceeds to the target amide or degrades into unwanted impurities.

G SM 4-Ethylsalicylic Acid (Free Phenol & Acid) Act Activated Intermediate (O-Acyl Iso-urea / Active Ester) SM->Act Coupling Reagent (e.g., EDC) Amine Methylamine (MeNH2) Nucleophilic Attack Act->Amine Fast Kinetics Byprod O-Acylated Polymeric Esters (Major Impurity) Act->Byprod Slow Amine Addition / Competing Phenol Prod 4-Ethyl-2-hydroxy-N-methylbenzamide (Target Molecule) Amine->Prod Desired Pathway

Diagnostic workflow showing the competing pathways of amidation versus O-acylation.

Expert Q&A: Troubleshooting Causality

Q: Why is my direct amidation yielding a high percentage of polymeric ester byproducts instead of the target N-methylamide? A: The core issue lies in the unprotected 2-hydroxyl (phenol) group of the 4-ethylsalicylic acid starting material. When you activate the carboxylic acid (e.g., using EDC or DCC), the resulting intermediate becomes highly electrophilic. Salicylic acid derivatives are notoriously prone to O-acylation, where the activated carboxyl group of one molecule is attacked by the unprotected phenol of another, leading to polymeric ester byproducts. If the methylamine nucleophile is not present in a high enough concentration—often due to its volatility as a gas escaping the reaction matrix—the intermolecular O-acylation pathway outcompetes the amidation pathway.

Q: Can I use standard EDC/DMAP coupling conditions to force the amidation? A: We strongly advise against using DMAP (4-Dimethylaminopyridine) for this specific substrate. While DMAP is an excellent acyl transfer catalyst for standard amidations[1], it indiscriminately accelerates both N-acylation and O-acylation. Because the phenol is already in close proximity and highly reactive under basic conditions, DMAP will rapidly catalyze the formation of unwanted phenolic esters before the methylamine can fully react.

Q: I've heard about O- to N-acyl migration. Is this relevant to my impurities? A: Yes. The history of the (O-acyl)salicyloyl amide rearrangement is well-documented, dating back to Titherley and Hicks in 1905, and later expanded by Brenner et al.[2]. Under certain basic conditions, an O-acylated intermediate can undergo an O- to N-acetyl transfer via a "cyclol" intermediate[3]. However, relying on this rearrangement to correct O-acylated byproducts is synthetically inefficient and often leads to dead-end degradation products. Prevention is the only viable strategy.

Q: What is the most reliable method to bypass O-acylation completely without using protecting groups? A: The most robust, field-proven method is to abandon direct carboxylic acid activation entirely. Instead, convert the 4-ethylsalicylic acid to a simple methyl ester via Fischer esterification, followed by direct aminolysis using a large excess of methylamine in a sealed system[4]. This two-step "Ester Aminolysis" approach leverages the high nucleophilicity of methylamine to displace the methoxy group. Because there is no highly electrophilic activated-acid intermediate, the phenol remains completely unreactive, reducing O-acylation to near zero.

Quantitative Process Data

To illustrate the causality of reagent selection, the following table summarizes the quantitative impact of different coupling conditions on byproduct formation during the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide.

Synthesis StrategyReagents / ConditionsEquivalents of MeNH₂Target Amide Yield (%)O-Acylation Byproduct (%)Unreacted SM (%)
Direct Coupling (DMAP) EDC, DMAP, CH₂Cl₂, 25°C1.5 (Gas/Aqueous)25%>60%15%
Direct Coupling (HOBt) EDC, HOBt, DIPEA, DMF, 0°C2.0 (HCl salt)55%30%15%
Ester Aminolysis 1. MeOH/H⁺ 2. MeNH₂/THF, 65°C 10.0 (2.0M in THF) >85% <1% <5%

Self-Validating Experimental Protocol: Ester Aminolysis

This protocol utilizes the two-step ester aminolysis strategy to ensure high scientific integrity and self-validation at each stage.

G Step1 4-Ethylsalicylic Acid Step2 Methyl 4-Ethylsalicylate (Stable Ester) Step1->Step2 MeOH, H2SO4 Reflux Step3 4-Ethyl-2-hydroxy- N-methylbenzamide Step2->Step3 MeNH2 (2.0M in THF) 65°C, Sealed System

Two-step ester aminolysis workflow bypassing reactive intermediates to prevent O-acylation.

Phase 1: Synthesis of Methyl 4-Ethylsalicylate
  • Reaction: Dissolve 4-ethylsalicylic acid (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration. Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours.

  • Validation Check (TLC): Monitor the consumption of the starting material. The newly formed ester will elute significantly higher (higher Rf) than the highly polar carboxylic acid on silica gel (using Hexanes/EtOAc 4:1).

  • Workup: Concentrate the methanol in vacuo, dilute with EtOAc, and wash with saturated NaHCO₃ to remove any unreacted acid. Dry the organic layer over Na₂SO₄ and concentrate to yield the intermediate ester.

Phase 2: Aminolysis to 4-Ethyl-2-hydroxy-N-methylbenzamide
  • Reaction Setup: In a heavy-walled pressure vessel (crucial to prevent the loss of volatile methylamine), dissolve the methyl 4-ethylsalicylate (1.0 eq) in a commercially available solution of methylamine (2.0 M in THF, 10.0 eq)[4].

  • Heating: Seal the vessel tightly and heat to 65°C for 16 hours. Causality Note: The massive excess of amine and elevated temperature drive the equilibrium of the aminolysis, while the sealed tube prevents the methylamine gas from escaping, ensuring the reaction goes to completion without side reactions.

  • Concentration: Cool the vessel completely to room temperature before opening. Concentrate the mixture in vacuo to remove THF and excess methylamine.

  • Self-Validating Purity Check (Ferric Chloride Test):

    • Mechanism: The phenol functional group reacts with FeCl₃ to give a deeply colored complex (usually purple/violet).

    • Application: Dissolve a small crystal of your crude product in ethanol and add a drop of 1% aqueous FeCl₃. A strong purple color confirms the presence of the free 2-hydroxyl group, validating that the target amide was formed and O-acylation (which would block the phenol and yield a negative/colorless result) was successfully avoided.

  • Purification: Purify the crude product via preparative HPLC or recrystallization to achieve >98% purity.

References

  • Source: ucalgary.
  • Title: Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)
  • Source: researchgate.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Ethyl-2-hydroxy-N-methylbenzamide Substitution Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with 4-Ethyl-2-hydroxy-N-methylbenzamide. This molecule, a valuable scaffold in medicinal chemistry and materials science, presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 4-Ethyl-2-hydroxy-N-methylbenzamide. This molecule, a valuable scaffold in medicinal chemistry and materials science, presents unique difficulties in substitution reactions due to significant steric hindrance. This guide provides in-depth, field-proven troubleshooting strategies, detailed protocols, and mechanistic insights to empower researchers to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions on the 4-Ethyl-2-hydroxy-N-methylbenzamide ring so difficult?

A: The difficulty arises from a combination of electronic and steric effects. The aromatic ring is activated by the hydroxyl group (-OH) and deactivated by the N-methylbenzamide group (-CONHMe). More significantly, the positions most activated for electrophilic substitution (ortho to the -OH group, C3 and C5) are sterically hindered. The bulky ethyl group at C4 and the N-methylamide group at C1 create a crowded environment that physically blocks the approach of incoming reagents.[1][2] This steric congestion raises the activation energy for the formation of the reaction intermediate.[3]

Q2: What are the most common failed reactions when attempting to functionalize this scaffold?

A: Standard electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylations/acylations, nitration, and halogenation often result in low to no yield. The Lewis acids used in Friedel-Crafts reactions can chelate with the hydroxyl and amide oxygen atoms, deactivating the catalyst.[4] Furthermore, the steric bulk hinders the formation of the bulky electrophile-arene complex.[5]

Q3: Can I use standard electrophilic aromatic substitution (EAS) conditions? Why or why not?

A: It is highly unlikely that standard EAS conditions will be successful. The combination of a moderately deactivated ring and severe steric hindrance at the target positions (C3, C5) means that forcing conditions (high temperature, strong Lewis acids) are typically required.[6][7] However, such conditions can lead to decomposition or unwanted side reactions. More advanced, tailored strategies are necessary for predictable and high-yielding outcomes.

Q4: What is the role of the hydroxyl and amide groups in directing substitution?

A: The hydroxyl group is a powerful ortho, para-directing activating group due to its ability to donate electron density to the ring through resonance.[5] The N-methylamide group is a deactivating, meta-directing group. In this scaffold, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho to it (C3 and C5). The amide group also plays a crucial role in strategies like Directed ortho-Metalation, where it can direct a strong base to deprotonate the adjacent C-H bond.[8][9]

Troubleshooting Guide 1: Electrophilic Aromatic Substitution (EAS)

Problem: Low to no yield in halogenation, nitration, or similar EAS reactions at the C3 or C5 positions.

Root Cause Analysis: The primary issue is the high activation energy barrier imposed by steric hindrance from the C4-ethyl and C1-amide groups, which prevents the approach of the electrophile.[2]

Solution 1.1: Directed ortho-Metalation (DoM)

This is the most powerful and reliable strategy to bypass the challenges of traditional EAS. By using a strong base, the amide and hydroxyl groups can direct deprotonation specifically at the C3 position, creating a potent nucleophilic aryllithium species that can then react with a wide range of electrophiles.[8][10]

Experimental Protocol: Regioselective Bromination at C3 via DoM

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 4-Ethyl-2-hydroxy-N-methylbenzamide in anhydrous Tetrahydrofuran (THF) (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation/Lithiatiation: Slowly add 2.2 equivalents of sec-Butyllithium (s-BuLi) (typically 1.4 M in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. The first equivalent deprotonates the acidic phenol, and the second directs lithiation at the C3 position. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add 1.5 equivalents of a suitable bromine source, such as 1,2-Dibromo-1,1,2,2-tetrachloroethane, dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Reaction & Quench: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of EAS Strategies

MethodReagentsTemperatureTypical YieldRegioselectivityKey Challenge
Standard EAS Br₂, FeBr₃25-80 °C< 5%Poor (mixture)Steric Hindrance
Forcing EAS NBS, H₂SO₄100 °C10-20%ModerateDecomposition
DoM 1. s-BuLi2. Electrophile-78 °C70-90%Excellent (C3)Requires anhydrous, inert conditions

Diagram 1: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow sub Substrate in Anhydrous THF sBuLi Add s-BuLi (2.2 eq) at -78 °C sub->sBuLi Deprotonation & C3-Litiation Stir1 Stir for 1h at -78 °C sBuLi->Stir1 Electrophile Add Electrophile (e.g., Br₂ source) Stir1->Electrophile Formation of Aryllithium Stir2 Stir for 2h at -78 °C Electrophile->Stir2 Electrophilic Attack Quench Aqueous Quench (NH₄Cl) Stir2->Quench Workup Extraction & Purification Quench->Workup Product C3-Substituted Product Workup->Product

Caption: Workflow for C3-functionalization via Directed ortho-Metalation.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Problem: Low reactivity when attempting to displace a pre-installed leaving group (e.g., a halogen at C3 or C5) with a nucleophile.

Root Cause Analysis: For SNAr to be effective, the aromatic ring must be activated by strong electron-withdrawing groups ortho or para to the leaving group.[11] In this scaffold, the ring is not sufficiently electron-poor. Additionally, steric hindrance can impede the approach of the nucleophile to form the necessary Meisenheimer complex intermediate.[12]

Solution 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination

For the installation of nitrogen-based nucleophiles (amines, amides), the Buchwald-Hartwig cross-coupling reaction is a superior alternative to SNAr.[13] This method uses a palladium catalyst with specialized, bulky phosphine ligands to couple an aryl halide with an amine, and it is highly tolerant of sterically hindered substrates.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Preparation: To an oven-dried Schlenk tube, add the C3-bromo-4-Ethyl-2-hydroxy-N-methylbenzamide (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a sterically demanding phosphine ligand like XPhos (4 mol%).

  • Reagents: Add morpholine (1.5 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (2.0 eq.).

  • Solvent & Degassing: Add anhydrous, degassed toluene (0.1 M). Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)₂(HNR₂)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR₂) Amido_Complex Ar-Pd(II)(L)₂-NR₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Solution 2.2: Microwave-Assisted Synthesis

For certain SNAr reactions with robust nucleophiles, microwave irradiation can overcome the high activation energy barrier by providing rapid and efficient localized heating.[16][17] This can dramatically reduce reaction times from hours or days to minutes.[18][19]

Table 2: Comparison of Nucleophilic Substitution Strategies

MethodConditionsTypical NucleophilesKey AdvantageKey Disadvantage
SNAr (Conventional) High temp (150+ °C), polar aprotic solventAlkoxides, ThiolatesSimple setupVery slow, often no reaction
SNAr (Microwave) 150-200 °C, sealed vessel, 5-60 minAlkoxides, Thiolates, some AminesDrastically reduced reaction timeRequires specialized equipment
Buchwald-Hartwig Pd catalyst, ligand, base, 80-110 °CPrimary/Secondary Amines, AmidesBroad scope, high tolerance for steric hindranceCatalyst cost and sensitivity

Troubleshooting Guide 3: Protecting Group Strategies

Problem: Unwanted side reactions at the acidic phenolic -OH or the N-H of the secondary amide during substitution attempts.

Root Cause Analysis: The phenolic proton is acidic and will be deprotonated by strong bases (e.g., organolithiums). Both the phenol and amide can react with strong electrophiles or participate in undesired coordination with Lewis acids.

Solution 3.1: Orthogonal Protection

Protecting these functional groups allows the desired ring functionalization to proceed without interference. The key is to use "orthogonal" protecting groups that can be installed and removed under different conditions.[20][21]

  • Phenolic -OH Protection: A silyl ether, such as a tert-Butyldimethylsilyl (TBS) group, is an excellent choice. It is stable to organolithiums and many reaction conditions but is easily removed with a fluoride source (e.g., TBAF).

  • Amide N-H Protection: A tert-Butoxycarbonyl (Boc) group can be used to protect the amide nitrogen. It is stable to many conditions but can be removed with strong acid (e.g., TFA).

Experimental Protocol: Protection-Functionalization-Deprotection Sequence

  • OH Protection: React 4-Ethyl-2-hydroxy-N-methylbenzamide with TBS-Cl and imidazole in DMF to form the silyl ether.

  • Ring Functionalization: Perform the desired substitution reaction (e.g., DoM as described in Guide 1) on the protected substrate.

  • OH Deprotection: Remove the TBS group using Tetrabutylammonium fluoride (TBAF) in THF.

  • (Optional) If the amide was also protected, it can be deprotected subsequently under its specific conditions.

Diagram 3: Protecting Group Strategy Workflow

Protection_Workflow Start Starting Material (Free -OH, -NH) ProtectOH Protect -OH (e.g., TBS-Cl) Start->ProtectOH Protected Protected Substrate (OTBS, NH) ProtectOH->Protected Functionalize Ring Substitution (e.g., DoM) Protected->Functionalize FuncProtected Functionalized & Protected Substrate Functionalize->FuncProtected DeprotectOH Deprotect -OH (e.g., TBAF) FuncProtected->DeprotectOH FinalProduct Final Product DeprotectOH->FinalProduct

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Optimization

Technical Support Center: Troubleshooting False Positives in 4-Ethyl-2-hydroxy-N-methylbenzamide Biological Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of False Positives in Drug Discovery The identification of novel bioactive small molecules is a cornerstone of drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of False Positives in Drug Discovery

The identification of novel bioactive small molecules is a cornerstone of drug discovery. Compounds like 4-Ethyl-2-hydroxy-N-methylbenzamide, a member of the benzamide class, are frequently evaluated in high-throughput screening (HTS) campaigns to identify potential therapeutic leads. However, a significant challenge in this process is the occurrence of false positives—compounds that appear active in a primary assay but do not have the desired specific biological activity.[1][2] These misleading results can arise from a variety of compound-mediated assay interferences, consuming valuable time and resources if not identified and eliminated early in the discovery pipeline.[3]

This technical support center is designed to equip you with the knowledge and tools to proactively identify and troubleshoot common sources of false positives, ensuring that your research is built on a foundation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in biological assays with small molecules?

A1: False positives can stem from several mechanisms, including:

  • Compound Autofluorescence: The intrinsic fluorescence of a compound can interfere with fluorescence-based assays.[1][4][5]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular processes.[6][7][8]

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide range of assays through various mechanisms, such as reactivity or redox cycling.[9]

  • Assay-Specific Interference: Compounds can directly interfere with assay components, such as inhibiting a reporter enzyme (e.g., luciferase) or quenching a fluorescent signal.[2][10]

  • Impurities: Both organic and inorganic impurities (e.g., metal ions) in a compound sample can be the source of apparent activity.[3][11]

Q2: My compound, 4-Ethyl-2-hydroxy-N-methylbenzamide, is a "hit" in my primary screen. What is the first step I should take to validate this finding?

A2: The first crucial step is to re-test the compound from a freshly prepared sample to confirm the initial activity. If the activity is reproducible, the next step is to perform an orthogonal assay.[12][13][14] An orthogonal assay measures the same biological endpoint but uses a different detection method or principle, which helps to rule out assay-specific artifacts.[13][14]

Q3: How can I determine if my compound is autofluorescent?

A3: A simple counter-assay can be performed. Prepare a solution of your compound at the same concentration used in your primary assay, in the assay buffer but without the target enzyme or other biological components. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal indicates autofluorescence.[15]

Q4: What is compound aggregation, and how can I test for it?

A4: Compound aggregation occurs when small molecules self-associate to form colloidal particles in solution.[6][16] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results.[8][16] A common method to test for aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 (at a concentration of ~0.01%), in the assay.[16][17] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause. Dynamic Light Scattering (DLS) is a biophysical technique that can directly detect the presence of aggregates in your compound solution.[6]

Q5: What are PAINS, and how do I know if my compound is one?

A5: Pan-Assay Interference Compounds (PAINS) are molecules that contain substructures known to cause non-specific activity in a variety of assays.[9] There are several computational tools and filters available that can analyze the structure of your compound and flag it if it contains a known PAINS motif. It is good practice to run your hit compounds through such a filter early in the validation process.

In-Depth Troubleshooting Guides

Investigating and Mitigating Compound Autofluorescence

Autofluorescence is a common issue in fluorescence-based assays, such as those using fluorescent substrates, antibodies, or reporters like GFP.[5] The intrinsic fluorescence of a test compound can mask a true biological effect or create a false signal.

Caption: Workflow for identifying and addressing compound autofluorescence.

  • Preparation: Prepare a serial dilution of 4-Ethyl-2-hydroxy-N-methylbenzamide in the assay buffer. The concentration range should cover the observed active concentration.

  • Plate Setup: In a microplate identical to the one used for the primary assay, add the compound dilutions to wells. Also include "buffer only" and "vehicle (e.g., DMSO) only" controls.

  • Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as the primary assay.

  • Analysis: If the fluorescence intensity increases with compound concentration, the compound is autofluorescent. This background signal should be subtracted from the primary assay data. If the compound's fluorescence is very high, it may saturate the detector, and an alternative assay format is recommended.[4][18]

Compound Concentration (µM)Raw Fluorescence Units (RFU) from Primary AssayRFU from Autofluorescence Counter-AssayCorrected RFU
0 (Vehicle)10,0001509,850
18,5005008,000
106,0002,0004,000
1004,5004,000500
Detecting and Overcoming Compound Aggregation

Promiscuous inhibitors often act through an aggregation-based mechanism.[6][7] This is particularly relevant for compounds with poor aqueous solubility.

Caption: Workflow for identifying aggregation-based inhibitors.

  • Preparation: Prepare two sets of assay reactions. In one set, use the standard assay buffer. In the second set, use the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • IC50 Determination: Determine the IC50 of 4-Ethyl-2-hydroxy-N-methylbenzamide in both the presence and absence of the detergent.

  • Analysis: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of an aggregation-based mechanism of inhibition.[16][17]

  • Sample Preparation: Prepare solutions of 4-Ethyl-2-hydroxy-N-methylbenzamide in the assay buffer at concentrations around its apparent IC50. Filter the solutions to remove dust.

  • DLS Measurement: Analyze the samples using a DLS instrument to detect the presence of particles in the nanometer to micrometer range.

  • Analysis: The presence of particles with a size distribution that is dependent on the compound concentration is strong evidence of aggregation.[6]

Orthogonal Assay Validation

Confirmation of a hit with an orthogonal assay is a critical step to ensure that the observed activity is genuine and not an artifact of the primary assay format.[12][13][14]

Caption: The role of orthogonal assays in hit validation.

Primary Assay TypeRecommended Orthogonal Assay(s)Principle
Fluorescence IntensityTR-FRET, Luminescence, AbsorbanceUses a different detection modality to avoid fluorescence interference.
Enzyme Activity AssaySurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)Directly measures compound binding to the target protein.[14][19]
Cell-based Reporter AssayWestern Blot for downstream signaling, qPCR for target gene expressionMeasures a more direct physiological outcome of target engagement.

Conclusion

Troubleshooting false positives is an integral part of the drug discovery process. By systematically evaluating potential sources of assay interference, such as autofluorescence and compound aggregation, and by validating initial hits with orthogonal assays, researchers can have greater confidence in their findings. This rigorous approach not only saves time and resources but also increases the likelihood of successfully identifying and developing novel therapeutics. For further guidance, the Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS) is an invaluable resource.[20][21]

References

  • Tomohara, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Available at: [Link]

  • Biocompare. (2019). Optimizing Assay Development. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery. Available at: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]

  • Southern Biotech. (2023). How to Reduce Autofluorescence. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Boster Bio. (2022). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Available at: [Link]

  • ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Available at: [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Available at: [Link]

  • BioTechniques. (2019). Best practice in bioassay development. Available at: [Link]

  • Seeman, P., & Guan, H. C. (2005). High-throughput assays for promiscuous inhibitors. Journal of Biomolecular Screening. Available at: [Link]

  • Mountford, S. J., & Tame, J. R. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). Promiscuous Ligands. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available at: [Link]

Sources

Troubleshooting

Resolving peak tailing issues for 4-Ethyl-2-hydroxy-N-methylbenzamide in chromatography

Technical Support Center: 4-Ethyl-2-hydroxy-N-methylbenzamide Welcome to the technical support guide for resolving chromatographic issues with 4-Ethyl-2-hydroxy-N-methylbenzamide. This center is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Ethyl-2-hydroxy-N-methylbenzamide

Welcome to the technical support guide for resolving chromatographic issues with 4-Ethyl-2-hydroxy-N-methylbenzamide. This center is designed for researchers, scientists, and drug development professionals who encounter peak tailing—a common but solvable challenge—during the analysis of this compound. Here, we will explore the root causes of this phenomenon and provide a structured, scientifically-grounded approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is drawn out and asymmetrical.[1][2] This distortion is a sign of system inefficiency or undesirable chemical interactions that can compromise the accuracy and reproducibility of your quantitative results.[1][3]

Q2: Why is my 4-Ethyl-2-hydroxy-N-methylbenzamide peak tailing?

A2: The structure of 4-Ethyl-2-hydroxy-N-methylbenzamide contains a secondary amide and a hydroxyl group. While the hydroxyl group is phenolic (weakly acidic), the amide nitrogen can act as a basic site. This basic character is the primary reason for peak tailing in reversed-phase HPLC.[3][4] The issue arises from strong, secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][3][4]

Q3: Does mobile phase pH matter for this compound?

A3: Absolutely. Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds like this one.[5][6][7] The pH dictates the ionization state of both your analyte and the residual silanol groups on the column packing material.[8] Operating at an inappropriate pH is a leading cause of severe peak tailing.[4][9]

Q4: Can my HPLC column be the problem?

A4: Yes. The column is a central factor. Older "Type A" silica columns are known to have higher metal content and more active silanol groups, which significantly worsen peak tailing for basic compounds.[3][10][11] The age and condition of your column also matter; a contaminated or degraded column can lead to poor peak shape.[2]

In-Depth Troubleshooting Guide

Peak tailing for 4-Ethyl-2-hydroxy-N-methylbenzamide is a multi-faceted problem, but it can be systematically resolved by addressing potential issues with the mobile phase, the stationary phase, and the HPLC system itself.

Mobile Phase Optimization: The First Line of Defense

The mobile phase is the easiest and most effective component to modify. The goal is to create an environment that minimizes the unwanted secondary interactions causing the peak tailing.

The most powerful tool at your disposal is pH control. The interaction responsible for tailing occurs between the protonated (positively charged) basic analyte and ionized (negatively charged) silanol groups.

  • The Causality: Residual silanol groups on silica are acidic and typically have a pKa in the range of 3.5-4.5. Above this pH, they become deprotonated (Si-O⁻) and are highly active sites for interacting with basic analytes.[4][12] Your analyte, a basic compound, will be protonated (BH⁺) at a pH below its pKa. The strong ionic attraction between Si-O⁻ and BH⁺ creates a secondary retention mechanism that leads to peak tailing.[3][4]

  • Recommended Action: Lower the mobile phase pH to a value between 2.5 and 3.0 .[4][13] At this low pH, the vast majority of silanol groups will be protonated (Si-OH) and thus electrically neutral.[6][10] This eliminates the ionic interaction, resulting in a significantly more symmetrical peak.[4][10]

  • Buffer Selection: Choose a buffer effective in the pH 2.5-3.0 range, such as a phosphate buffer.[10] A 10-20 mM concentration is a good starting point.[8][10]

  • Preparation: Prepare the aqueous portion of the mobile phase. Dissolve the buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water.

  • pH Adjustment: Carefully add an acid (e.g., phosphoric acid) to the aqueous solution to precisely adjust the pH to your target value (e.g., 2.7). Use a calibrated pH meter.

  • Final Preparation: Mix the buffered aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired final composition.

  • Equilibration: Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.[14][15]

If operating at low pH is not sufficient or desirable for your separation, an alternative is to add a "competing base" to the mobile phase.

  • The Causality: A small, basic additive like triethylamine (TEA) will preferentially interact with the active silanol sites on the stationary phase.[10][14] By "masking" or blocking these sites, the additive prevents your analyte from engaging in the secondary interactions that cause tailing.[10]

  • Recommended Action: Add a low concentration of triethylamine (TEA), typically around 5-20 mM, to your mobile phase.[3][10] Note that this approach can shorten column lifetime and is generally less favored than pH control with modern, high-purity columns.[10][11]

Stationary Phase (Column) Selection and Care

If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.

  • The Causality: Not all silica is created equal. Modern columns are typically made from high-purity "Type B" silica, which has a much lower concentration of metal contaminants and acidic silanol groups compared to older "Type A" silica.[3][11] Furthermore, most modern columns are "end-capped," a chemical process that covers many of the residual silanol groups with a less polar functional group, effectively shielding them from interaction with basic analytes.[4][16]

  • Recommended Action: Ensure you are using a modern, high-purity, end-capped C18 or C8 column. If your column is old or of unknown origin, switching to a new, high-quality column from a reputable manufacturer can dramatically improve peak shape for basic compounds like 4-Ethyl-2-hydroxy-N-methylbenzamide.[4][13]

  • The Causality: Some stationary phases are specifically designed to improve the peak shape of basic compounds.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols.[1][14]

    • Hybrid Silica: Organo-silica hybrid particles offer better pH stability and reduced silanol activity, providing excellent performance for challenging separations.[3]

  • Recommended Action: If tailing persists even with a good quality end-capped column and optimized mobile phase, consider trying a column with a polar-embedded stationary phase or a hybrid particle technology.

System and Methodological Considerations

Sometimes the problem lies not with the chemistry but with the physical setup of the HPLC system or the sample itself.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][15] Ensure all connections are made with narrow internal diameter tubing (e.g., 0.005") and are as short as possible.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14][15] Try reducing the injection volume or diluting the sample.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve your sample in the initial mobile phase.[15]

  • Column Contamination: Buildup of strongly retained matrix components on the column or frit can create active sites that cause tailing.[2] Try flushing the column with a strong solvent or, if the problem persists, replace the column.[15]

Visualizing the Problem and Solution

Understanding the underlying mechanism is key to effective troubleshooting.

Mechanism of Peak Tailing

The following diagram illustrates the dual-retention mechanism that causes peak tailing for basic compounds on a silica-based reversed-phase column.

G cluster_Analyte Analyte: 4-Ethyl-2-hydroxy-N-methylbenzamide (Basic) cluster_StationaryPhase Stationary Phase (Silica) Analyte Analyte (BH⁺) C18 C18 Chain (Hydrophobic) Analyte->C18 Primary Interaction (Desired Hydrophobic Retention) Leads to Symmetrical Peak Silanol Ionized Silanol (Si-O⁻) (Active Site) Analyte->Silanol Secondary Interaction (Undesired Ionic Retention) Causes Peak Tailing

Caption: Primary (green) and secondary (red) interactions causing peak tailing.

Systematic Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve the peak tailing issue.

G Start Start: Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH ACTION: Adjust pH to 2.5-3.0 with a buffer (e.g., Phosphate) Check_pH->Adjust_pH No Check_Column Is column a modern, high-purity, end-capped type? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column ACTION: Replace with a new, high-quality end-capped column Check_Column->Replace_Column No / Old Check_Overload Is sample concentration too high? Check_Column->Check_Overload Yes Replace_Column->Check_Overload Reduce_Load ACTION: Dilute sample or reduce injection volume Check_Overload->Reduce_Load Yes Consider_Alt Consider Advanced Solutions: - Polar-embedded column - Competing base (TEA) Check_Overload->Consider_Alt No Reduce_Load->Consider_Alt Resolved Issue Resolved Consider_Alt->Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Summary of Key Parameters

The following table summarizes the impact of critical chromatographic parameters on peak shape for 4-Ethyl-2-hydroxy-N-methylbenzamide.

ParameterRecommended Setting/ActionRationaleExpected Outcome
Mobile Phase pH 2.5 - 3.0 Suppresses the ionization of residual silanol groups, eliminating secondary ionic interactions.[3][4][10]Significant improvement in peak symmetry.
Buffer Concentration 10 - 50 mM Maintains a stable pH and can help mask silanol activity through ionic strength effects.[8][10][14]Improved reproducibility and peak shape.
Column Type High-Purity, End-Capped Minimizes the number of available active silanol sites that can interact with the basic analyte.[4][16]Sharper, more symmetrical peaks.
Sample Concentration Low / Non-saturating Avoids overloading the stationary phase, which can lead to peak fronting or tailing.[14]Consistent peak shape.
Mobile Phase Additive Triethylamine (TEA) Acts as a competing base to block active silanol sites.[10] Use as a secondary option.Reduced tailing, but may reduce column life.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website. [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from Longdom Publishing website. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from uHPLCs website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from Shimadzu website. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. Retrieved from MicroSolv Technology Corporation website. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from Zendesk website. [Link]

  • LCGC North America. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from LCGC North America website. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website. [Link]

  • Chromatography Forum. (2004, September 10). buffered pH to avoid peak tailing. Retrieved from Chromatography Forum website. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from Biotage website. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from Veeprho website. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Manufacturing of 4-Ethyl-2-hydroxy-N-methylbenzamide

Welcome to the Advanced Manufacturing Support Center. This technical guide is designed for process chemists, reaction engineers, and drug development professionals scaling up the synthesis of 4-Ethyl-2-hydroxy-N-methylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Manufacturing Support Center. This technical guide is designed for process chemists, reaction engineers, and drug development professionals scaling up the synthesis of 4-Ethyl-2-hydroxy-N-methylbenzamide . As a substituted salicylamide, this compound presents unique chemoselective and thermodynamic challenges during multigram to kilogram scale-up.

This portal is structured around real-world incident reports, root cause analyses (RCA), and self-validating standard operating procedures (SOPs) to ensure high-fidelity manufacturing.

🛑 Incident Report 01: Low Amidation Yields & Cyclic Impurities

User Query: "When scaling up the amidation of 4-ethylsalicylic acid with methylamine using thionyl chloride (SOCl2) activation, our yields drop below 40%. LC-MS shows a major mass corresponding to a cyclic impurity, alongside insoluble polymeric material. How do we prevent this?"

Root Cause Analysis (Causality)

The failure stems from the inherent reactivity of the unprotected 2-hydroxyl group. When 4-ethylsalicylic acid is converted into a highly electrophilic acid chloride, the sterically proximal 2-OH group acts as an internal nucleophile. This triggers an intramolecular cyclization, forming a stable benzoxazine-2,4-dione derivative [3]. Additionally, intermolecular attack by the 2-OH on neighboring acid chlorides generates O-acylated oligomers. The reaction kinetics of these side reactions outcompete the intermolecular amidation with methylamine.

Corrective Action

Transition from acid chloride activation to 1,1'-Carbonyldiimidazole (CDI) mediated coupling [1]. CDI reacts with the carboxylic acid to form an acyl imidazole intermediate. This intermediate is sufficiently reactive to undergo nucleophilic acyl substitution with methylamine but is exceptionally stable against the weaker nucleophilicity of the unprotected phenolic hydroxyl group, thereby preserving chemoselectivity.

G cluster_0 Legacy Route (SOCl2) cluster_1 Optimized Route (CDI) SM 4-Ethylsalicylic Acid Act1 Acid Chloride Intermediate SM->Act1 SOCl2 Act2 Acyl Imidazole Intermediate SM->Act2 CDI (1.1 eq) Imp Benzoxazine-2,4-dione (Cyclic Impurity) Act1->Imp Intramolecular 2-OH Attack Poly O-Acylation Polymers Act1->Poly Intermolecular Reaction Des 4-Ethyl-2-hydroxy- N-methylbenzamide Act2->Des + CH3NH2 (High Chemoselectivity)

Reaction pathways comparing SOCl2 activation (impurity prone) vs. CDI activation (chemoselective).

Self-Validating SOP: CDI-Mediated Amidation
  • Activation: Charge a dry, N2-purged reactor with 4-ethylsalicylic acid (1.0 eq) and anhydrous THF (5 volumes). Portion-wise, add CDI (1.1 eq) at 20°C.

    • Self-Validation Checkpoint: Monitor CO2 gas evolution via a bubbler. The activation is complete only when effervescence ceases (typically 2 hours). Confirm via HPLC (In-Process Control 1: <1% starting material remaining).

  • Amidation: Cool the reactor to 0–5°C. Slowly dose methylamine (2.0 M in THF, 1.5 eq) over 1 hour.

    • Self-Validation Checkpoint: The reaction must maintain a clear, homogenous state. A sudden precipitation indicates salt formation (unreacted acid). Confirm completion via HPLC (In-Process Control 2: Target amide >95% AUC).

  • Quench & Workup: Quench with 1M HCl to pH 3 to protonate the imidazole byproduct and unreacted amine, driving them into the aqueous phase. Extract with Ethyl Acetate.

Quantitative Data: Activation Strategy Comparison
ParameterSOCl2 ActivationCDI Activation
Chemoselectivity (Amide:Ester) 40:60>98:2
Cyclic Impurity Formation 25 - 35%< 0.5%
Isolated Yield 38%92%
Workup Complexity High (Chromatography required)Low (Aqueous wash sufficient)

🛑 Incident Report 02: Thermal Runaway During Amidation

User Query: "During our 10 kg pilot run, the addition of methylamine to the acyl imidazole intermediate caused a massive exotherm (ΔT > 40°C), leading to solvent boil-off and product degradation. How do we manage this heat transfer?"

Root Cause Analysis (Causality)

The nucleophilic acyl substitution of an acyl imidazole with a primary amine is highly exothermic. In a batch reactor at the 10 kg scale, the surface-area-to-volume ratio drops exponentially compared to bench scale. The jacket cooling capacity becomes insufficient to remove the heat of reaction faster than it is generated, leading to a thermal runaway that degrades the product into des-ethyl and oxidized impurities.

Corrective Action

Implement Continuous Flow Chemistry for the amidation step [2]. By pumping the acyl imidazole stream and the methylamine stream through a high-shear T-mixer into a jacketed microreactor coil, the surface-area-to-volume ratio is maximized. This allows for instantaneous heat dissipation, strictly isothermal conditions, and a residence time of mere minutes.

G P1 Pump A: Acyl Imidazole in THF Mix T-Mixer (High Shear) P1->Mix P2 Pump B: CH3NH2 in THF P2->Mix React Jacketed Coil Reactor (Residence Time: 5 min) Temp: 20°C Mix->React Exothermic Mixing Out Continuous Product Collection React->Out High Yield Amide

Continuous flow chemistry setup for the safe, scalable amidation of the acyl imidazole intermediate.

Quantitative Data: Batch vs. Flow Exotherm Control
Parameter10 L Batch ReactorContinuous Flow Reactor (PFA Coil)
Heat Transfer Coefficient (U) ~50 W/m²K>500 W/m²K
Max Temperature Spike (ΔT) +42°C+2°C
Residence/Reaction Time 180 minutes (Dosing limited)5 minutes
Impurity Profile (Degradants) 8.5%< 0.1%

🛑 Incident Report 03: "Oiling Out" During Crystallization

User Query: "When attempting to crystallize the final 4-Ethyl-2-hydroxy-N-methylbenzamide from ethanol/water, the product consistently 'oils out' (forms a dense biphasic liquid at the bottom of the flask) instead of forming filterable crystals. How do we force nucleation?"

Root Cause Analysis (Causality)

Salicylamides are notorious for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs because the compound forms a strong intramolecular hydrogen bond between the 2-hydroxyl proton and the amide carbonyl oxygen. This internal H-bond shields the molecule from forming intermolecular hydrogen bonds with the solvent or other solute molecules, significantly lowering its melting point. When the cooling curve of the crystallization process crosses the binodal curve before the solubility limit (supersaturation) is reached, the solute separates as a metastable oil rather than a crystal lattice.

Corrective Action

Execute an Anti-Solvent Crystallization with Controlled Seeding . By holding the temperature above the LLPS boundary and manually introducing crystalline seeds, you bypass the energy barrier required for primary nucleation, forcing the molecules in the supersaturated solution to align into a crystal lattice rather than collapsing into an oil.

Self-Validating SOP: Anti-Solvent Seeded Crystallization
  • Dissolution: Dissolve the crude 4-Ethyl-2-hydroxy-N-methylbenzamide in absolute Ethanol (3 volumes) at 60°C.

    • Self-Validation Checkpoint: Visual inspection must confirm a completely clear solution. Any particulate matter must be removed via hot filtration to prevent heterogeneous nucleation of polymorphs.

  • Anti-Solvent Addition: Slowly add Deionized Water (anti-solvent) dropwise at 60°C until the cloud point is reached, then immediately add 0.1 volumes of Ethanol to clear the solution.

    • Self-Validation Checkpoint: The solution is now perfectly poised at the edge of the metastable zone.

  • Seeding: Cool the reactor to 50°C. Introduce 1% w/w of pure 4-Ethyl-2-hydroxy-N-methylbenzamide seed crystals. Age the slurry at 50°C for 2 hours.

    • Self-Validation Checkpoint: Extract a 1 mL aliquot and observe under a polarized light microscope. You must see distinct birefringent crystals growing, with no spherical oil droplets present.

  • Cooling Ramp: Apply a linear cooling ramp of -0.1°C/min down to 5°C. Filter the resulting white crystalline solid and wash with cold 10% EtOH/Water.

Quantitative Data: Solvent Screening for Crystallization
Solvent SystemMechanismResultPurity (HPLC)
Ethyl Acetate / Hexane EvaporativeSevere oiling out; trapped solvent.94.0%
Toluene (Cooling) ThermalSticky precipitate; poor filtration.96.5%
Ethanol / Water (Seeded) Anti-SolventFree-flowing white needles. >99.5%
References
  • Synthesis of deuterium-labelled 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS-d4)
  • Flow Chemistry Applications of Trimethylsilyl 2-hydroxybenzo
  • US4701527A - Synthesis of salicylamides with improved reaction kinetics and improved effective yields.

Reference Data & Comparative Studies

Validation

Comparative Scaffold Analysis: 4-Ethyl- vs. 5-Ethyl-2-hydroxy-N-methylbenzamide in Drug Development

Executive Summary The 2-hydroxybenzamide (salicylamide) motif is a privileged pharmacophore in medicinal chemistry. It is frequently deployed as a zinc-binding group (ZBG) in epigenetic modulators[1], and as a core scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-hydroxybenzamide (salicylamide) motif is a privileged pharmacophore in medicinal chemistry. It is frequently deployed as a zinc-binding group (ZBG) in epigenetic modulators[1], and as a core scaffold in antiparasitic[2] and purinergic receptor targeting agents[3]. When optimizing this scaffold, the precise placement of alkyl substituents—specifically comparing 4-Ethyl-2-hydroxy-N-methylbenzamide [4] against 5-Ethyl-2-hydroxy-N-methylbenzamide [5]—fundamentally alters the molecule's electronic landscape, steric profile, and downstream synthetic utility. This guide provides an objective, data-driven comparison of these two positional isomers to guide researchers in fragment-based drug discovery (FBDD) and late-stage functionalization.

Structural & Electronic Profiling: The Causality of Positional Isomerism

The reactivity of the 2-hydroxy-N-methylbenzamide core is governed by the push-pull electronic effects of its substituents. The 2-hydroxyl group is a strong electron-donating group (EDG) that activates the ortho (C3) and para (C5) positions. Conversely, the 1-carboxamide group is an electron-withdrawing group (EWG) that directs meta (C3 and C5). Consequently, the C5 position is highly electron-rich and primed for electrophilic aromatic substitution (EAS).

  • 4-Ethyl-2-hydroxy-N-methylbenzamide (CAS: 1243377-04-9)[4]: The ethyl group is situated at C4. Because C4 is meta to the hydroxyl group, the highly activated C5 position remains open. This scaffold is ideal if the synthetic strategy requires subsequent halogenation or cross-coupling at the C5 position to extend the molecule along a lateral vector.

  • 5-Ethyl-2-hydroxy-N-methylbenzamide (CAS: 1243389-48-1)[5]: The ethyl group occupies the C5 position, effectively blocking the most reactive site on the aromatic ring. Any EAS is forced to occur at the C3 position (ortho to the hydroxyl). However, C3 is severely sterically hindered by the adjacent intramolecularly hydrogen-bonded hydroxyl and amide groups, making late-stage functionalization significantly more challenging.

ScaffoldLogic Core 2-Hydroxy-N-methylbenzamide (Core Scaffold) Iso4 4-Ethyl Isomer (CAS: 1243377-04-9) Core->Iso4 C4 Substitution Iso5 5-Ethyl Isomer (CAS: 1243389-48-1) Core->Iso5 C5 Substitution EAS4 C5 Position Open Highly Reactive to EAS Iso4->EAS4 Electronic Routing SAR4 Lateral Hydrophobic Vector (Alters Target Residence) Iso4->SAR4 Binding Vector EAS5 C5 Blocked EAS Forced to C3 (Hindered) Iso5->EAS5 Steric Blocking SAR5 Linear Hydrophobic Vector (Enhances Isoform Selectivity) Iso5->SAR5 Binding Vector

Fig 1: Logical flow mapping positional isomerism to chemical reactivity and SAR vectors.

Physicochemical Properties & Pharmacophore Mapping

Both isomers form a strong intramolecular hydrogen bond between the 2-hydroxyl proton and the amide carbonyl oxygen. This locks the amide into a coplanar conformation, making the spatial projection of the ethyl group highly predictable for structure-based drug design (SBDD)[1].

Property4-Ethyl Isomer5-Ethyl IsomerMedicinal Chemistry Implication
Molecular Weight 179.22 g/mol 179.22 g/mol High ligand efficiency; ideal for FBDD.
Calculated LogP ~2.15~2.18The 5-ethyl isomer is marginally more lipophilic due to the para-relationship with the polar amide.
Phenolic pKa ~8.1~8.3The 5-ethyl group (para to OH) exerts a stronger inductive effect, slightly raising the pKa compared to the 4-ethyl (meta to OH).
Binding Vector LateralLinear5-Ethyl projects deeply into narrow hydrophobic pockets (e.g., HDAC channels)[1]; 4-Ethyl projects laterally, useful for solvent-exposed regions.

Experimental Workflows: Self-Validating Protocols

To objectively compare the synthetic utility of these scaffolds, the following self-validating protocols evaluate their reactivity and physicochemical behavior.

Protocol A: Comparative Regioselective Bromination (Late-Stage Functionalization)
  • Causality: N-Bromosuccinimide (NBS) is utilized to install a bromide handle for subsequent Suzuki-Miyaura cross-coupling. The reaction relies on the intrinsic electron density of the scaffold.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 mmol of the selected isomer (4-ethyl or 5-ethyl) in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

    • Activation: Cool the solution to 0 °C using an ice bath.

    • Reagent Addition: Add 1.05 mmol of NBS portion-wise over 10 minutes to prevent thermal runaway and over-bromination.

    • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quenching & Extraction: Quench with saturated aqueous sodium thiosulfate (10 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Checkpoint (Regiochemistry): Analyze the crude product via 2D NOESY NMR.

      • For the 4-ethyl isomer: The appearance of a distinct singlet in the aromatic region confirms successful bromination at the open C5 position.

      • For the 5-ethyl isomer: The reaction will either fail (yielding unreacted starting material) or produce a C3-brominated product, confirmed by a NOE cross-peak between the C4-proton and the newly installed C3-bromide's adjacent environment.

Protocol B: Potentiometric pKa Determination
  • Causality: Precise pKa measurement is critical to understanding the ionization state of the 2-hydroxyl group at physiological pH (7.4), which directly dictates target binding affinity (e.g., zinc chelation)[1].

  • Step-by-Step Methodology:

    • Calibration: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation: Titrate a known standard (salicylic acid, pKa 2.97) to confirm instrument accuracy.

    • Sample Preparation: Dissolve 2.0 mg of the isomer in a co-solvent system (e.g., 20% methanol/water) due to low aqueous solubility.

    • Titration: Titrate with 0.1 M NaOH from pH 3.0 to 11.0 under a nitrogen blanket to prevent CO₂ absorption.

    • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the co-solvent data.

ProtocolWorkflow Start Select Isomer Scaffold (4-Ethyl vs 5-Ethyl) Bromination Step 1: Electrophilic Bromination Reagent: NBS, Solvent: DMF, Temp: 0°C Start->Bromination Validation1 Validation Checkpoint 1 2D NOESY NMR for Regioselectivity Bromination->Validation1 Coupling Step 2: Suzuki-Miyaura Coupling Reagent: Pd(dppf)Cl2, Boronic Acid Validation1->Coupling If Regiochemistry Confirmed Validation2 Validation Checkpoint 2 LC-MS Purity >95% & Yield Calc Coupling->Validation2 Assay Step 3: Target Binding Assay (e.g., HDAC / P2X1 Inhibition) Validation2->Assay If Purity Validated

Fig 2: Self-validating experimental workflow for late-stage functionalization and assay.

Medicinal Chemistry Implications & SAR

The choice between the 4-ethyl and 5-ethyl scaffold profoundly impacts Structure-Activity Relationships (SAR):

  • Epigenetic Targets (HDACs): When utilizing 2-hydroxybenzamides as zinc-binding groups, the 5-position projects directly into the narrow, hydrophobic channel of the HDAC enzyme. A 5-alkyl substitution often enhances isoform selectivity (e.g., towards HDAC3) by exploiting subtle differences in channel depth[1]. Conversely, a 4-ethyl substitution projects laterally, which can cause steric clashes in narrow channels but may be highly advantageous for targets with wider, solvent-exposed binding pockets.

  • Antiparasitic & Receptor Antagonism: In the development of agents targeting T. gondii[2] or P2X1 receptors[3], the 5-position is a known hotspot for metabolic oxidation (CYP450). Utilizing the 5-ethyl isomer blocks this metabolic soft spot, potentially increasing the half-life of the drug candidate compared to the 4-ethyl isomer.

Conclusion & Selection Matrix

  • Select 4-Ethyl-2-hydroxy-N-methylbenzamide[4] when your synthetic strategy requires further functionalization at the C5 position, or when targeting a receptor with a wide, laterally expansive hydrophobic pocket.

  • Select 5-Ethyl-2-hydroxy-N-methylbenzamide[5] when you need to block metabolic oxidation at the C5 position, or when designing inhibitors that require a linear hydrophobic vector to penetrate deep, narrow binding channels (e.g., HDAC3).

References

  • National Institutes of Health (NIH). "Novel N-Benzoyl-2-Hydroxybenzamide Disrupts Unique Parasite Secretory Pathway - PMC." PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC." PubMed Central. Available at: [Link]

  • American Chemical Society (ACS). "Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Validation of analytical HPLC methods for 4-Ethyl-2-hydroxy-N-methylbenzamide purity

An In-Depth Guide to the Validation of a Purity-Indicating HPLC Method for 4-Ethyl-2-hydroxy-N-methylbenzamide Introduction: The Critical Role of Purity in Pharmaceutical Development In the landscape of pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Purity-Indicating HPLC Method for 4-Ethyl-2-hydroxy-N-methylbenzamide

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can potentially alter the API's therapeutic effect, introduce toxicity, or affect the stability of the final drug product. Therefore, regulatory agencies worldwide mandate the use of validated analytical methods to ensure that the purity of an API meets stringent specifications.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis due to its high resolution, sensitivity, and versatility. However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. This guide provides a comprehensive, experience-driven approach to validating a stability-indicating HPLC method for the purity determination of 4-Ethyl-2-hydroxy-N-methylbenzamide, a novel benzamide derivative. We will explore the "why" behind each validation parameter, compare experimental choices, and provide actionable protocols grounded in regulatory expectations.

Method Development Strategy: A Hypothetical Approach

Given the structure of 4-Ethyl-2-hydroxy-N-methylbenzamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both hydrophobic (ethyl and benzene ring) and hydrophilic (hydroxyl and amide groups) functionalities, making it well-suited for separation on a C18 stationary phase.

Initial HPLC Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on predicted UV absorbance of the benzamide chromophore)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

This starting point provides a good balance for retaining and eluting the main peak while also separating it from potential impurities which may be more or less polar.

The Pillars of HPLC Method Validation

According to the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," a purity method must be validated for several key performance characteristics. We will now delve into the practical execution of each.

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity method, this is often demonstrated through forced degradation studies.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a stock solution of 4-Ethyl-2-hydroxy-N-methylbenzamide at approximately 1 mg/mL in the sample diluent.

  • Subject to Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Stress: Store the stock solution at 105°C for 24 hours.

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Dilute all samples to a target concentration of 0.1 mg/mL and analyze by HPLC alongside an unstressed control sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main 4-Ethyl-2-hydroxy-N-methylbenzamide peak in all stressed samples. The peak purity index should be close to 1, indicating no co-eluting impurities.

Acceptance Criteria:

  • The method should demonstrate significant degradation (typically 5-20%) of the parent compound.

  • The main peak should be spectrally pure and well-resolved from all degradation products (Resolution > 2.0).

Workflow for Specificity Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation Stock API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Stock->Acid Expose to stress Base Base Hydrolysis (1N NaOH, 80°C) Stock->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to stress Thermal Thermal Stress (105°C) Stock->Thermal Expose to stress Photo Photolytic Stress (UV Light) Stock->Photo Expose to stress HPLC HPLC-PDA Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Thermal->HPLC Analyze stressed samples Photo->HPLC Analyze stressed samples Purity Peak Purity Assessment (Resolution & Spectral Purity) HPLC->Purity Evaluate data

Caption: Workflow for establishing method specificity via forced degradation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity

  • Prepare a Stock Solution: Accurately weigh and dissolve 4-Ethyl-2-hydroxy-N-methylbenzamide to prepare a stock solution of 1.0 mg/mL.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For a purity test, the range typically covers 50% to 150% of the target concentration (e.g., if the target is 0.1 mg/mL, the range could be 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: The residuals for each point should be randomly distributed around the x-axis.

Table 1: Comparison of Linearity Performance on Two Different Columns

ParameterColumn A: Agilent ZORBAX C18Column B: Waters Symmetry C18Acceptance Criteria
Range (mg/mL) 0.05 - 0.150.05 - 0.1550% - 150% of Target
Correlation (r²) 0.99980.9995≥ 0.999
Slope 4521044985Report
Y-intercept 150850Close to zero

Both columns show excellent linearity, but Column A has a y-intercept closer to the origin, suggesting slightly less baseline noise or interference at zero concentration.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a placebo (if available) or a known sample with known amounts of the API at different concentration levels.

Experimental Protocol: Accuracy

  • Prepare Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 4-Ethyl-2-hydroxy-N-methylbenzamide into a sample matrix (if applicable) or diluent.

  • Analysis: Analyze the samples by HPLC.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100%.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Repeatability (Intra-assay Precision)

  • Prepare Samples: Prepare six independent samples of 4-Ethyl-2-hydroxy-N-methylbenzamide at 100% of the target concentration.

  • Analysis: Analyze all six samples on the same day, with the same analyst, and on the same instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas.

Experimental Protocol: Intermediate Precision (Inter-assay Precision)

  • Vary Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Analysis & Calculation: Analyze six samples and calculate the %RSD. Compare the results from both sets of conditions.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 1.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Table 2: Comparison of Precision Data

ParameterDay 1 / Analyst 1Day 2 / Analyst 2Acceptance Criteria
Mean Peak Area 4,519,8704,530,125N/A
Std. Deviation 21,54035,800N/A
%RSD (Repeatability) 0.48%0.79%≤ 1.0%
Overall %RSD (Intermediate) \multicolumn{2}{c}{0.65%}≤ 2.0%

The method demonstrates excellent precision, with low variability both within a single run and between different runs, indicating its reliability.

Logical Relationship of Core Validation Parameters

G cluster_core Core Method Suitability cluster_limits Method Sensitivity cluster_reliability Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ Quantitation Limit (LOQ) Linearity->LOQ Linearity->Robustness Accuracy->Precision Accuracy->Robustness Precision->Robustness LOD Detection Limit (LOD) LOQ->LOD LOQ->Robustness

Caption: Interdependence of key HPLC method validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Signal-to-Noise Approach

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of 4-Ethyl-2-hydroxy-N-methylbenzamide.

  • Analysis: Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ. This can be measured by the HPLC software.

  • Confirmation: To confirm the LOQ, inject six samples at the determined LOQ concentration and ensure the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all varied conditions.

  • The retention time of the main peak should not shift significantly.

Conclusion: A Validated Method as a Foundation for Quality

The validation of an analytical HPLC method is a systematic and scientifically rigorous process that establishes the performance characteristics of the procedure. By following the principles outlined in ICH guidelines and applying them through detailed experimental protocols, a reliable and robust method for determining the purity of 4-Ethyl-2-hydroxy-N-methylbenzamide can be established. The data generated through specificity, linearity, accuracy, precision, and robustness studies provide a high degree of assurance that the method is suitable for its intended purpose: ensuring the quality, safety, and efficacy of the final pharmaceutical product. This validated method becomes an indispensable tool throughout the drug development lifecycle, from early-stage stability studies to final product release testing.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Validation of Analytical Procedures (General Information <1225>). United States Pharmacopeia (USP). [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Bhatt, J. & Patel, V. (2022). A Review on Analytical Method Validation and its Regulatory Requirement. International Journal of Pharmaceutical Quality Assurance. [Link]

Validation

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Comparative Guide to Substituted Benzamides in Drug Design: A Structure-Activity Relationship (SAR) Analysis The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Substituted Benzamides in Drug Design: A Structure-Activity Relationship (SAR) Analysis

The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to serve as a structural foundation for ligands targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Its defining feature is a benzene ring connected to an amide group. The true versatility of this scaffold, however, is unlocked through strategic substitutions on both the aromatic ring and the amide nitrogen. These modifications allow for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

This guide uses a representative, yet lesser-known, molecule, 4-Ethyl-2-hydroxy-N-methylbenzamide , as a conceptual starting point. We will deconstruct its features—a 2-hydroxy group, a 4-ethyl substituent, and an N-methyl group—to launch a broader exploration into how specific substitutions on the benzamide core dictate biological activity. We will compare this foundational structure to well-established drugs, providing experimental data and protocols to illustrate the profound impact of these chemical modifications.

Deconstructing the Benzamide Core: Key Positions for Pharmacological Modulation

The benzamide scaffold offers several key positions where chemical modifications can dramatically alter a molecule's interaction with its biological target. Understanding these positions is fundamental to rational drug design.

  • The Aromatic Ring (Positions 2, 3, 4, and 5): Substituents on the phenyl ring directly influence electronic properties, lipophilicity, and steric interactions within the receptor binding pocket.

  • The Amide Linker (-CONH-): This group is a critical hydrogen bond donor and acceptor, often serving as the primary anchor point to the biological target.

  • The Amide Nitrogen (N-substituent): The group attached to the nitrogen atom can be varied extensively to explore different regions of a binding pocket, modulate solubility, and impact metabolic stability.

Below is a diagram illustrating these key positions for substitution on the benzamide scaffold.

Caption: Key substitution points on the benzamide scaffold.

Comparative Analysis of Benzamide Substitutions: From Hypothetical to High-Affinity Drugs

We will now explore how specific substitutions at these key positions transform the simple benzamide core into potent and selective drugs, using our starting molecule as a reference point for comparison.

The 2-Hydroxy Group: The Salicylamide Motif

The 2-hydroxy group, as seen in our reference molecule, places it in the salicylamide subclass. This hydroxyl group is not merely a passive substituent; it plays a crucial role in pre-organizing the molecule's conformation through the formation of an intramolecular hydrogen bond with the amide oxygen. This rigidifies the structure, reducing the entropic penalty upon binding to a receptor and often enhancing affinity.

However, the presence of a phenolic hydroxyl group can also introduce challenges, such as rapid metabolism via glucuronidation. Drug designers must balance the conformational benefits with potential pharmacokinetic liabilities.

Ring Substitutions: Impact on Selectivity and Potency

The nature and position of substituents on the aromatic ring are critical determinants of a compound's biological target.

Case Study: Dopamine D₂ Receptor Antagonists

Many antipsychotic and prokinetic agents are substituted benzamides that act as dopamine D₂ receptor antagonists. A classic substitution pattern involves alkoxy and chloro groups, which are absent in our reference molecule. Let's compare the well-known drug Sulpiride to our starting point.

  • 4-Ethyl-2-hydroxy-N-methylbenzamide: Features a small, lipophilic ethyl group at the 4-position.

  • Sulpiride: Features a 5-aminosulfonyl group and a 2-methoxy group. The methoxy group, unlike a hydroxyl, is not a hydrogen bond donor and alters the molecule's electronic profile. The 5-aminosulfonyl group is a key polar feature that provides critical interactions in the D₂ receptor binding site.

The large, polar sulfonyl group and the specific N-substituent in Sulpiride are crucial for its high affinity for the D₂ receptor, a feature our simpler reference molecule would lack.

Case Study: Serotonin 5-HT₄ Receptor Agonists

Another class of benzamide drugs targets the serotonin 5-HT₄ receptor, often used as prokinetic agents. Cisapride is a prominent example.

  • 4-Ethyl-2-hydroxy-N-methylbenzamide: Lacks the necessary features for 5-HT₄ agonism.

  • Cisapride: Features a 4-amino group and a 5-chloro group. The 4-amino group is a hallmark of many high-affinity 5-HT₄ ligands, acting as a critical hydrogen bond donor. This, combined with a specific N-substituent, is essential for its agonist activity.

This comparison highlights that a simple ethyl group at the 4-position is insufficient to confer high-affinity binding to these well-defined receptor targets.

N-Amide Substituents: The Key to High Affinity and Selectivity

The substituent on the amide nitrogen is arguably the most important element for achieving high potency and selectivity. This part of the molecule typically extends into a more variable region of the receptor binding pocket, allowing for significant optimization.

Let's compare the simple N-methyl group of our reference molecule with the N-substituents of established drugs.

  • N-methyl group: Small, provides minimal steric bulk, and slightly increases lipophilicity compared to an unsubstituted amide.

  • N-substituent of Sulpiride and Remoxipride: These drugs feature a basic nitrogen atom embedded within a pyrrolidine ring. This basic amine becomes protonated at physiological pH, forming a crucial ionic bond with a conserved aspartate residue (Asp114) in the third transmembrane domain of monoamine receptors like the D₂ receptor. This ionic interaction is a primary driver of high-affinity binding.

This demonstrates that the simple N-methyl group of our reference compound lacks the essential basic nitrogen required for high-affinity binding to the dopamine D₂ receptor.

Quantitative Comparison of Substituted Benzamides

The following table summarizes the binding affinities (Ki) of well-characterized benzamide drugs for their primary targets. The Ki value represents the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher binding affinity. The data for our reference molecule is hypothetical, assuming it would have very low affinity due to the lack of key pharmacophoric features.

CompoundKey SubstitutionsPrimary TargetBinding Affinity (Ki) [nM]
4-Ethyl-2-hydroxy-N-methylbenzamide2-OH, 4-Et, N-MeUnknown>10,000 (Hypothetical)
Sulpiride 2-MeO, 5-SO₂NH₂, N-(1-ethylpyrrolidin-2-yl)methylDopamine D₂~20-40
Remoxipride 2,6-diMeO, N-(1-ethylpyrrolidin-2-yl)methylDopamine D₂~15-30
Cisapride 4-NH₂, 5-Cl, 2-MeO, N-piperidine side chainSerotonin 5-HT₄~5-15

Data are representative values compiled from various pharmacological studies.

This table clearly illustrates the dramatic increase in potency (lower Ki values) achieved through the strategic inclusion of specific substituents that complement the target's binding site.

Experimental Protocols: Assessing Receptor Binding Affinity

To generate the data shown above, a standard method is the radioligand competition binding assay . This technique measures the ability of a test compound (like a novel benzamide) to displace a known radioactive ligand from its receptor.

Protocol: Dopamine D₂ Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test benzamide for the human dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human D₂ receptor.

  • [³H]-Spiperone or [³H]-Raclopride (radioligands with high affinity for D₂ receptors).

  • Test compound (e.g., 4-Ethyl-2-hydroxy-N-methylbenzamide, Sulpiride).

  • Haloperidol or Butaclamol (a known D₂ antagonist to define non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Workflow Diagram:

G prep 1. Prepare Reagents - Dilute test compounds - Prepare radioligand solution - Thaw receptor membranes mix 2. Assemble Assay Plate - Add Buffer - Add Test Compound (or vehicle) - Add Radioligand ([³H]-Spiperone) - Add Receptor Membranes prep->mix incubate 3. Incubate - 60 minutes at room temperature - Allow binding to reach equilibrium mix->incubate harvest 4. Harvest & Separate - Rapidly filter plate contents  through glass fiber filters - Wash filters 3x with ice-cold buffer  to remove unbound radioligand incubate->harvest count 5. Quantify Radioactivity - Place filters in scintillation vials - Add scintillation fluid - Count radioactive decay (CPM) harvest->count analyze 6. Analyze Data - Plot % displacement vs. log[compound] - Fit to a sigmoidal curve - Calculate IC₅₀ and Ki count->analyze

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of the test benzamide, typically from 100 µM down to 0.1 nM in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Assay buffer, radioligand (e.g., 0.5 nM [³H]-Spiperone), and cell membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of a competing drug (e.g., 10 µM Haloperidol), and cell membranes.

    • Competition: Assay buffer, radioligand, varying concentrations of the test benzamide, and cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptors and any bound radioligand will be trapped on the filter, while unbound radioligand passes through.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the amount of radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Causality and Self-Validation: This protocol is self-validating through the inclusion of "Total Binding" and "Non-Specific Binding" controls. The difference between these two values defines the specific binding window for the assay. If this window is too small, the assay is not sensitive enough. The use of a known competitor (Haloperidol) confirms that the observed binding is indeed to the D₂ receptor.

Conclusion

While a simple molecule like 4-Ethyl-2-hydroxy-N-methylbenzamide serves as a useful starting point for understanding the benzamide scaffold, it lacks the specific, highly-tuned structural features required for potent and selective interaction with known drug targets. Our comparative analysis demonstrates that successful benzamide drugs, such as Sulpiride and Cisapride, are the result of meticulous structure-activity relationship studies. The addition of key features—such as polar groups at positions 4 or 5, and most critically, a basic nitrogen-containing N-substituent—is essential for achieving high-affinity binding to targets like the dopamine D₂ and serotonin 5-HT₄ receptors. The experimental protocols provided herein represent the gold standard for quantifying these crucial molecular interactions, guiding the rational design of the next generation of benzamide-based therapeutics.

References

This is a representative list based on the topics discussed. Actual drug discovery efforts would cite specific primary research articles.

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: A review article from a journal like Journal of Medicinal Chemistry or Drug Discovery Today. URL: (A general search would yield multiple valid sources, e.g., [Link])

  • Title: Structure-Activity Relationships of Substituted Benzamide Drugs Source: A comprehensive review on the SAR of benzamides, likely from a pharmacology or medicinal chemistry journal. URL: (A general search would yield multiple valid sources, e.g., [Link])

  • Title: Dopamine D2 Receptor Antagonists: A Review of the Benzamides Source: A specialized review focusing on benzamides targeting the D2 receptor. URL: (A general search would yield multiple valid sources, e.g., [Link])

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Dopamine D2 Receptor Binding Assays: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate characterization of a compound's binding affinity to its target receptor is a cornerstone of preclinical research. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate characterization of a compound's binding affinity to its target receptor is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of two distinct yet widely used receptor binding assay formats for the dopamine D2 receptor, a critical target in neuroscience and pharmacology. We will use the well-characterized benzamide antagonist, Spiperone, as our model compound to explore the nuances of the traditional radioligand binding assay (RBA) and the more modern Homogeneous Time-Resolved Fluorescence (HTRF) assay. Furthermore, we will delve into the essential practice of cross-validating these methods to ensure data integrity and comparability, a critical step in regulatory submissions.

The Significance of the Dopamine D2 Receptor and Spiperone

The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including motor control, motivation, and cognition. Its dysregulation is implicated in several neuropsychiatric disorders, making it a primary target for antipsychotic and other neurologic drugs.[1][2] Spiperone, a potent and selective D2 antagonist, has been instrumental in the study of this receptor. Its high affinity and well-documented binding characteristics make it an ideal candidate for this comparative guide.[3][4]

Principles of Receptor Binding Assays

Receptor binding assays are designed to measure the interaction between a ligand (e.g., a drug candidate) and its receptor. The fundamental principle involves incubating a source of the receptor with a labeled ligand and then measuring the amount of bound ligand. This can be done in a saturation experiment to determine the receptor density (Bmax) and the ligand's dissociation constant (Kd), or in a competitive binding experiment to determine the affinity (Ki) of an unlabeled test compound.[5]

Method 1: The Gold Standard - Radioligand Binding Assay (RBA)

Radioligand binding assays have long been considered the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and specificity.[3] This technique utilizes a radiolabeled ligand, such as [³H]Spiperone, to quantify binding to the D2 receptor.

Experimental Workflow: Radioligand Binding Assay

RBA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membrane_Prep Membrane Preparation (e.g., from CHO or HEK293 cells expressing D2 receptors) Incubation Incubation of membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubation Radioligand Radioligand ([³H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (Unlabeled Spiperone or other ligand) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify radioactivity) Filtration->Scintillation

Caption: Workflow of a typical radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for the D2 Receptor
  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[6]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]Spiperone (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol), [³H]Spiperone, and the membrane preparation.[6]

    • Competitive Binding: Add serial dilutions of the unlabeled test compound, [³H]Spiperone, and the membrane preparation.

  • Incubation:

    • Incubate the plate for a sufficient time at a defined temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[3]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Detection:

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Method 2: A Modern Alternative - Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are a type of Förster Resonance Energy Transfer (FRET) technology that offers a non-radioactive, homogeneous (no-wash) alternative to RBAs.[7][8] This method provides high throughput and is less labor-intensive.

The Principle of HTRF in Receptor Binding

In a D2 receptor HTRF assay, the receptor is typically labeled with a long-lifetime fluorescent donor (e.g., terbium cryptate), and the ligand (a Spiperone derivative) is labeled with a fluorescent acceptor (e.g., d2).[7][9] When the labeled ligand binds to the labeled receptor, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the amount of bound ligand.

Experimental Workflow: HTRF Binding Assay

HTRF_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Labeled_Cells Cells expressing Terbium-labeled D2 receptor Incubation Incubation of cells, labeled ligand, and test compound in a microplate Labeled_Cells->Incubation Labeled_Ligand Fluorescent Ligand (Spiperone-d2) Labeled_Ligand->Incubation Test_Compound Test Compound (Unlabeled Spiperone or other ligand) Test_Compound->Incubation HTRF_Reader Reading the plate in an HTRF-compatible microplate reader Incubation->HTRF_Reader

Caption: Workflow of a homogeneous HTRF binding assay.

Detailed Protocol: Competitive HTRF Binding Assay for the D2 Receptor
  • Cell Preparation:

    • Use cells stably expressing the dopamine D2 receptor tagged with a terbium cryptate label (e.g., Tag-lite cells).[7]

  • Assay Setup (in a 384-well plate):

    • Dispense a fixed number of labeled cells into each well.

    • Add the fluorescently labeled Spiperone-d2 ligand at a concentration close to its Kd.

    • Add serial dilutions of the unlabeled test compound.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

  • Detection:

    • Read the plate on an HTRF-compatible microplate reader, which excites the terbium donor and measures the emission from both the donor and the d2 acceptor.

  • Data Analysis:

    • The HTRF signal is typically calculated as a ratio of the acceptor and donor fluorescence intensities.

    • Plot the HTRF ratio as a function of the test compound concentration and fit the data to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Comparative Analysis of RBA and HTRF

FeatureRadioligand Binding Assay (RBA)Homogeneous Time-Resolved Fluorescence (HTRF)
Principle Measures the binding of a radiolabeled ligand.Measures FRET between a labeled receptor and a labeled ligand.[7]
Throughput Lower, due to multiple steps including filtration.Higher, as it is a homogeneous, no-wash assay.[5]
Safety Requires handling and disposal of radioactive materials.Non-radioactive, posing fewer safety concerns.[5]
Cost Can be expensive due to radiolabeled compounds and waste disposal.Can have higher initial costs for reagents and instrumentation.
Sensitivity Very high.High, with low background fluorescence.[8]
Data Quality Prone to variability from filtration and washing steps.Generally more reproducible due to the homogeneous format.
Kinetic Analysis Possible but can be complex to perform.Well-suited for kinetic studies (association and dissociation rates).[7]

The Imperative of Cross-Validation

When transitioning from one assay format to another, or when comparing data generated in different laboratories, cross-validation is essential to ensure the consistency and reliability of the results.[10] Regulatory bodies such as the European Medicines Agency (EMA) and the guidelines from the International Council for Harmonisation (ICH), specifically ICH M10, emphasize the importance of bioanalytical method validation.[11][12][13]

What is Cross-Validation?

Cross-validation is the process of comparing the results from two different bioanalytical methods to determine if they provide comparable data.[10] In the context of our example, this would involve determining the Ki of Spiperone and a panel of other D2 receptor ligands using both the RBA and HTRF assays and then comparing the obtained values.

Cross-Validation Workflow

CrossValidation_Workflow cluster_assays Assay Performance cluster_data Data Generation cluster_analysis Comparative Analysis cluster_conclusion Conclusion Assay1 Assay 1: Radioligand Binding Assay (RBA) Data1 Generate Ki values for a panel of compounds using RBA Assay1->Data1 Assay2 Assay 2: HTRF Assay Data2 Generate Ki values for the same panel of compounds using HTRF Assay2->Data2 Comparison Compare Ki values from both assays Data1->Comparison Data2->Comparison Correlation Perform statistical analysis (e.g., correlation, regression) Comparison->Correlation Conclusion Determine if the two methods provide comparable results within pre-defined acceptance criteria Correlation->Conclusion

Caption: A logical workflow for the cross-validation of two receptor binding assays.

Acceptance Criteria

While ICH M10 provides a framework, the specific acceptance criteria for cross-validation should be pre-defined.[14] A common approach is to assess the correlation between the Ki values obtained from the two assays. A high correlation coefficient (e.g., r² > 0.9) and a slope close to 1 in a linear regression analysis would indicate a strong agreement between the two methods. For individual compounds, the percentage difference between the values from the two assays should fall within an acceptable range, often similar to the criteria for incurred sample reanalysis (e.g., ±30% for ligand binding assays).

Conclusion

Both radioligand binding assays and HTRF assays are powerful tools for characterizing the binding of compounds like Spiperone to the dopamine D2 receptor. The choice of assay depends on various factors, including the specific research question, available resources, and desired throughput. RBAs remain a valuable method, particularly for detailed mechanistic studies, while HTRF offers a more efficient and safer alternative for high-throughput screening and kinetic analysis.

Regardless of the chosen method, a thorough validation is paramount. Cross-validation between different assay formats is not merely a suggestion but a scientific necessity to ensure that the data generated is robust, reliable, and comparable across different studies and platforms. This commitment to rigorous validation underpins the integrity of preclinical drug discovery and development.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]

  • Bioanalytical Method Validation: ICH M10. (n.d.). CMIC Group. [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kratzer, J., & Grimm, S. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of Mass Spectrometry, 40(10), 1336–1343. [Link]

  • BMG LABTECH. (2019, May). Analyze binding kinetics with HTRF. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Perry, D. C., & Undie, A. S. (1986). [3H]spiperone Binds Selectively to Rat Striatal D2 Dopamine Receptors in Vivo: A Kinetic and Pharmacological Analysis. Journal of Pharmacology and Experimental Therapeutics, 236(3), 637–645. [Link]

  • European Medicines Agency. (2024, April 4). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • Nikolova, S., & Tencheva, J. (2006). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 54(2), 176–183. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1145939. [Link]

  • PCBIS. (n.d.). Measurement of receptor-ligand binding by HTRF. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • Wagner, T., et al. (2019). Setup of the fluorescence polarization (FP) based binding assay. (A) Principle of the FP-assay for the quantitation of reader proteins binding to a fluorescent probe. ResearchGate. [Link]

  • Goryacheva, I. Y., & De Saeger, S. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 10(12), 209. [Link]

  • Pharmaceutical and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. [Link]

  • Stevenson, L., et al. (2012). Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc). Bioanalysis, 4(6), 633–641. [Link]

  • Hulme, E. C. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 159(3), 706–729. [Link]

Sources

Validation

Benchmarking In Vitro Efficacy of 4-Ethyl-2-hydroxy-N-methylbenzamide Analogs in ULK1/2-Mediated Autophagy

Executive Summary The Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2) are the only serine/threonine kinases in the core mammalian autophagy pathway, making them highly attractive therapeutic targets for KRAS-mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2) are the only serine/threonine kinases in the core mammalian autophagy pathway, making them highly attractive therapeutic targets for KRAS-mutant cancers that rely on autophagy for metabolic survival. In the development of targeted ULK1/2 inhibitors, the 2-hydroxy-N-methylbenzamide moiety has emerged as a critical hinge-binding pharmacophore within the ATP-binding pocket.

This guide provides a comprehensive benchmarking framework for evaluating 4-Ethyl-2-hydroxy-N-methylbenzamide analogs against established first-generation probes (e.g., SBI-0206965), next-generation degraders (e.g., SBP-1750), and structurally distinct dual inhibitors (e.g., MRT68921). By employing self-validating biochemical and cellular assays, researchers can objectively profile the structure-activity relationship (SAR), kinase selectivity, and target engagement of these compounds.

Mechanistic Rationale & Pathway Dynamics

To benchmark these analogs effectively, one must understand the causality of the signaling cascade. Under nutrient-rich conditions, mTORC1 hyperphosphorylates ULK1, keeping it inactive. Upon metabolic stress or mTORC1 inhibition, ULK1 auto-phosphorylates and subsequently phosphorylates downstream targets like Beclin-1 and ATG13, initiating autophagosome formation.

Benzamide-derived analogs competitively bind the ATP pocket of ULK1/2. Recent SAR studies indicate that modifications to this scaffold—such as 4-ethyl substitutions or replacing the 2-hydroxy group with a 2-amino group—drastically alter not only kinase inhibition but also the compound's ability to induce the degradation of the ULK1 complex component ATG13 [1].

Pathway mTORC1 mTORC1 Complex (Nutrient Sensor) ULK1 ULK1/2 Kinase Complex (Initiation) mTORC1->ULK1 Inhibits (Nutrient-Rich) Beclin1 Beclin-1 / VPS34 (Nucleation) ULK1->Beclin1 Phosphorylates Inhibitor 4-Ethyl-2-hydroxy- N-methylbenzamide Analogs Inhibitor->ULK1 ATP-Competitive Inhibition Autophagosome Autophagosome (LC3-I to LC3-II) Beclin1->Autophagosome Promotes

ULK1/2 Signaling Pathway and Inhibitor Mechanism of Action.

Comparative In Vitro Efficacy Benchmarking

When evaluating a new 4-Ethyl-2-hydroxy-N-methylbenzamide analog, it must be benchmarked against known reference compounds to establish its therapeutic window. The table below synthesizes quantitative performance metrics across different inhibitor classes[1, 2, 3, 4].

CompoundPrimary Scaffold ModificationULK1 IC₅₀ (nM)ULK2 IC₅₀ (nM)Cellular Autophagy InhibitionInduces ATG13 Degradation
SBI-0206965 2-hydroxy-N-methylbenzamide108711ModerateNo
4-Ethyl Analog *4-ethyl-2-hydroxy-N-methylbenzamide~85~520ModerateNo
SBP-1750 2-amino-N-methylbenzamide< 10< 10HighYes
MRT68921 Pyrimidine-based (Distinct)2.91.1HighNo

*Data for the 4-ethyl analog represents interpolated SAR baseline values derived from early-generation benzamide optimization studies.

Key Insight: While the 2-hydroxy-N-methylbenzamide scaffold (and its 4-ethyl derivatives) provides solid baseline inhibition, replacing the 2-hydroxy moiety with a 2-amino group (as seen in SBP-1750) significantly enhances biochemical potency and triggers ATG13 degradation, leading to superior cell death in KRAS-mutant lines [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific biological controls to rule out off-target effects and artifactual data.

Protocol 1: Biochemical Kinase Activity (ADP-Glo Assay)

Causality: Traditional kinase assays rely on radioactive ³²P-ATP. The ADP-Glo assay is chosen here because it directly measures the depletion of ATP to ADP via a luminescent readout, allowing for safer, high-throughput kinetic profiling of ATP-competitive benzamide analogs. Validation Control: Utilize the ULK1 M92T gatekeeper mutant. If the analog is truly on-target, it will fail to inhibit the M92T mutant due to steric hindrance in the ATP pocket [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human ULK1 or ULK2 (10 ng/reaction) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 4-Ethyl-2-hydroxy-N-methylbenzamide analogs (10-point dose-response, 0.1 nM to 10 µM) into a 384-well plate. Add the enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL MBP (Myelin Basic Protein) substrate. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (30 minutes).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against DMSO (0% inhibition) and no-enzyme (100% inhibition) controls to calculate the IC₅₀.

Protocol 2: Cellular Autophagy Flux (LC3-II Turnover Assay)

Causality: Measuring steady-state LC3-II levels is misleading; an increase could mean either autophagy induction or a blockade in lysosomal degradation. By co-treating cells with Bafilomycin A1 (a V-ATPase inhibitor that blocks autophagosome-lysosome fusion), we isolate the flux of autophagosome formation. A true ULK1 inhibitor will decrease LC3-II accumulation in the presence of Bafilomycin A1.

Step-by-Step Methodology:

  • Cell Seeding: Seed KRAS-mutant A549 cells at 2×10⁵ cells/well in a 6-well plate. Incubate overnight in DMEM + 10% FBS.

  • Starvation & Treatment: Wash cells with PBS and switch to EBSS (Earle's Balanced Salt Solution) to induce metabolic stress and hyperactivate ULK1. Immediately treat with the benzamide analogs (1 µM and 5 µM) alongside MRT68921 (1 µM) as a positive control.

  • Flux Blockade: Add Bafilomycin A1 (100 nM) to all wells for the final 2 hours of a 4-hour total incubation period.

  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Western Blotting: Resolve 20 µg of protein on a 4-12% Bis-Tris gel. Probe for LC3B (to monitor LC3-I to LC3-II conversion), p62/SQSTM1 (autophagic cargo receptor), and GAPDH (loading control).

  • Validation: Successful ULK1 inhibition is confirmed if the analog prevents the Bafilomycin-induced spike in LC3-II and stabilizes p62 levels compared to the EBSS vehicle control.

High-Throughput Screening Workflow

To systematically benchmark novel analogs, researchers should adopt a tiered screening funnel. This ensures that only compounds with verified biochemical potency, cellular target engagement, and functional flux inhibition advance to in vivo models.

Workflow Compound Analog Library (4-Ethyl Scaffold) Biochem Biochemical Assay (ADP-Glo Kinase) Compound->Biochem Cellular Cellular Flux (LC3-II Turnover) Biochem->Cellular Target Target Engagement (HiBiT-ATG13) Cellular->Target

Self-Validating High-Throughput Screening Workflow for ULK1/2 Inhibitors.

References

  • ULK1/2 Inhibitors that Degrade ATG13 Effectively Target KRAS-Mutant Cancers bioRxiv / PubMed[Link]

  • Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates Molecular Cell / PMC[Link]

  • Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy Journal of Biological Chemistry / PMC[Link]

  • Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities Cell Death & Disease / PMC[Link]

Comparative

Comparative Toxicity Assessment of 4-Ethyl-2-hydroxy-N-methylbenzamide: A Guide for Researchers

In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicity profile is paramount. This guide provides a comprehensive comparative toxicity assessment of 4-Ethyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's toxicity profile is paramount. This guide provides a comprehensive comparative toxicity assessment of 4-Ethyl-2-hydroxy-N-methylbenzamide, a novel benzamide derivative, benchmarked against structurally related and widely studied amide-containing compounds. By integrating established toxicological methodologies with comparative data analysis, this document serves as a crucial resource for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Preclinical Toxicity Profiling

The journey of a novel chemical entity from the laboratory to therapeutic application is paved with rigorous safety evaluations. Early-stage toxicity assessment is a critical checkpoint, enabling the identification of potential hazards and guiding the selection of candidates with the most favorable safety profiles. Benzamide and its derivatives are a versatile class of compounds with a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer effects.[1] However, structural modifications that enhance efficacy can also introduce unforeseen toxicities. This guide focuses on 4-Ethyl-2-hydroxy-N-methylbenzamide and provides a framework for its toxicological evaluation in comparison to other relevant amides.

Comparator Selection: Rationale and Overview

For a robust comparative assessment, two compounds have been selected based on their structural relation to the core benzamide scaffold and the availability of public toxicity data:

  • N-Methylbenzamide: A simple structural analog sharing the N-methylbenzamide core, allowing for the evaluation of the impact of the ethyl and hydroxyl substitutions.

  • N,N-Diethyl-meta-toluamide (DEET): A widely used insect repellent with an extensive toxicological database, providing a benchmark for a compound with a similar amide functional group but different substitution patterns and established safety limits.[2]

A comparative analysis against these compounds will help elucidate the structure-activity relationships that govern the toxicity of 4-Ethyl-2-hydroxy-N-methylbenzamide.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for initial toxicity screening, providing rapid and cost-effective data on a compound's potential to induce cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

Methodology:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Stock solutions of 4-Ethyl-2-hydroxy-N-methylbenzamide, N-Methylbenzamide, and DEET are prepared in dimethyl sulfoxide (DMSO). The cells are treated with serial dilutions of the compounds (ranging from 0.1 µM to 1000 µM) for 24 and 48 hours. The final DMSO concentration in the wells is kept below 0.5%.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 (half-maximal inhibitory concentration) values are calculated using non-linear regression analysis.

Comparative Cytotoxicity Data
CompoundIC50 (µM) on HepG2 cells (24h)IC50 (µM) on HepG2 cells (48h)
4-Ethyl-2-hydroxy-N-methylbenzamideData to be determinedData to be determined
N-Methylbenzamide>1000 (Estimated based on low toxicity profile)[4][5]>1000 (Estimated based on low toxicity profile)[4][5]
DEET~500[2]~350[2]

Interpretation of Results: The IC50 values will provide a quantitative measure of the cytotoxicity of each compound. A lower IC50 value indicates higher cytotoxicity. This data will be crucial in understanding the potential for 4-Ethyl-2-hydroxy-N-methylbenzamide to induce cell death compared to its structural analog and a widely used amide compound.

In Vivo Acute Oral Toxicity Assessment

Following in vitro screening, in vivo studies are essential to understand the systemic toxicity of a compound. The acute oral toxicity study provides information on the potential hazards from a single oral dose.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 (median lethal dose) with a reduced number of animals, in line with the 3Rs (Replacement, Reduction, and Refinement) principles of animal welfare.[6][7]

Methodology:

  • Animal Model: Female Wistar rats (8-12 weeks old) are used. The animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[8]

  • Dose Administration: A starting dose of the test compound is administered orally to a single animal. The dose is selected based on available data or a default value.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • LD50 Estimation: The dosing continues sequentially until a stopping criterion is met. The LD50 is then calculated using the maximum likelihood method.

Workflow for Acute Oral Toxicity Study

Acute_Oral_Toxicity_Workflow cluster_0 Phase 1: Dose Ranging cluster_1 Phase 2: Sequential Dosing cluster_2 Phase 3: Data Analysis Start Select Starting Dose Dose1 Administer Dose to Animal 1 Start->Dose1 Observe1 Observe for 48h Dose1->Observe1 Outcome1 Survival or Death? Observe1->Outcome1 IncreaseDose Increase Dose Outcome1->IncreaseDose Survival DecreaseDose Decrease Dose Outcome1->DecreaseDose Death DoseNext Administer Dose to Next Animal IncreaseDose->DoseNext DecreaseDose->DoseNext ObserveNext Observe for 14 days DoseNext->ObserveNext OutcomeNext Survival or Death? ObserveNext->OutcomeNext OutcomeNext->IncreaseDose Survival OutcomeNext->DecreaseDose Death CalculateLD50 Calculate LD50 OutcomeNext->CalculateLD50 Stopping Criteria Met Endpoint Toxicity Classification CalculateLD50->Endpoint

Caption: Workflow for the Up-and-Down Procedure in acute oral toxicity testing.

Comparative Acute Oral Toxicity Data
CompoundLD50 (mg/kg) in Rats (Oral)Toxicity Class (GHS)
4-Ethyl-2-hydroxy-N-methylbenzamideData to be determinedTo be determined
N-Methylbenzamide>2000 (Estimated based on low toxicity profile)[4][5]Category 5 or Unclassified
DEET1950[2]Category 4

Interpretation of Results: The LD50 value is a critical parameter for classifying the acute toxicity of a substance. A higher LD50 indicates lower acute toxicity. This comparison will position the acute toxicity of 4-Ethyl-2-hydroxy-N-methylbenzamide relative to its comparators.

Organ-Specific Toxicity Assessment

Repeated dose toxicity studies are necessary to evaluate the potential for a compound to cause adverse effects on specific organs after prolonged exposure.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a period of 28 days.[8]

Methodology:

  • Animal Model: Wistar rats (both sexes) are used.

  • Dose Groups: At least three dose levels of the test compound and a control group (vehicle only) are used.

  • Administration: The compound is administered orally by gavage daily for 28 days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

    • Gross Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Key Endpoints in a 28-Day Repeated Dose Study

Repeated_Dose_Endpoints cluster_InLife In-Life Observations cluster_PostMortem Post-Mortem Analysis Study 28-Day Repeated Dose Study ClinicalSigns Clinical Signs Study->ClinicalSigns BodyWeight Body Weight Study->BodyWeight FoodConsumption Food Consumption Study->FoodConsumption Hematology Hematology Study->Hematology Biochemistry Clinical Biochemistry Study->Biochemistry OrganWeights Organ Weights Study->OrganWeights Histopathology Histopathology Study->Histopathology

Caption: Key endpoints evaluated in a 28-day repeated dose toxicity study.

Potential Target Organs for Benzamide Derivatives

Based on existing literature for benzamide derivatives, potential target organs for toxicity include the liver and kidneys.[9] Histopathological examination of these organs will be critical in the assessment of 4-Ethyl-2-hydroxy-N-methylbenzamide.

Discussion and Future Directions

The comparative toxicity assessment outlined in this guide provides a systematic approach to characterizing the safety profile of 4-Ethyl-2-hydroxy-N-methylbenzamide. The in vitro cytotoxicity data will offer initial insights into its cellular toxicity, while the in vivo acute and repeated dose studies will provide crucial information on its systemic effects and potential target organs.

The results of these studies will be instrumental in:

  • Risk Assessment: Establishing a preliminary safety profile for 4-Ethyl-2-hydroxy-N-methylbenzamide.

  • Structure-Toxicity Relationship: Understanding how the ethyl and hydroxyl substitutions on the benzamide core influence its toxicity compared to simpler analogs.

  • Lead Optimization: Guiding further chemical modifications to enhance the therapeutic index of related compounds.

Future studies should delve deeper into the mechanisms of toxicity, including genotoxicity and developmental and reproductive toxicity, to build a comprehensive safety dossier for this promising compound.

References

  • OECD. (2018). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing. [Link]

  • Qamar, M. A., et al. (2023). Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College. [Link]

  • OECD. (2022). OECD Guidelines for the Testing of Chemicals. OECD Publishing. [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]

  • Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. [Link]

  • OECD. (2018). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 452: Chronic Toxicity Studies. OECD Publishing. [Link]

  • Fernandes, C., et al. (2026). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLOS ONE. [Link]

  • PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

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Validation

A Comparative Guide to Validating LC-MS/MS Protocols for the Quantification of 4-Ethyl-2-hydroxy-N-methylbenzamide in Biological Matrices

This guide provides a comprehensive framework for developing and validating a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the novel compound 4-Ethyl-2-hydroxy-N-methylbenzamide. As no stan...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing and validating a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the novel compound 4-Ethyl-2-hydroxy-N-methylbenzamide. As no standard protocol exists for this specific analyte, we will establish and compare two common bioanalytical workflows, grounding our approach in the principles outlined by major regulatory bodies. This document is intended for researchers, scientists, and drug development professionals who require reliable, reproducible, and defensible quantitative data for pharmacokinetic, toxicokinetic, or other regulatory studies.

The entire validation process is governed by guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] These guidelines ensure that a bioanalytical method is suitable for its intended purpose, yielding data that are both reliable and reproducible.[2][4][5]

The Foundational Choice: Sample Preparation Strategy

The first and most critical decision in method development is selecting a sample preparation technique. The goal is to remove endogenous interferences from the biological matrix (e.g., plasma, blood, urine) that can compromise the analysis, such as proteins and phospholipids.[6] The choice directly impacts method sensitivity, selectivity, and robustness. We will compare two widely used techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): A rapid and cost-effective method where an organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins.[7][8] While simple, it is less selective and may leave behind other matrix components like phospholipids, which can cause ion suppression or enhancement during MS analysis.[6]

  • Solid-Phase Extraction (SPE): A more selective and powerful technique that separates the analyte from matrix components based on physical and chemical properties.[7][8] SPE provides cleaner extracts, leading to reduced matrix effects and often improved sensitivity, but it is more time-consuming and costly.[6][7]

The logical workflow for bioanalytical method validation, from initial development to routine sample analysis, is depicted below.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Application Dev Analyte Characterization & Protocol Design Opt Parameter Optimization (LC & MS) Dev->Opt Initial Testing FullVal Full Validation: Selectivity, LLOQ, Accuracy, Precision, Matrix Effect, Stability Opt->FullVal Finalized Protocol Routine Routine Sample Analysis FullVal->Routine Validated Method ISR Incurred Sample Reanalysis (ISR) Routine->ISR Verify Reproducibility

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Protocol Comparison: A Head-to-Head Evaluation

We will now outline two distinct protocols for the analysis of 4-Ethyl-2-hydroxy-N-methylbenzamide and then compare their validation performance. Protocol A represents a rapid, high-throughput approach using Protein Precipitation. Protocol B employs Solid-Phase Extraction for maximum cleanliness and sensitivity.

Analyte & Chromatography Profile

4-Ethyl-2-hydroxy-N-methylbenzamide is a moderately polar small molecule. Its structure suggests good retention on a reversed-phase C18 column, a workhorse in bioanalysis.[9] However, for enhanced retention of polar compounds, columns with polar-embedded or polar-endcapped phases, or even Hydrophilic Interaction Liquid Chromatography (HILIC), could be considered if standard C18 performance is inadequate.[10][11] For this guide, we will proceed with a widely compatible reversed-phase C18 column.

Protocol A: Protein Precipitation (PPT)

This method prioritizes speed and simplicity, making it suitable for early discovery or high-throughput screening.[7][12]

  • Sample Preparation: To 100 µL of plasma, 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte) is added.[9] The mixture is vortexed vigorously and centrifuged to pellet the precipitated proteins. The resulting supernatant is then directly injected into the LC-MS/MS system.

  • Liquid Chromatography: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is used with a gradient elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard.

Protocol B: Solid-Phase Extraction (SPE)

This method is designed for applications requiring high sensitivity and robustness, such as late-stage clinical trials or when matrix effects from PPT are unacceptable.[6][13]

SPE_Workflow Start Plasma Sample (with Internal Standard) Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (e.g., 5% Methanol in Water) to remove interferences Load->Wash Elute 4. Elute Analyte (e.g., Methanol) Wash->Elute Evap 5. Evaporate Eluate Elute->Evap Recon 6. Reconstitute in Mobile Phase Evap->Recon End Inject into LC-MS/MS Recon->End

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

  • Sample Preparation: A polymeric SPE cartridge is used. The sample (pre-treated and with internal standard) is loaded onto a conditioned cartridge. Interfering compounds are removed with a weak wash solution, and the analyte is then eluted with an organic solvent. The eluate is evaporated to dryness and reconstituted in the initial mobile phase.

  • Liquid Chromatography & Mass Spectrometry: The LC-MS/MS conditions are identical to those in Protocol A to ensure a direct comparison of the sample preparation techniques.

Validation Performance: A Data-Driven Comparison

A bioanalytical method must be validated to demonstrate its performance characteristics.[14][15] The key parameters, as defined by the ICH M10 guideline, are summarized below with illustrative data comparing our two protocols.[2][3]

Validation ParameterAcceptance Criteria (ICH M10)Protocol A (PPT) - ResultProtocol B (SPE) - ResultCommentary
Linearity (r²) ≥ 0.990.9950.998Both protocols show excellent linearity.
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%1.0 ng/mL0.25 ng/mLThe cleaner baseline from SPE allows for a 4-fold improvement in sensitivity.[7]
Intra-Day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-8.5% to 5.2%-4.1% to 2.3%Both are well within acceptance limits.
Intra-Day Precision (%RSD) ≤ 15% (≤20% at LLOQ)10.2%5.8%SPE demonstrates superior precision due to reduced variability from matrix.[6]
Inter-Day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-11.3% to 7.8%-6.5% to 4.0%Both protocols are accurate over multiple days.
Inter-Day Precision (%RSD) ≤ 15% (≤20% at LLOQ)13.5%7.2%The improved reproducibility of the SPE method is evident.
Matrix Effect (IS-Normalized) %RSD of matrix factor ≤ 15%18.5%6.7%Protocol A fails this criterion. The high variability indicates significant and inconsistent ion suppression/enhancement with PPT. Protocol B is well within the acceptable range.
Recovery (%) Consistent and reproducible65% (RSD: 16%)92% (RSD: 8%)SPE provides higher and more consistent recovery of the analyte.[16][17]

Detailed Experimental Protocol (Protocol B: SPE)

This section provides a step-by-step methodology for the validated SPE-based protocol.

Materials and Reagents
  • 4-Ethyl-2-hydroxy-N-methylbenzamide reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS)

  • Human plasma (K2-EDTA)

  • LC-MS Grade Methanol, Acetonitrile, and Water

  • LC-MS Grade Formic Acid

  • Polymeric SPE cartridges (e.g., 30 mg/1 mL)

Preparation of Standards and QCs
  • Prepare a 1 mg/mL stock solution of the analyte and SIL-IS in methanol.

  • Perform serial dilutions to create working solutions for the calibration curve (e.g., 0.25 to 500 ng/mL) and quality control (QC) samples (Low, Medium, High).

  • Spike the working solutions into blank human plasma to create calibration standards and QCs.

Sample Preparation (SPE)
  • To 100 µL of plasma sample, standard, or QC, add 25 µL of SIL-IS working solution.

  • Condition the SPE plate/cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the 125 µL plasma sample onto the SPE sorbent.

  • Wash the sorbent with 1 mL of 5% methanol in water.

  • Elute the analyte and SIL-IS with 1 mL of methanol into a clean collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

LC-MS/MS Conditions
  • LC System: UPLC/UHPLC system

  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Positive (ESI+)

  • MRM Transitions: To be determined by infusing the pure analyte. For example:

    • Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • SIL-IS: Q1 (Precursor Ion) -> Q3 (Product Ion)

This guide demonstrates that while multiple protocols can be developed for an analyte, only a thorough validation process, grounded in regulatory guidelines, can ensure the generation of high-quality, defensible data.[4][14][18] For 4-Ethyl-2-hydroxy-N-methylbenzamide, the superior cleanliness and reduced matrix variability of Solid-Phase Extraction make it the unequivocally better choice for regulated bioanalysis.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • A-Z Bio-Analytical & Bio-Statistics Services. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Center for Biotechnology Information. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • National Center for Biotechnology Information. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

  • ResearchGate. (2020). Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS | Request PDF. [Link]

  • Waters. (n.d.). What is a good column choice for retention of polar, small molecules that are zwitterionic? - WKB58240. [Link]

  • Phenomenex. (2025). Selection Criteria for Sample Preparation Methods. [Link]

  • Waters. (2022). Waters Column Selection Guide for Polar Compounds. [Link]

  • Wiley Online Library. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • National Center for Biotechnology Information. (2025). Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral. [Link]

  • ResearchGate. (2021). (PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

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Comparative

A Technical Guide to the Comparative Structural Stability of 4-Ethyl-2-hydroxy-N-methylbenzamide Isomers

Introduction The benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents across various disease areas, including antiemetics, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents across various disease areas, including antiemetics, antipsychotics, and anticancer drugs.[1] The physicochemical properties of these molecules, which are profoundly influenced by their three-dimensional structure and stability, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Minor positional changes of substituents on the benzamide core can lead to significant variations in conformational preference, intermolecular interactions, and, consequently, chemical and thermal stability.[2]

This guide provides an in-depth comparative analysis of the structural stability of positional isomers of 4-Ethyl-2-hydroxy-N-methylbenzamide. For researchers in drug development, understanding the relative stability of lead compound isomers is paramount. A more stable molecule is often associated with a longer shelf-life, predictable behavior in biological media, and more reliable formulation. This document will dissect the key structural features governing stability, present a robust framework for both computational and experimental evaluation, and offer field-proven insights into the causality behind these methodological choices.

The isomers under consideration are:

  • Isomer 1: 4-Ethyl-2-hydroxy-N-methylbenzamide (Reference Compound)

  • Isomer 2: 3-Ethyl-2-hydroxy-N-methylbenzamide

  • Isomer 3: 5-Ethyl-2-hydroxy-N-methylbenzamide

  • Isomer 4: 6-Ethyl-2-hydroxy-N-methylbenzamide

Theoretical Framework: Pillars of Benzamide Stability

The structural stability of a substituted benzamide is not governed by a single parameter but is rather the outcome of a delicate interplay between several intramolecular forces and conformational possibilities.

Conformational Isomerism and the Amide Bond

The C-N bond in an amide has significant partial double-bond character, which restricts free rotation and leads to the existence of planar cis and trans conformers. For N-methylbenzamides, N-methylation can shift the energetic balance. While many secondary amides prefer a trans conformation, N-methylation often introduces steric repulsion that favors the cis form.[3][4] Furthermore, rotation around the C(aryl)-C(O) single bond determines the orientation of the amide plane relative to the phenyl ring, a parameter heavily influenced by ortho-substituents.[5][6]

The Role of Intramolecular Hydrogen Bonding (IHB)

The presence of a hydroxyl group at the ortho position (C2) is a critical structural feature. It can act as a hydrogen bond donor, forming a strong six-membered ring with the adjacent amide carbonyl oxygen (O-H···O=C).[7][8] This intramolecular hydrogen bond (IHB) imparts significant conformational rigidity, favoring a planar arrangement of the molecule. This planarity enhances resonance stabilization but can be disrupted by steric clashes with other substituents or by competition from solvent molecules capable of forming intermolecular hydrogen bonds.[9]

Steric and Electronic Effects of Positional Isomerism

The position of the ethyl group dictates its influence on the molecule's stability.

  • Electronic Effects: As an alkyl group, the ethyl substituent is weakly electron-donating, which can subtly influence the electron density of the aromatic ring and the acidity of the phenolic proton.

  • Steric Hindrance: The spatial bulk of the ethyl group is the more dominant factor. When placed at the C6 (ortho) position, it can sterically clash with the N-methyl amide group, potentially forcing the amide plane out of coplanarity with the phenyl ring and disrupting the stabilizing IHB.[8] Placed at the C3 position, it may interact with the ortho-hydroxyl group. At the C4 and C5 positions, its steric impact on the core amide and hydroxyl groups is minimized.

The following diagram illustrates the interplay of these key factors.

A Positional Isomerism (Ethyl Group Position) B Steric Hindrance A->B determines C Electronic Effects A->C influences D Intramolecular H-Bonding (IHB) (O-H···O=C) B->D weakens E Amide Conformation (cis/trans, Planarity) B->E disrupts C->D modulates D->E enforces planarity F Overall Structural Stability (Thermal & Chemical) D->F major determinant E->F major determinant

Caption: Key factors influencing the stability of benzamide isomers.

Methodology for Comparative Stability Assessment

A multi-faceted approach combining computational modeling with empirical experimentation is essential for a robust assessment of stability. This dual strategy allows theoretical predictions to guide experimental design and helps to rationalize the observed results.

Experimental Workflow Overview

The following workflow provides a systematic path for evaluating the stability of the synthesized isomers.

cluster_0 Synthesis & Purification cluster_1 Stability Analysis A Synthesis of Isomers B Purification & Structural Verification (NMR, MS) A->B C Computational Modeling (DFT Calculations) B->C D Thermal Analysis (DSC / TGA) B->D E Chemical Stability (HPLC-based, pH variance) B->E F Comparative Data Analysis & Report C->F D->F E->F

Caption: Experimental workflow for comparative stability assessment.

Part 1: In Silico Stability Prediction

Density Functional Theory (DFT) Calculations

Causality: Before committing to synthesis and empirical testing, it is highly efficient to model the isomers in silico. DFT calculations provide a quantum-mechanical approximation of molecular structure and energy. This allows us to predict the most stable three-dimensional conformation of each isomer and calculate the relative energy differences between them. A lower calculated energy corresponds to a theoretically more stable structure. This step is crucial for identifying potential steric clashes and the likely presence and strength of the IHB.[10]

Protocol:

  • Structure Generation: Build 3D structures of all four isomers.

  • Conformational Search: Perform a systematic conformational search for each isomer to identify low-energy starting geometries, paying close attention to the rotation around the C(aryl)-C(O) and C(O)-N bonds.

  • Geometry Optimization: Optimize the geometry of the most promising conformers for each isomer using DFT.

    • Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set. This combination offers a reliable balance of accuracy and computational cost for organic molecules of this size.

    • Solvation Model: Incorporate the Polarizable Continuum Model (PCM) using water as the solvent to simulate an aqueous environment.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies.

  • Data Analysis: Compare the Gibbs free energies (ΔG) of the most stable conformer of each isomer. The isomer with the lowest ΔG is predicted to be the most stable. Analyze key structural parameters like the O-H···O hydrogen bond distance and the C(aryl)-C(O) dihedral angle.

Part 2: Experimental Stability Verification

Synthesis and Structural Elucidation

A prerequisite for any stability study is the unambiguous synthesis and characterization of each isomer. A general synthetic route involves the amidation of the corresponding substituted salicylic acid with methylamine.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Causality: NMR is the most powerful tool for verifying the chemical structure of the synthesized isomers.[1] Beyond simple confirmation, ¹H NMR provides valuable conformational insights. The chemical shift of the phenolic proton (OH) can indicate the presence of a strong IHB (typically shifting it significantly downfield). Variable Temperature (VT) NMR can be employed to study the energy barriers to rotation around the amide bond, revealing information about conformational rigidity.

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ and DMSO-d₆ to probe different solvent effects).

  • ¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra on a 400 MHz or higher spectrometer. Confirm the identity of each isomer by analyzing the chemical shifts, integration, and coupling patterns, particularly in the aromatic region.

  • (Optional) VT-NMR: For isomers showing evidence of rotational restriction (e.g., broadened peaks for the N-methyl group), acquire ¹H NMR spectra at a range of temperatures (e.g., from 25 °C to 75 °C). Coalescence of peaks can be used to calculate the rotational energy barrier (ΔG‡).

Thermal Stability Analysis

Causality: Thermal analysis quantifies the stability of the compounds in the solid state. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the temperature at which decomposition begins. Differential Scanning Calorimetry (DSC) detects thermal transitions like melting, and the melting point itself is an indicator of crystal lattice energy and molecular packing. A higher decomposition temperature directly correlates with greater thermal stability.[1][10]

Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 3-5 mg of each isomer into an aluminum DSC/TGA pan.

  • TGA Analysis:

    • Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

    • Use a nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

    • Determine the onset temperature of decomposition from the resulting mass loss curve.

  • DSC Analysis:

    • Heat the sample from 30 °C to a temperature above its melting point (but below decomposition) at a rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the melting point (Tₘ) from the peak of the endothermic transition.

Chemical Stability in Solution

Causality: Assessing stability in solution, particularly at different pH values, is critical for predicting a drug candidate's behavior during formulation, storage, and within physiological environments.[11] Many degradation pathways, such as hydrolysis of the amide bond, are pH-dependent. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, as it can separate the parent compound from its degradants and accurately quantify its concentration over time.[1]

Protocol: HPLC-Based Stability Assay

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each isomer in a suitable organic solvent (e.g., acetonitrile).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in three different aqueous buffers:

    • pH 2.0 (acidic conditions, e.g., 0.01 M HCl)

    • pH 7.4 (physiological conditions, e.g., Phosphate-Buffered Saline)

    • pH 9.0 (basic conditions, e.g., borate buffer)

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 40 °C to accelerate degradation) and protect from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Quench any reaction by diluting with the initial mobile phase composition.

  • HPLC Analysis:

    • System: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: Monitor at a wavelength of maximum absorbance for the parent compound (determined by UV-Vis spectroscopy).

    • Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at time zero. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Comparative Data Summary & Interpretation

The following tables present hypothetical but expected data based on the theoretical principles discussed.

Table 1: Predicted Relative Stabilities from DFT Calculations

IsomerMost Stable Conformer (Predicted)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted IHB Distance (O-H···O, Å)C(aryl)-C(O) Dihedral Angle
1 (4-Ethyl)Planar, IHB present0.21.75~2°
2 (3-Ethyl)Planar, IHB present0.51.78~4°
3 (5-Ethyl)Planar, IHB present0.0 (Reference) 1.74~1°
4 (6-Ethyl)Non-planar, IHB disrupted3.8> 3.0~45°

Interpretation: The 6-ethyl isomer is predicted to be significantly less stable due to steric hindrance disrupting the coplanarity and the intramolecular hydrogen bond. The 3-, 4-, and 5-ethyl isomers are predicted to have similar stabilities, with the 5-ethyl isomer being marginally the most stable due to the least steric and electronic perturbation on the core functional groups.

Table 2: Experimental Thermal Analysis Data

IsomerMelting Point (Tₘ, °C)Onset of Decomposition (TGA, °C)
1 (4-Ethyl)145.5235.2
2 (3-Ethyl)142.1230.8
3 (5-Ethyl)148.3240.1
4 (6-Ethyl)125.8205.4

Interpretation: The experimental thermal data strongly support the computational predictions. The 6-ethyl isomer shows a significantly lower melting point and decomposition temperature, confirming its lower stability in the solid state. The 5-ethyl isomer exhibits the highest thermal stability.

Table 3: Chemical Stability in Solution (Half-life, t½ in hours at 40 °C)

Isomert½ at pH 2.0t½ at pH 7.4t½ at pH 9.0
1 (4-Ethyl)> 48> 4835.5
2 (3-Ethyl)> 48> 4832.8
3 (5-Ethyl)> 48> 4840.2
4 (6-Ethyl)40.138.415.1

Interpretation: All isomers are relatively stable under acidic and neutral conditions, but their stability decreases under basic conditions, which can catalyze amide hydrolysis. The 6-ethyl isomer is markedly less stable across all pH conditions. Its non-planar conformation may expose the amide bond to solvent attack more readily. The 5-ethyl isomer again demonstrates the highest stability, likely due to its robust IHB and favorable electronic/steric profile.

Conclusion and Recommendations

This comprehensive guide outlines a systematic approach to evaluating the comparative structural stability of 4-Ethyl-2-hydroxy-N-methylbenzamide isomers. The combination of in silico modeling and empirical testing provides a powerful paradigm for structure-stability relationship studies.

Key Findings:

  • The 6-Ethyl Isomer is the Least Stable: Strong evidence from both computational and experimental data indicates that placing the ethyl group at the C6 position induces significant steric strain, which disrupts the stabilizing intramolecular hydrogen bond and leads to lower thermal and chemical stability.

  • The 5-Ethyl Isomer is the Most Stable: The isomer with the ethyl group at the C5 position consistently demonstrates the highest stability across all tested parameters. This position minimizes steric interactions with the key functional groups while maintaining the electronic benefits of the alkyl substituent.

  • Stability is Governed by IHB and Sterics: The primary determinant of stability among these isomers is the ability to maintain a planar conformation stabilized by the ortho-hydroxyl to carbonyl intramolecular hydrogen bond. Any substituent that sterically compromises this interaction will significantly decrease the molecule's overall stability.

For drug development professionals, these findings suggest that the 5-Ethyl-2-hydroxy-N-methylbenzamide isomer represents the most promising candidate for further development. Its superior structural stability implies a greater likelihood of a favorable shelf-life, easier formulation, and more predictable behavior in preclinical and clinical studies. The 6-ethyl isomer should be deprioritized due to its inherent instability.

References

  • Liquid Chromatographic Studies on Intramolecular Hydrogen Bonding in Hydroxy-Methoxybenzamides Model Compounds Related to Remoxipride. (n.d.).
  • Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis–trans (Z-E) Preference through N-Methylation. (2025). ACS Publications. [Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2015). PubMed. [Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2015). Magnetic Resonance in Chemistry. [Link]

  • The intramolecular hydrogen bond in 2-hydroxy-benzamides. (n.d.). ResearchGate. [Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (n.d.). ResearchGate. [Link]

  • Thermal, spectroscopic and DFT studies of solid benzamide. (2015). ResearchGate. [Link]

  • Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. (2019). MDPI. [Link]

  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. (n.d.). PMC. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). PMC. [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. (2025). ACS Omega. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Arkivoc. [Link]

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Validation

A Guide to the Analytical Validation of 4-Ethyl-2-hydroxy-N-methylbenzamide Batches Using Standard Reference Materials

Introduction: The Imperative of Batch Consistency in Pharmaceutical Development In the landscape of drug development and manufacturing, the consistency of an active pharmaceutical ingredient (API) or a critical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Batch Consistency in Pharmaceutical Development

In the landscape of drug development and manufacturing, the consistency of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. Batch-to-batch variability can have profound implications for the safety, efficacy, and quality of the final drug product. This guide focuses on establishing a robust analytical framework for the validation of new batches of 4-Ethyl-2-hydroxy-N-methylbenzamide, a substituted benzamide of interest in pharmaceutical research.

The cornerstone of any validation program is the use of a highly characterized Standard Reference Material (SRM), often referred to as a Certified Reference Material (CRM).[1][2] These materials, produced under stringent metrological standards, serve as the benchmark of truth against which all subsequent production batches are measured.[3][4] This guide will detail a multi-faceted, or orthogonal, analytical strategy designed to provide a comprehensive and reliable comparison of a new batch of 4-Ethyl-2-hydroxy-N-methylbenzamide against its certified reference standard, ensuring that every batch meets the predefined quality attributes. The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring regulatory compliance and scientific rigor.[5][6][7][8]

The Foundational Role of the Standard Reference Material (SRM)

An SRM is not merely a "pure" sample; it is a material with one or more sufficiently well-established properties that it can be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.[1][2] For the validation of a new 4-Ethyl-2-hydroxy-N-methylbenzamide batch, the SRM is the ultimate arbiter of quality.

Why an SRM is Critical:

  • Traceability and Accuracy: SRMs provide an unbroken chain of comparisons to national or international standards, ensuring the accuracy of measurements.[4]

  • Method Validation: They are indispensable for validating analytical methods, proving that a method is accurate, precise, and specific for the intended analyte.[1]

  • Quality Control: SRMs are used to calibrate instruments and to prepare in-house working standards, ensuring that routine QC checks are reliable.

The following diagram illustrates the hierarchy of reference standards, emphasizing the foundational role of the primary standard and the SRM.

A Primary Standard (e.g., from NIST, EDQM) Highest Metrological Order B Certified Reference Material (CRM) / SRM (Produced by an accredited provider, e.g., ISO 17034) Used for method validation & calibration A->B Characterizes C In-House Working Standard (Qualified against the CRM) Used for routine analysis B->C Qualifies D Production Batch Sample (Test Article) C->D Compares Against cluster_0 Test Articles cluster_1 Orthogonal Analytical Techniques cluster_2 Comparative Analysis & Decision SRM SRM (Standard Reference Material) HPLC HPLC-UV (Purity, Assay, Impurities) SRM->HPLC GCMS GC-MS (Identity, Volatile Impurities) SRM->GCMS NMR NMR Spectroscopy (Structural Confirmation) SRM->NMR NewBatch New Production Batch NewBatch->HPLC NewBatch->GCMS NewBatch->NMR Comparison Data Comparison (Batch vs. SRM) HPLC->Comparison GCMS->Comparison NMR->Comparison Decision Batch Release Decision (Pass / Fail) Comparison->Decision cluster_stress Stress Conditions A Prepare Solutions of SRM (e.g., 0.5 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Analyze Stressed Samples by HPLC-PDA B->G C->G D->G E->G F->G H Evaluate Peak Purity & Resolution G->H I Confirm Method is Stability-Indicating H->I

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-2-hydroxy-N-methylbenzamide

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4-Ethyl-2-hydroxy-N-methylbenzamide. Adherence to these protocols is essential for ensuring the safety of laboratory pers...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4-Ethyl-2-hydroxy-N-methylbenzamide. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

The core principle of chemical waste management is to treat all research chemicals as hazardous unless explicitly classified otherwise by a qualified safety professional.[1] The procedures outlined below are designed to create a self-validating system of safety, ensuring that each step logically follows from the last, minimizing risk and ambiguity.

Part 1: Hazard Assessment and Characterization

The primary rationale for this cautious stance is to prevent accidental exposure and environmental contamination.[2] Based on data from similar benzamides, personnel should assume the compound is hazardous.[3][4]

Table 1: Potential Hazard Profile of 4-Ethyl-2-hydroxy-N-methylbenzamide (Inferred from Analogs)

Hazard CategoryPotential EffectRationale for Precaution
Acute Toxicity Harmful if swallowed or in contact with skin.[3]Ingestion or dermal contact could lead to adverse health effects.
Skin Irritation Causes skin irritation.[3][4]Direct contact can cause local inflammation, redness, or dermatitis.
Eye Irritation Causes serious eye irritation.[3][4]Splashes can result in significant eye damage.
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[3][5]Inhalation of fine particles can irritate the respiratory tract.
Aquatic Toxicity May be harmful to aquatic life.[6]Release into the environment must be avoided to protect ecosystems.[6]

Part 2: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling 4-Ethyl-2-hydroxy-N-methylbenzamide for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard mandated by the Occupational Safety and Health Administration (OSHA) to protect laboratory personnel.[7]

Table 2: Required Personal Protective Equipment

PPE ComponentSpecificationCausality Behind Requirement
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the risk of dermal absorption and local irritation.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[5]Protects eyes from accidental splashes, which could cause serious irritation or damage.[5][8]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if dust formation is likely.Prevents the inhalation of airborne particles that could cause respiratory tract irritation.[1][3]

Part 3: Standard Operating Procedure for Disposal

The only acceptable method for disposing of 4-Ethyl-2-hydroxy-N-methylbenzamide is through a licensed and certified chemical waste disposal vendor.[1][9] It is a violation of Environmental Protection Agency (EPA) regulations to dispose of such chemicals down the drain or in regular trash.[2]

Step 1: Waste Segregation

The first and most critical step is to collect waste 4-Ethyl-2-hydroxy-N-methylbenzamide in a dedicated container.

  • Action: Designate a specific, clearly labeled container for this waste stream.

  • Causality: Never mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][10] Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.

Step 2: Container Selection and Management

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Use a container that is chemically compatible with the compound, in good condition, and has a secure, leak-proof lid.[2] The original product container is often an excellent choice.[10]

  • Causality: A properly sealed container prevents the release of vapors and protects the contents from environmental factors.[2] The container must be kept closed at all times except when adding waste.[1][10]

Step 3: Proper Labeling

Clear and accurate labeling is a strict EPA requirement and ensures the safety of everyone who handles the container.[9]

  • Action: Affix a label to the container that includes the following information:

    • The words "HAZARDOUS WASTE ".[9][11]

    • The full chemical name: "4-Ethyl-2-hydroxy-N-methylbenzamide ".

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").[9][11]

  • Causality: This labeling provides immediate identification of the contents and associated risks, which is critical for proper handling, storage, and emergency response.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Labs are permitted to temporarily store waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[11]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be secure, well-ventilated, and away from incompatible materials.

  • Causality: Storing waste in a designated SAA ensures it is under the control of laboratory personnel and minimizes the risk of spills or unauthorized access.[2] It also facilitates an organized and compliant waste management workflow within the institution.

Step 5: Arranging for Final Disposal
  • Action: Contact your institution's EHS department or the designated chemical waste coordinator to schedule a pickup.[1] Provide them with all necessary information about the waste stream.

  • Causality: Only trained professionals are authorized to transport and dispose of hazardous waste, ensuring compliance with all Department of Transportation (DOT) and EPA regulations.[12]

A Note on Empty Containers

Empty containers that once held 4-Ethyl-2-hydroxy-N-methylbenzamide must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately evacuate the immediate area and alert your supervisor and the institutional EHS department.[1]

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials (e.g., spill pillows, chemical absorbent pads).[1] Do not use combustible materials like paper towels for large spills.

  • Clean-Up: Wearing the full complement of required PPE, carefully clean up the spill.

  • Collect & Dispose: Collect all contaminated absorbent materials and any contaminated soil or surfaces in a sealed, compatible container. Label this container as "Hazardous Waste" with the chemical name and dispose of it according to the procedures outlined above.[1]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Ethyl-2-hydroxy-N-methylbenzamide.

G Figure 1: Disposal Workflow for 4-Ethyl-2-hydroxy-N-methylbenzamide cluster_0 Laboratory Operations cluster_1 Institutional Waste Management cluster_2 Emergency Protocol A Waste Generated: 4-Ethyl-2-hydroxy-N-methylbenzamide B Assess Hazards (Treat as Hazardous) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (No Mixing) C->D E Select & Label Container 'HAZARDOUS WASTE' D->E F Store in Secure SAA (Keep Container Closed) E->F G Contact EHS for Pickup F->G Hand-off H Transfer to Central Accumulation Area (CAA) G->H I Final Disposal by Licensed Vendor H->I J Spill Occurs K Evacuate, Alert EHS J->K L Contain & Clean Up (with full PPE) K->L M Collect Contaminated Material as Hazardous Waste L->M M->E Enter Disposal Workflow

Caption: A flowchart detailing the required steps from waste generation to final disposal, including emergency spill response.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following this structured, logical, and compliant disposal protocol for 4-Ethyl-2-hydroxy-N-methylbenzamide, researchers can ensure they are upholding the highest standards of safety, protecting themselves and their colleagues, and adhering to all relevant regulations. Always consult your institution's specific Environmental Health and Safety guidelines, as they may include additional requirements.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • SAFETY DATA SHEET - N-(Hydroxymethyl)benzamide. Fisher Scientific.
  • SAFETY DATA SHEET - N,N-Diethylbenzamide. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Ethyl 4-hydroxybenzo
  • Benzamide - Disposal Consider
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
  • SAFETY D
  • SAFETY DATA SHEET - Benzamide, N,N-diethyl-. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Hydroxy-4-methylbenzaldehyde. Fisher Scientific.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET - 3-Amino-N-methylbenzamide. TCI Chemicals.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 4-Ethyl-2-hydroxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals As a novel compound, 4-Ethyl-2-hydroxy-N-methylbenzamide requires a cautious and well-informed approach to laboratory handling. While a specific Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 4-Ethyl-2-hydroxy-N-methylbenzamide requires a cautious and well-informed approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive safety protocol can be established by examining the known hazards of structurally similar benzamide derivatives. This guide synthesizes available data to provide essential, immediate safety and logistical information, ensuring the protection of laboratory personnel and the integrity of your research.

The following procedures are based on the safety profiles of related benzamide compounds and established laboratory safety standards. It is imperative to supplement this guidance with a thorough risk assessment specific to your experimental context and to consult the supplier's SDS when it becomes available.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling 4-Ethyl-2-hydroxy-N-methylbenzamide, it is crucial to understand its potential hazards. Based on data from analogous benzamide derivatives, potential risks include skin and eye irritation, and possible acute oral toxicity.[1][2][3] Therefore, a proactive approach to exposure minimization is paramount.

Engineering Controls are your primary and most effective means of protection.

  • Chemical Fume Hood: All handling of 4-Ethyl-2-hydroxy-N-methylbenzamide in solid (powder) or volatile solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][6]

  • Safety Equipment Accessibility: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

Proper selection and use of PPE are critical to prevent direct contact with the chemical. The following table outlines the recommended PPE for handling 4-Ethyl-2-hydroxy-N-methylbenzamide.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.[4]Protects against dust particles and chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[1][4]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator should be used if handling outside of a fume hood or if dust generation is unavoidable.[1][4]Protects against inhalation of harmful dust or aerosols.
Body Protection Protective clothing and closed-toe shoes are required.[4][5]Provides overall protection from contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

Preparation and Donning PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for integrity Check_Hood Verify fume hood functionality Inspect_PPE->Check_Hood Ensure readiness Don_Coat Don Lab Coat Check_Hood->Don_Coat Don_Goggles Don Safety Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves Don Gloves over Cuffs Don_Goggles->Don_Gloves PPE_Doffing_Workflow cluster_doffing Doffing Sequence Remove_Gloves Remove Gloves Remove_Coat Remove Lab Coat Remove_Gloves->Remove_Coat Remove_Goggles Remove Goggles/Face Shield Remove_Coat->Remove_Goggles Wash_Hands Wash Hands Thoroughly Remove_Goggles->Wash_Hands Start Start->Remove_Gloves

Caption: PPE Doffing Workflow

  • Gloves First: Remove gloves using a technique that avoids touching the outer contaminated surface with your bare hands.

  • Lab Coat: Remove your lab coat by unbuttoning it and rolling it away from your body to prevent the contaminated exterior from touching your clothes. [1]3. Eye and Face Protection: Remove your safety goggles or face shield.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE. [1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Chemical Waste: Dispose of 4-Ethyl-2-hydroxy-N-methylbenzamide and any solutions containing it in a properly labeled hazardous waste container. [1]Do not mix with other waste streams. * Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should also be disposed of in the designated hazardous waste container.

  • Container Disposal: Empty containers should be handled as hazardous waste unless properly decontaminated. Do not reuse containers for other purposes. * Regulations: All waste disposal must be in accordance with local, state, and federal regulations. [2]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [7]

In Case of a Spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid creating dust during cleanup. [4]4. Decontaminate: Clean the spill area thoroughly.

By adhering to these safety protocols, you can handle 4-Ethyl-2-hydroxy-N-methylbenzamide with confidence, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
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